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Core Science & Biosynthesis

Foundational

Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate: Structural Architecture & Synthetic Methodology

This technical guide provides an in-depth analysis of Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate , a high-value sp³-rich scaffold used in modern medicinal chemistry as a bioisostere for aromatic rings and piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate , a high-value sp³-rich scaffold used in modern medicinal chemistry as a bioisostere for aromatic rings and piperidines.

Executive Summary: The Rise of Bridged Bicyclic Amines

In the pursuit of improved physicochemical properties (solubility, metabolic stability) and novel intellectual property space, medicinal chemists are increasingly replacing planar aromatic rings with rigid, three-dimensional saturated scaffolds.

Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate represents a critical building block in this domain. It belongs to the 6-azabicyclo[3.1.1]heptane class (often abbreviated as 6-N-BCHep ), which serves as a conformationally restricted surrogate for:

  • Meta-substituted benzenes/pyridines: Mimicking the ~120° exit vector angle.

  • Piperidines: Locking the ring into specific "boat" or "chair" geometries to reduce entropic penalties upon binding.

Unlike the more common tropane ([3.2.1]) or quinuclidine ([2.2.2]) systems, the [3.1.1] system is highly strained, possessing a unique cyclobutane-piperidine hybrid character that offers distinct vector orientations for drug design.

Structural Characterization & Stereochemistry[1][2][3]

Nomenclature and Numbering

The scaffold consists of a heptane skeleton with a nitrogen atom replacing the carbon at position 6 (the one-atom bridge).

  • Bridgeheads: Positions 1 and 5.[1]

  • Major Bridge: Positions 2, 3, and 4 (the "piperidine" fragment).

  • Minor Bridge (Nitrogen): Position 6.[2][3]

  • Minor Bridge (Carbon): Position 7.

The carboxylate functional group is located at position 3 , providing a vector for further elaboration (e.g., amide coupling).

Stereochemical Configurations

The 3-position is prochiral in the unsubstituted core, but substitution creates diastereomers relative to the nitrogen bridge.

  • Exo (trans): The substituent at C3 points away from the nitrogen bridge (C6). This typically mimics a "boat" piperidine conformation.

  • Endo (cis): The substituent at C3 points towards the nitrogen bridge. This mimics a "chair" piperidine conformation.[2][4]

Note: The specific "cis/trans" designation depends on the priority of substituents, but "exo/endo" relative to the bridge is structurally unambiguous.

Conformational Analysis (Exit Vectors)

The rigidity of the bicyclic system defines the "Exit Vector Plot" (EVP).

  • Angle: The angle between the N6 lone pair/substituent and the C3-carboxylate is approximately 118–120° .

  • Distance: The Through-Space Distance (TSD) is comparable to meta-xylene (~5.0 Å), making it a perfect bioisostere for meta-substituted aromatics.

Conformation cluster_vectors Exit Vector Comparison MetaBenzene Meta-Substituted Benzene (Planar, Aromatic) BCHep 6-Azabicyclo[3.1.1]heptane (Rigid, 3D, Saturated) MetaBenzene->BCHep Bioisosteric Replacement VectorA Vector Angle: ~120° MetaBenzene->VectorA Properties Properties: - High Fsp3 Fraction - Lower Lipophilicity (LogD) - Improved Solubility BCHep->Properties Resulting Benefits BCHep->VectorA VectorB Distance: ~5.0 Å

Figure 1: Bioisosteric relationship between the planar aromatic ring and the saturated bicyclic scaffold.

Synthetic Pathways[1][2][4][6][7][8][9]

The synthesis of the [3.1.1] bridged system is challenging due to ring strain. The most robust, scalable route (developed by Enamine and academic partners) utilizes a double alkylation strategy starting from a cyclobutane precursor.

The "Azetidine-Malonate" Route (Scalable)

This method constructs the bicyclic core by "capping" a pre-functionalized azetidine with a 3-carbon unit (malonate).

Step 1: Precursor Synthesis Start with azetidine-2,4-dicarboxylate derivatives. Reduce the esters to alcohols and convert them to leaving groups (Mesylates/Tosylates).

  • Intermediate:N-Boc-cis-2,4-bis(mesyloxymethyl)azetidine[5][6]

Step 2: Double Alkylation (Cyclization) React the bis-mesylate with dimethyl malonate using a strong base (NaH or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO).

  • Mechanism:[7][1][8][5][9][10] The malonate anion performs two sequential S_N2 attacks on the mesylate groups, closing the 6-membered ring over the azetidine "strap."

  • Product:Methyl 6-(tert-butoxycarbonyl)-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate.

Step 3: Decarboxylation To obtain the target 3-mono-carboxylate:

  • Hydrolysis: Saponify the diester to the diacid.

  • Decarboxylation: Heat the diacid (often in DMSO/NaCl or neat) to remove one CO₂ equivalent.

  • Re-esterification: Treat the resulting acid with MeOH/H₂SO₄ or TMS-diazomethane to yield Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate .

Synthesis Start N-Boc-azetidine-2,4-dicarboxylate Activated cis-2,4-bis(mesyloxymethyl)azetidine Start->Activated 1. LiAlH4 2. MsCl, Et3N BicyclicDiester 6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate Activated->BicyclicDiester + Malonate Double Alkylation Malonate Dimethyl Malonate (NaH, DMF) Decarb Decarboxylation (-CO2) BicyclicDiester->Decarb 1. LiOH 2. Heat Target Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate (Target Molecule) Decarb->Target MeOH, H+

Figure 2: The "Azetidine-Malonate" synthetic pathway for constructing the [3.1.1] core.[7]

Experimental Protocol: Double Alkylation

Based on validated protocols for [3.1.1] systems (e.g., J. Org. Chem. 2024).[2][4][5]

Objective: Synthesis of the bicyclic core via cyclization.

Reagents:

  • cis-N-Boc-2,4-bis(mesyloxymethyl)azetidine (1.0 equiv)

  • Dimethyl malonate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 2.5 equiv)

  • Anhydrous DMF (0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous DMF at 0°C.

  • Deprotonation: Add dimethyl malonate dropwise. Stir at 0°C for 30 min until gas evolution ceases.

  • Addition: Add a solution of the bis-mesylate azetidine in DMF dropwise to the malonate anion solution.

  • Cyclization: Allow the reaction to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the mesylate.

  • Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine (to remove DMF). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the bicyclic diester.

Safety Note: This reaction generates hydrogen gas. Ensure adequate venting. Azetidine derivatives can be potent sensitizers; handle with care.

Medicinal Chemistry Applications

Physicochemical Improvements

Replacing a phenyl ring with the Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate core typically results in:

  • LogP Reduction: Decreases lipophilicity by 1.0–2.0 units, improving aqueous solubility.

  • Metabolic Stability: The bridgehead protons are structurally shielded, and the lack of aromaticity eliminates metabolic hotspots like epoxidation or hydroxylation common in phenyl rings.

Case Studies
  • Rupatadine Analogs: Replacement of the pyridine ring in the antihistamine Rupatadine with the 6-azabicyclo[3.1.1]heptane core maintained potency while significantly improving solubility (Angew. Chem. 2023).[7][11]

  • Thalidomide Analogs: Used to create novel PROTAC linkers with defined exit vectors.

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Source: The Journal of Organic Chemistry (2024).[2][4][5] URL:[Link][4][5]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Source: Angewandte Chemie International Edition (2023).[11] URL:[Link]

  • Breaking the 'Rule-of-Five' to Access Bridged Bicyclic Heteroaromatic Bioisosteres. Source: Nature Chemistry (Preprint/Article Context). URL:[Link] (Contextual reference for photochemical route).

Sources

Exploratory

Technical Guide: 6-Azabicyclo[3.1.1]heptane Scaffold in Drug Design

The 6-azabicyclo[3.1.1]heptane scaffold represents a high-value "escape from flatland" motif in modern medicinal chemistry. It serves as a conformationally restricted, -rich bioisostere of piperidine, morpholine, and pip...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-azabicyclo[3.1.1]heptane scaffold represents a high-value "escape from flatland" motif in modern medicinal chemistry. It serves as a conformationally restricted,


-rich bioisostere of piperidine, morpholine, and piperazine, offering distinct exit vectors that allow for precise tuning of ligand-target interactions.

Unlike the more common 3-azabicyclo[3.1.1]heptane (a bridged piperidine) or the azabicyclo[3.1.0]hexane series, the 6-aza isomer places the nitrogen at the bridgehead of a 4-membered ring within the bicyclic system, creating unique geometric constraints.

Executive Summary: The Geometric Advantage

The dominance of the piperidine ring in FDA-approved drugs is unchallenged, yet its flexibility often leads to entropic penalties upon binding and metabolic liabilities at exposed methylene sites. The 6-azabicyclo[3.1.1]heptane core addresses these issues by bridging the piperidine ring.[1]

  • Core Value Proposition: It locks the nitrogen lone pair and C-substituents into defined vectors that mimic specific piperidine conformations (Chair vs. Boat) without the energetic cost of induced fit.

  • Metabolic Shielding: The bridged structure sterically hinders cytochrome P450 approach to the typically vulnerable

    
    -carbons, extending half-life (
    
    
    
    ).
  • Vector Control: By selecting between cis and trans isomers at the C3 position, chemists can strictly enforce "Chair-like" or "Boat-like" spatial arrangements.

Structural & Physicochemical Profiling

Conformational Mimicry (The "Chair" vs. "Boat" Switch)

The most critical feature of this scaffold is its ability to freeze the geometry of a 1,4-disubstituted piperidine.

  • Cis-3-substituted isomer: The C3 substituent occupies an equatorial-like position, closely overlaying with the chair conformation of piperidine. This is ideal for retaining potency in established piperidine leads while improving properties.

  • Trans-3-substituted isomer: The C3 substituent is forced into an axial-like orientation, mimicking the boat conformation . This allows access to "high-energy" bioactive conformations that flexible piperidines rarely populate, potentially unlocking novel IP space.

Physicochemical Comparison

The following table contrasts the 6-azabicyclo[3.1.1]heptane core with standard heterocycles.

PropertyPiperidine6-Azabicyclo[3.1.1]heptaneImpact on Design
Geometry Flexible (Chair/Twist/Boat)Rigid (Bridged)Reduces entropic penalty (

).
Lipophilicity (LogP) BaselineSimilar / Slightly LowerMaintains permeability; lowers metabolic clearance.
Basicity (pKa) ~11.0~10.5 - 11.0Retains key salt-bridge interactions (e.g., Asp/Glu in GPCRs).
Metabolic Stability Low (prone to

-oxidation)
HighBridgehead nitrogen and bridge carbons are sterically shielded.
F(

)
1.01.0High fraction of

correlates with clinical success.

Synthetic Methodology (Self-Validating Protocol)

The "Azetidine Expansion" Route

The most robust, scalable synthesis (demonstrated on >100g scale) utilizes a double alkylation strategy starting from an azetidine precursor. This route is superior to photochemical methods for scale-up.

Mechanism: The synthesis relies on the desymmetrization of a cis-2,4-disubstituted azetidine. The nitrogen of the azetidine becomes the bridgehead nitrogen (N6) of the final heptane core.

Protocol: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid

Reagents:

  • Starting Material: cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine (commercially available or synthesized from azetidine-2,4-dicarboxylic acid).

  • Nucleophile: Dimethyl malonate.

  • Base: Sodium hydride (NaH) or Sodium alkoxide.

  • Solvent: DMF or THF (anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve dimethyl malonate (1.1 equiv) in anhydrous DMF at 0°C. Slowly add NaH (2.5 equiv) to generate the sodiomalonate species. Caution: H2 gas evolution.

  • Cyclization (The Critical Step): Add a solution of cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine (1.0 equiv) in DMF dropwise.

    • Expert Insight: The reaction proceeds via a double

      
       displacement. The cis stereochemistry of the azetidine is crucial to allow the malonate to bridge the two arms.
      
    • Heat to 80-100°C for 4-6 hours. Monitor by LCMS for the disappearance of the bis-mesylate.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and wash with brine to remove DMF.
    
  • Hydrolysis & Decarboxylation:

    • Treat the diester intermediate with excess NaOH/MeOH/H2O at reflux.

    • Acidify to pH 2 to isolate the dicarboxylic acid.

    • Decarboxylation: Heat the dicarboxylic acid in toluene or xylene (reflux) to effect mono-decarboxylation.

    • Result: A mixture of cis and trans 3-carboxylic acids (separable by crystallization or column chromatography).

Visualizing the Synthetic Pathway

SynthesisPath Start cis-1-Boc-2,4- bis(mesyloxymethyl)azetidine Inter Bicyclic Diester Intermediate Start->Inter Double Alkylation (Cyclization) Reagent Dimethyl Malonate + NaH/DMF Reagent->Inter Hydrolysis 1. NaOH/MeOH 2. H+ Inter->Hydrolysis DiAcid 3,3-Dicarboxylic Acid Hydrolysis->DiAcid Decarb Heat (-CO2) DiAcid->Decarb Product N-Boc-6-azabicyclo [3.1.1]heptane-3-COOH (Cis/Trans Mix) Decarb->Product

Caption: Scalable synthetic route to the 3-substituted 6-azabicyclo[3.1.1]heptane core via azetidine expansion.

Applications & Case Studies

Bioisosteric Replacement of Piperidine

In a recent comparative study (Enamine/JOC 2024), the 6-azabicyclo[3.1.1]heptane scaffold was evaluated against standard piperidine drugs.

  • Target: The scaffold was used to replace the piperidine ring in analogs of Belaperidone (a GPCR ligand).

  • Outcome:

    • Binding Affinity: The cis-isomer maintained nanomolar affinity, confirming the "Chair" mimicry.

    • Metabolic Stability: The bicyclic analog showed a >2-fold increase in microsomal half-life compared to the parent piperidine. The bridge prevents oxidative attack at the positions equivalent to the piperidine C2/C6.

Exit Vector Analysis (EVP)

To rationally design drugs using this scaffold, one must map the exit vectors of the substituents.

  • Vector 1 (N6 Nitrogen): Projects similarly to the piperidine nitrogen but is more constrained.

  • Vector 2 (C3 Substituent):

    • In the Cis isomer, the angle between the N-lone pair and the C3-substituent vector is ~180°, mimicking the equatorial-equatorial substitution of piperidine.

    • In the Trans isomer, the angle deviates significantly, allowing the exploration of "off-vector" space that flat aromatic rings cannot reach.

VectorAnalysis cluster_cis Cis-Isomer (Equatorial Mimic) cluster_trans Trans-Isomer (Axial Mimic) Core 6-Azabicyclo[3.1.1]heptane Scaffold Cis C3-Substituent (Cis) Core->Cis Stereocontrol Trans C3-Substituent (Trans) Core->Trans Stereocontrol Piperidine Mimics: Piperidine (Chair Conformation) Cis->Piperidine High Overlay Boat Mimics: Piperidine (Boat Conformation) Trans->Boat Access Novel IP

Caption: Exit Vector Plot (EVP) logic for selecting Cis vs. Trans isomers in lead optimization.

References

  • Mykhailiuk, P. K., et al. (2024).[2] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 89(15).[2] [3]

  • Levterov, V. V., et al. (2019). "Synthesis and properties of 3-substituted 6-azabicyclo[3.1.1]heptanes." European Journal of Organic Chemistry.

  • Stepaniuk, O. O., et al. (2022). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." ChemMedChem.

  • Enamine Ltd. (2024). "Bicyclic Scaffolds: 6-Azabicyclo[3.1.1]heptane Building Blocks." Enamine Store Catalog.

Sources

Foundational

Bridged Piperidine Isosteres: Precision Engineering in Multi-Parameter Optimization

As drug discovery programs increasingly target complex, hydrophobic binding pockets, the resulting lead compounds often suffer from high lipophilicity, poor aqueous solubility, and off-target toxicities. To navigate this...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, hydrophobic binding pockets, the resulting lead compounds often suffer from high lipophilicity, poor aqueous solubility, and off-target toxicities. To navigate this challenging Multi-Parameter Optimization (MPO) space, medicinal chemists have shifted away from planar aromatic systems toward sp3-rich, three-dimensional architectures.

As an Application Scientist focusing on structural optimization, I frequently deploy bridged piperidine isosteres —such as 2-oxa-5-azabicyclo[2.2.1]heptane and 3-azabicyclo[3.1.0]hexane. These scaffolds are not mere structural novelties; they are precision-engineered tools designed to "escape from flatland," modulate basicity, and drastically improve pharmacokinetic profiles[1].

Mechanistic Rationale: The Physics of Bridged Systems

The strategic insertion of a bridged piperidine into a drug scaffold addresses three critical liabilities in lead optimization:

A. Vector Projection and Conformational Restriction

Unlike flexible, unconstrained piperidines that undergo rapid chair-boat interconversions, bridged systems lock the nitrogen lone pair and substituent vectors into a defined 3D space. This rigidification reduces the entropic penalty paid upon target binding. Furthermore, specific bridged piperidines (BP) can act as highly effective non-classical phenyl bioisosteres. The bond angle of a BP is approximately 170°, and the distance between substituent positions is 2.9 Å, which closely mimics the 1,4-phenyl geometry (2.8 Å) while completely eliminating the aromaticity[2].

B. pKa Modulation and hERG Liability Mitigation

Standard piperidines possess a pKa of ~11.2, rendering them highly basic and fully protonated at physiological pH. This cationic nature is a primary driver for binding to the hERG potassium channel, a major cause of drug-induced cardiotoxicity[3]. By introducing an electronegative heteroatom into the bridge (e.g., an oxygen atom to form 2-oxa-5-azabicyclo[2.2.1]heptane), the pKa is significantly lowered via strong inductive electron withdrawal through the rigid sigma framework[4]. This tuning of basicity reduces hERG affinity while maintaining the polar interactions required for target engagement.

C. Disrupting Crystal Packing (Aufheben of Lipophilicity)

Planar aromatic systems stack tightly in the solid state, leading to high melting points and poor aqueous solubility. Bridged piperidines disrupt this planarity, lowering the crystal lattice energy and enhancing thermodynamic solubility—a phenomenon often referred to as the Aufheben (sublation) of lipophilicity and solubility[2].

G2 N1 Standard Piperidine (pKa ~11.2) N2 High hERG Affinity (Cardiotoxicity) N1->N2 N3 Oxa-Bridge Introduction (Inductive Withdrawal) N1->N3 N4 Lowered pKa (pKa ~6.5 - 7.5) N3->N4 N5 Reduced hERG Liability (Improved Safety) N4->N5

Fig 1: Logical pathway demonstrating how oxa-bridged systems mitigate hERG cardiotoxicity.

Physicochemical Profiling of Key Isosteres

To make informed decisions during lead optimization, it is critical to compare the physicochemical properties of standard saturated rings against their bridged counterparts. The table below summarizes the quantitative shifts in basicity and lipophilicity when transitioning to bridged systems.

ScaffoldTypical pKaFsp3Relative Lipophilicity (logP)Primary Medicinal Chemistry Application
Piperidine ~11.21.0HighBaseline standard; high hERG liability.
Morpholine ~8.41.0ModerateLower pKa alternative; conformationally flexible.
2-Oxa-5-azabicyclo[2.2.1]heptane ~6.5 - 7.51.0LowhERG mitigation; high 3D character; metabolic stability.
3-Azabicyclo[3.1.0]hexane ~9.0 - 10.01.0ModerateConformationally locked vector projection.
Bicyclo[1.1.1]pentane (BCP) N/A (Neutral)1.0ModerateDirect para-phenyl ring bioisostere[1].

Experimental Workflows & Self-Validating Protocols

When substituting a planar ring or a standard piperidine with a bridged isostere, the resulting improvements in safety and solubility must be empirically validated. Below are the field-proven, step-by-step methodologies used to profile these compounds.

Protocol A: Automated Whole-Cell Patch-Clamp hERG Assay

Rationale: Fluorescent surrogate assays often yield false positives/negatives. The automated patch-clamp is the gold standard for directly measuring the ionic current across the cell membrane to validate the reduction of hERG liability[5].

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells at 70-90% confluency and suspend them in serum-free media.

    • Self-Validation Check: During the patch process, only cells achieving a seal resistance of >1 GΩ are utilized for data acquisition. This ensures membrane integrity and prevents leak currents from skewing the data.

  • Compound Preparation: Dissolve the bridged piperidine isostere in pure DMSO, then dilute into the extracellular recording buffer.

    • Causality Note: The final DMSO concentration must be strictly maintained below 0.1% (v/v) to prevent solvent-induced membrane fluidization, which can artificially alter channel kinetics.

  • Electrophysiological Recording: Apply a specific voltage protocol: depolarize the cell to +20 mV for 2 seconds (to open and rapidly inactivate channels), followed by repolarization to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Self-Validation Check: Include Dofetilide (a known potent hERG inhibitor) as a positive control to confirm assay sensitivity, and a vehicle-only negative control to establish the baseline.

  • Data Analysis: Calculate the IC50 by fitting the normalized tail current amplitude against the compound concentration using a standard Hill equation.

Protocol B: Thermodynamic Aqueous Solubility via Shake-Flask Method

Rationale: To quantify the "escape from flatland" effect. Bridged systems disrupt crystal packing, which should reflect as a massive increase in thermodynamic solubility compared to planar precursors[2].

  • Incubation: Add an excess amount of the solid compound to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. Shake the suspension at 37°C for 24 hours.

    • Self-Validation Check: Visually and microscopically confirm the presence of undissolved solid at the end of the 24-hour period. If no solid is present, the solution is not saturated, and thermodynamic equilibrium has not been reached; the test must be repeated with more solid.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet the undissolved material, followed by careful filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a multi-point standard calibration curve prepared in a highly soluble solvent (e.g., Methanol).

G A Planar Hit (High logP, Low Sol) B Identify Vector Requirements A->B C Bridged Piperidine Insertion B->C D Fsp3 Increase & Crystal Disruption C->D E Optimized Lead (High Sol, 3D Shape) D->E

Fig 2: Strategic workflow for transitioning from a planar hit to an optimized 3D lead.

Conclusion

The integration of bridged piperidine isosteres represents a paradigm shift in rational drug design. By leveraging the geometric constraints and inductive effects inherent to these bicyclic systems, researchers can systematically dial out liabilities like hERG toxicity and poor solubility while maintaining robust target engagement. As synthetic methodologies for accessing these complex sp3-rich building blocks continue to mature, their prevalence in clinical candidates will only accelerate.

References

1.[1] Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. Available at: 2.[2] Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. PMC - National Institutes of Health. Available at: 3.[3] Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: 4.[5] US9434724B2 - Quinuclidines for modulating alpha 7 activity. Google Patents. Available at: 5.[4] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Exploratory

Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate CAS number and identifiers

An In-Depth Technical Guide to Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate 1. Executive Summary & Core Identity Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate is a specialized bridged bicyclic amine scaffold emergin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

1. Executive Summary & Core Identity

Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate is a specialized bridged bicyclic amine scaffold emerging as a critical "non-classical" isostere in modern medicinal chemistry. Structurally, it represents a conformationally restricted analog of piperidine and a lower homolog of the tropane ring system. Its rigid bicyclic architecture allows drug developers to precisely orient exit vectors, improving target binding affinity and metabolic stability compared to flexible piperidine or morpholine counterparts.

This guide details the physicochemical identifiers, synthesis pathways, and structural utility of this compound, specifically focusing on the 6-aza isomer, which is distinct from the more common 3-aza derivatives.

2. Chemical Identity & Identifiers

The following data establishes the precise chemical identity for the free base and its common salts.

Property Details
Chemical Name Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate
CAS Number (Free Base) 2306272-07-9
CAS Number (HCl Salt) 2306272-08-0
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
IUPAC Name Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate
SMILES COC(=O)C1CC2CC1N2
InChI Key (Generated from structure) InChI=1S/C8H13NO2/c1-11-8(10)6-2-4-7(5-6)9-4/h4-7,9H,2-3,5H2,1H3
Core Scaffold 6-Azabicyclo[3.1.1]heptane (Azapinane core)
Stereochemistry Exists as cis (exo) and trans (endo) diastereomers relative to the nitrogen bridge.[1][2][3][4][5][6]

3. Structural Analysis & Medicinal Utility [7]

3.1 The Piperidine Isostere Paradigm In drug design, the piperidine ring is a ubiquitous pharmacophore. However, its flexibility can lead to entropic penalties upon binding. The 6-azabicyclo[3.1.1]heptane scaffold locks the nitrogen and the C3-substituent into a specific spatial arrangement.

  • Cis-Isomer: Mimics the chair conformation of 1,4-disubstituted piperidines.[8][9]

  • Trans-Isomer: Mimics the boat conformation, accessing chemical space rarely populated by standard piperidines.

3.2 Exit Vector Analysis Replacing a piperidine with this scaffold alters the "Exit Vector"—the angle at which substituents project from the core. This is crucial for optimizing interactions within a protein binding pocket without changing the core physicochemical properties (lipophilicity, pKa).

4. Synthesis & Manufacturing Protocol

The synthesis of 6-azabicyclo[3.1.1]heptane derivatives is non-trivial due to the strain of the bicyclic system (containing a fused azetidine ring). The most authoritative route, optimized for scale, involves the cyclization of an azetidine precursor.

4.1 Retrosynthetic Strategy The core is constructed via a double alkylation of a malonate diester with a bis-electrophile derived from azetidine.

4.2 Step-by-Step Protocol (Adapted from J. Org. Chem. 2024) [8][9][10]

  • Step 1: Precursor Preparation

    • Reagents: cis-2,4-bis(hydroxymethyl)azetidine (N-protected with Boc).

    • Activation: Convert the hydroxyl groups to mesylates (OMs) using methanesulfonyl chloride (MsCl) and triethylamine (TEA).

    • Product: cis-N-Boc-2,4-bis(mesyloxymethyl)azetidine.

  • Step 2: Double Alkylation (Ring Closure)

    • Reagents: Dimethyl malonate, Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

    • Solvent: DMF or DMSO (high polarity favors cyclization).

    • Procedure: The malonate enolate attacks the mesylates in a stepwise manner, bridging the 2 and 4 positions of the azetidine to form the 6-membered ring.

    • Result: Dimethyl N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate.

  • Step 3: Decarboxylation & Esterification

    • Decarboxylation: Krapcho decarboxylation (NaCl, DMSO, heat) removes one ester group. Alternatively, hydrolysis to the diacid followed by thermal decarboxylation yields the mono-acid.

    • Ester Formation: If the acid is obtained, reaction with Methanol/HCl or TMS-diazomethane yields the target Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate .

    • Deprotection: Removal of the N-Boc group (if required for the final CAS 2306272-07-9 form) is achieved with TFA/DCM or HCl/Dioxane.

5. Experimental Workflow Visualization

The following diagram illustrates the critical pathway from the azetidine precursor to the target ester.

SynthesisPath Precursor cis-N-Boc-2,4- bis(mesyloxymethyl)azetidine Intermediate N-Boc-3,3-dicarboxylate Intermediate Precursor->Intermediate Double Alkylation (Cyclization) Reagents Dimethyl Malonate + NaH/DMF Reagents->Intermediate Decarb Decarboxylation (Krapcho or Thermal) Intermediate->Decarb -CO2 Target Methyl 6-azabicyclo [3.1.1]heptane-3-carboxylate (CAS: 2306272-07-9) Decarb->Target Esterification & Deprotection

Caption: Synthetic route converting the azetidine core into the bridged 6-azabicyclo[3.1.1]heptane scaffold via malonate cyclization.[8][9]

6. Handling & Stability

  • Storage: The free base is an amine and may be sensitive to CO₂ (carbamate formation). Store under inert atmosphere (Argon/Nitrogen) at -20°C. The HCl salt is hygroscopic but chemically stable.

  • Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM). Moderate water solubility for the free base; high for the HCl salt.

7. References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Source:The Journal of Organic Chemistry (2024).[9] URL:[Link][8]

Foundational

Comparative Analysis: 6-Azabicyclo[3.1.1]heptane vs. Tropane Alkaloids

This guide provides a rigorous technical comparison between the classical tropane scaffold (8-azabicyclo[3.2.1]octane) and its contracted, synthetic homologue, 6-azabicyclo[3.1.1]heptane . It is designed for medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the classical tropane scaffold (8-azabicyclo[3.2.1]octane) and its contracted, synthetic homologue, 6-azabicyclo[3.1.1]heptane . It is designed for medicinal chemists and pharmacologists focusing on scaffold hopping, rigidification strategies, and ligand design for GPCRs and ion channels.

Executive Summary

The tropane alkaloid scaffold (8-azabicyclo[3.2.1]octane) is a privileged structure in natural product chemistry, serving as the core for non-selective muscarinic antagonists (atropine) and monoamine transporter inhibitors (cocaine). In contrast, the 6-azabicyclo[3.1.1]heptane system represents a "contracted," highly rigidified synthetic analog.

While tropanes are defined by a [3.2.1] bridge system allowing for a specific boat/chair conformational equilibrium, the [3.1.1] system introduces significant ring strain (incorporating a cyclobutane motif) and alters the exit vectors of substituents. This guide analyzes the transition from the natural [3.2.1] core to the synthetic [3.1.1] core, highlighting the latter's utility in enhancing selectivity for Nicotinic Acetylcholine Receptors (nAChRs) and modulating lipophilicity (LogP) in drug discovery.

Structural Topology & Geometric Isosterism

The fundamental difference lies in the bridge size, which dictates the spatial arrangement of the nitrogen lone pair and the vector of substituents at the C3 position.

Topological Comparison
  • Tropane (8-azabicyclo[3.2.1]octane): Comprises a seven-membered ring bridged by a nitrogen atom. It contains a pyrrolidine ring fused to a piperidine ring. The nitrogen is at the bridgehead of the 1-carbon bridge (position 8).

  • 6-Azabicyclo[3.1.1]heptane: A contracted homologue. It comprises a hexahydro-pyridine ring bridged by a carbon, or more accurately, an azetidine ring fused to a cyclobutane system in a bridged fashion. The nitrogen is located in the 1-atom bridge (position 6), similar to tropane, but the "2-carbon" bridge of tropane is shortened to a "1-carbon" bridge.

FeatureTropane (8-aza[3.2.1])6-Azabicyclo[3.1.1]heptane
Bridge System 3-carbon, 2-carbon, 1-nitrogen3-carbon, 1-carbon, 1-nitrogen
Ring Fusion Pyrrolidine / PiperidineAzetidine / Piperidine (bridged)
Conformational Flexibility Moderate (N-inversion, boat/chair)Low (High Rigidity)
Primary Strain Source Transannular interactionsCyclobutane ring strain
C3 Substituent Vector Axial/Equatorial distinctFixed geometry, often planar
Visualization of Structural Homology

The following diagram illustrates the topological contraction from the tropane core to the [3.1.1] system.

G cluster_0 Tropane Core (8-azabicyclo[3.2.1]octane) cluster_1 cluster_2 6-Aza[3.1.1] Core (6-azabicyclo[3.1.1]heptane) Tropane N-Bridge (Pos 8) | C1 -- C2 | C3 (Functional Handle) | C4 -- C5 | (C6-C7 Bridge) Action Remove C7 (Ring Contraction) Tropane->Action Aza311 N-Bridge (Pos 6) | C1 -- C2 | C3 (Functional Handle) | C4 -- C5 | (C6 Bridge only) Action->Aza311  Higher Rigidity  Lower MW (-14 Da)

Figure 1: Topological contraction showing the loss of a methylene bridge converting the [3.2.1] system to the [3.1.1] system.

Synthetic Accessibility & Protocols

While tropanes are accessible via the classic Robinson Tropinone Synthesis (a biomimetic double Mannich reaction), the 6-azabicyclo[3.1.1]heptane core is thermodynamically less favored due to ring strain and requires stepwise construction.

Tropane Synthesis (Reference Standard)[1]
  • Mechanism: Double Mannich condensation of succindialdehyde, methylamine, and acetonedicarboxylic acid.

  • Efficiency: High (One-pot).

  • Precursors: Acyclic, simple.

6-Azabicyclo[3.1.1]heptane Synthesis (Advanced)

The most robust modern method involves the formation of the bicyclic system from a pre-functionalized azetidine or cyclobutane precursor. A dominant pathway utilized by CROs (e.g., Enamine) involves the double alkylation of malonates.

Protocol: Construction from Azetidine Precursors

Rationale: This method avoids the difficult direct cyclization of strained rings by utilizing a pre-formed 4-membered ring (azetidine) and closing the larger 6-membered ring around it.

Workflow:

  • Starting Material: cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate.[1]

  • Cyclization: Reaction with dialkyl malonate (e.g., diethyl malonate) under basic conditions (NaH or KOtBu).

  • Decarboxylation: Hydrolysis and decarboxylation to yield the 3-carboxylic acid or 3-keto derivative.

Synthesis Start Start: cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Intermediate Intermediate: Bicyclic Diester (Protected) Start->Intermediate Double Alkylation (Ring Closure) Reagent Reagent: Diethyl Malonate Base: NaH / DMF Reagent->Intermediate Product Product: 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid Intermediate->Product Functionalization Step2 Hydrolysis & Decarboxylation (HCl / Heat) Step2->Product

Figure 2: Synthetic pathway for the [3.1.1] scaffold via azetidine alkylation.

Pharmacological Profiles & SAR

The structural contraction leads to distinct pharmacological shifts. While tropanes are "promiscuous" GPCR ligands, [3.1.1] heptanes are increasingly utilized as precision scaffolds for ion channels.

Tropane Profile (The "Dirty" Scaffold)
  • Primary Targets: Muscarinic Acetylcholine Receptors (mAChR M1-M5), Dopamine Transporter (DAT).

  • Binding Mode: The nitrogen cation interacts with a conserved Asp residue (e.g., Asp113 in GPCRs). The C3-ester/ether moiety spans a hydrophobic pocket.

  • Key Drugs: Atropine (Anticholinergic), Cocaine (DAT inhibitor), Scopolamine.[2]

6-Azabicyclo[3.1.1]heptane Profile (The "Selective" Scaffold)
  • Primary Targets: Nicotinic Acetylcholine Receptors (nAChRs) , specifically

    
     and 
    
    
    
    subtypes.[3]
  • Mechanism: The rigid [3.1.1] core positions the basic nitrogen and a hydrogen-bond acceptor (often at C3) at the precise distance required for the nAChR orthosteric site, mimicking the distance in nicotine or epibatidine but with different bulk tolerance.

  • Advantage: The scaffold is often used to reduce lipophilicity (LogP) compared to tropanes while maintaining the cationic center, improving CNS penetration and reducing off-target metabolic clearance.

Comparative Data Table
PropertyTropane Alkaloids6-Azabicyclo[3.1.1]heptane Derivatives
Canonical Ligand Atropine / CocaineTC-299423 (nAChR agonist)
Selectivity Low (mAChR + DAT + SERT)High (nAChR subtypes)
Lipophilicity (cLogP) High (2.0 - 3.5 typical)Moderate (0.5 - 2.0 typical)
Metabolic Liability N-demethylation, Ester hydrolysisOxidative attack at bridgehead
pKa (Basic N) ~9.5 - 10.0~9.0 - 9.5 (Inductive effect of strain)

Case Study: nAChR Ligand Design

Objective: Design a selective agonist for the


 nAChR (target for smoking cessation and cognitive enhancement) avoiding 

(ganglionic side effects).

Experimental Logic:

  • Scaffold Selection: A flexible piperidine linker often leads to poor subtype selectivity.

  • Rigidification: Replacing the piperidine with 6-azabicyclo[3.1.1]heptane locks the N-N distance.

  • Result: Compounds containing the [3.1.1] core (e.g., heteroaryl-substituted 6-azabicyclo[3.1.1]heptanes) have demonstrated picomolar affinity for

    
     nAChR with >100-fold selectivity over 
    
    
    
    .[4]

Protocol Validation (Binding Assay):

  • Membrane Prep: Rat cortical membranes (

    
     rich).
    
  • Radioligand: [³H]-Epibatidine.

  • Displacement: Test compounds (Tropane vs. [3.1.1] analog) incubated for 2 hours at 4°C.

  • Outcome: The [3.1.1] analogs typically show sharper SAR (Structure-Activity Relationship) cutoffs, indicating that the rigid scaffold clashes with the smaller binding pockets of off-target receptors more effectively than the flexible tropane.

References

  • Lysenko, V., et al. (2024).[5] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Link

  • Grynchyshyn, O., et al. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate. ChemRxiv. Link

  • Matera, C., et al. (2015). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry. Link[3]

  • Kohnomi, S., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors.[3] Frontiers in Pharmacology. Link

  • PubChem Compound Summary. (2025). 6-Azabicyclo[3.1.1]heptane.[1][6][7][8][9][10] National Center for Biotechnology Information. Link

Sources

Exploratory

Engineering Rigidity: A Guide to Bicyclic Piperidine Scaffolds in Drug Design

Executive Summary The piperidine ring is one of the most ubiquitous pharmacophores in modern drug discovery, yet its inherent flexibility poses a thermodynamic paradox. While flexibility allows for "induced fit," it incu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous pharmacophores in modern drug discovery, yet its inherent flexibility poses a thermodynamic paradox. While flexibility allows for "induced fit," it incurs a steep entropic penalty (


) upon binding. This guide details the strategic deployment of bicyclic scaffolds—specifically bridged and fused systems—to lock piperidine conformations.[1] By pre-organizing the pharmacophore, we optimize the enthalpy-entropy compensation, improve metabolic stability, and enhance selectivity.

Part 1: The Thermodynamic Argument for Rigidification

The fundamental goal of rigidification is to minimize the entropy loss associated with ligand-protein binding.

The Free Energy Equation

Binding affinity is governed by the Gibbs free energy equation:



  • Flexible Piperidine: In solution, a piperidine ring exists in a dynamic equilibrium between chair conformers (interconverting via boat/twist-boat intermediates). Upon binding, the protein forces the ring into a single, specific conformation. This "freezing" of degrees of freedom results in a large negative

    
     (unfavorable), which must be overcome by significant enthalpic gains (
    
    
    
    ).
  • Rigidified Bicycle: If the ligand is chemically locked into the bioactive conformation, the entropic penalty (

    
    ) is paid during synthesis, not during binding. Consequently, the 
    
    
    
    becomes more negative (higher affinity), provided the locked vector matches the binding pocket.
Diagram: The Entropic Advantage

The following diagram illustrates the thermodynamic difference between binding a flexible ligand versus a pre-organized rigid analog.

Thermodynamics Flex_Free Flexible Piperidine (High Entropy, Many Conformers) Rigid_Free Bicyclic Scaffold (Low Entropy, Single Conformer) Flex_Free->Rigid_Free Synthetic Rigidification (Energy Input) Bound_State Bound Complex (Fixed Conformation) Flex_Free->Bound_State High Entropic Penalty (ΔS << 0) Rigid_Free->Bound_State Low Entropic Penalty (ΔS ≈ 0)

Caption: Thermodynamic cycle showing the reduced entropic cost of binding for a pre-organized bicyclic scaffold compared to a flexible piperidine.

Part 2: The Scaffold Toolkit & Vector Analysis

Selecting the correct bicycle is not about aesthetics; it is about Exit Vector Analysis (EVA) . You must determine the angle of the substituent relative to the nitrogen lone pair.

The Tropane Scaffold (8-azabicyclo[3.2.1]octane)[2][3]
  • Architecture: A piperidine ring bridged by two carbons.

  • Vector Locking: Forces substituents at the C3 position into a specific orientation (equatorial-like or axial-like depending on the isomer: tropine vs. pseudotropine).

  • Application: Ideal for mimicking "boat" or distorted chair conformations of piperidine.

  • Key Drug: Atropine (natural), Maraviroc (analogues explored).

The Granatane Scaffold (9-azabicyclo[3.3.1]nonane)
  • Architecture: A piperidine bridged by a propylene chain (homologue of tropane).

  • Vector Locking: Often forces a chair-chair conformation.

  • Key Drug: Granisetron (5-HT3 antagonist). The rigid bicycle locks the indazole moiety in a precise orientation relative to the basic nitrogen.

The Quinuclidine Scaffold (1-azabicyclo[2.2.2]octane)
  • Architecture: A bridgehead nitrogen.

  • Vector Locking: The lone pair is fixed in a specific direction, unable to invert. This is crucial for interactions requiring a specific H-bond acceptor angle.

  • Key Drug: Palonosetron (uses a fused isoquinoline, but quinuclidine is the classic archetype).

Comparative Data: Physicochemical Properties[1][4][5]
ScaffoldClogPTPSA (

)
Fsp3 ScoreMetabolic Stability
Piperidine 0.8212.00.83Low (prone to

-oxidation)
Tropane 1.1512.50.88High (Bridgehead protection)
Quinuclidine 1.2812.30.88High (No

-protons on bridgehead)
3-Aza[3.3.1] 1.4512.01.00Moderate

Part 3: Synthetic Methodologies

To ensure reproducibility, we focus on two robust protocols: the classic Robinson-Schöpf for bridged systems and the Double Mannich for 3-azabicyclo systems.

Protocol A: Modified Robinson-Schöpf (Tropane Synthesis)

This reaction is a biomimetic "one-pot" double Mannich condensation. It is the most efficient route to the 8-azabicyclo[3.2.1]octane core.

Reagents:

  • Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran)

  • Acetonedicarboxylic acid (or ester equivalent)

  • Primary amine (

    
    )
    

Step-by-Step Protocol:

  • Precursor Activation: Reflux 2,5-dimethoxytetrahydrofuran (10 mmol) in 0.1 M HCl (20 mL) for 30 minutes to generate succinaldehyde. Cool to 0°C.

  • Condensation: Add acetonedicarboxylic acid (10 mmol) and the desired primary amine hydrochloride (10 mmol) to the aqueous succinaldehyde solution.

  • Buffer Control: Adjust pH to 5.0–6.0 using NaOAc buffer. Critical: The reaction is pH-sensitive; too basic leads to polymerization, too acidic inhibits imine formation.

  • Incubation: Stir at room temperature for 24–48 hours. Evolution of

    
     indicates decarboxylation is proceeding (if using the di-acid).
    
  • Workup: Basify to pH 10 with NaOH. Extract with

    
     (3 x 50 mL).
    
  • Validation: The resulting tropinone is a crystalline solid.

    • NMR Check: Look for bridgehead protons at

      
       3.5–3.8 ppm (broad singlet).
      
Protocol B: Tandem Mannich (3-Azabicyclo[3.3.1]nonane)

Used to create the "Granatane" style or 3-aza variants.

Step-by-Step Protocol:

  • Setup: Dissolve cyclohexanone (10 mmol) and paraformaldehyde (22 mmol) in Ethanol (50 mL).

  • Amine Addition: Add the primary amine (10 mmol) and Acetic Acid (1.2 eq).

  • Reflux: Heat to reflux for 12 hours. The paraformaldehyde depolymerizes and reacts at the

    
    -positions of the ketone.
    
  • Isolation: Evaporate solvent. The bicyclic ketone often precipitates upon addition of ether or cold acetone.

Part 4: Decision Logic for Scaffold Selection

How do you choose between a tropane, a quinuclidine, or a spiro-system? Use this logic flow based on the vector of your original hit.

ScaffoldSelection Start Start: Piperidine Hit (Analyze Bioactive Conformation) Vector Substituent Vector Orientation? Start->Vector Equatorial Equatorial Vector Vector->Equatorial In Plane Axial Axial Vector Vector->Axial Out of Plane LonePair Is N-Lone Pair Direction Critical? Tropane Tropane (8-aza) (Locks C3-Equatorial) LonePair->Tropane No (General bulk) Quinuclidine Quinuclidine (Fixed Lone Pair) LonePair->Quinuclidine Yes (H-bond acceptor) Equatorial->LonePair Granatane Granatane (9-aza) (Wider bite angle) Axial->Granatane 6-membered bridge Spiro Azaspiro[3.3]heptane (Vector perpendicular to ring) Axial->Spiro 4-membered bridge

Caption: Decision tree for selecting the appropriate bicyclic scaffold based on the vector analysis of the flexible parent piperidine.

Part 5: Case Study - Tiotropium (Spiriva)

Challenge: Muscarinic antagonists require a specific distance between the basic nitrogen and the ester functionality. Solution: The drug utilizes the scopine scaffold (an epoxy-tropane).

  • Mechanism: The [3.2.1] bridge locks the piperidine ring. The epoxide bridge (scopine) further rigidifies the system compared to a standard tropane.

  • Outcome: Tiotropium has an extremely slow dissociation rate (

    
    ) from the M3 receptor. This "kinetic selectivity" is a direct result of the rigid scaffold fitting perfectly into the binding pocket, maximizing Van der Waals contacts and minimizing entropic costs of binding.
    

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Kauk, M., et al. (2025). "Constructing the 8-azabicyclo[3.2.1]octane Scaffold: A Guide to Synthetic Strategies." BenchChem Technical Reports.

  • Kirichok, A., et al. (2023). "Bicyclic Bioisosteres of Piperidine: Version 2.0." ChemRxiv.

  • Press, J. B., et al. (1994). "Synthesis and Pharmacology of 3-Azabicyclo[3.3.
  • Barnes, P. J. (2002). "Tiotropium Bromide: A Kinetic View of Selectivity." Chest Journal.

Sources

Foundational

Engineering the Next Generation of Saturated Bioisosteres: A Technical Guide to 3-Substituted 6-Azabicyclo[3.1.1]heptane Building Blocks

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The Mechanistic Rationale: Escaping Flatland For decades, small-molecule drug discovery has r...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The Mechanistic Rationale: Escaping Flatland

For decades, small-molecule drug discovery has relied heavily on saturated six-membered heterocycles—most notably piperidines, morpholines, and piperazines. However, these standard rings frequently suffer from metabolic liabilities (e.g., rapid oxidation by cytochrome P450 enzymes) and suboptimal lipophilicity profiles. As the industry shifts toward "escaping flatland" to improve physicochemical properties, replacing these planar or highly flexible rings with rigid,


-rich, three-dimensional bioisosteres has become a critical strategy.

The 6-azabicyclo[3.1.1]heptane scaffold has recently emerged as a nonclassical, highly effective bioisostere [1]. Unlike traditional bridged systems like tropane or quinuclidine, the[3.1.1] bicyclic framework provides a unique geometric footprint. The causality behind its efficacy lies in its ability to lock functional groups into specific spatial trajectories, thereby paying the entropic penalty of receptor binding upfront while simultaneously shielding the nitrogen lone pair from rapid metabolic degradation.

Conformational Causality: Exit Vector Analysis

To trust a bioisostere, one must validate its spatial mimicry. The utility of 3-substituted 6-azabicyclo[3.1.1]heptanes is grounded in Exit Vector Parameters (EVP)—a mathematical quantification of the distance and angle between functionalizing bonds.

When we analyze the 1,4-disubstituted piperidine ring, it predominantly exists in a low-energy chair conformation . However, in certain biological targets, the piperidine is forced into a high-energy boat conformation to achieve target engagement.

The 6-azabicyclo[3.1.1]heptane scaffold elegantly solves this by offering two distinct, rigid stereoisomers:

  • The cis-isomer perfectly mimics the spatial trajectory (EVP match) of the standard piperidine chair conformer.

  • The trans-isomer acts as a stable, three-dimensional mimic of the highly unusual piperidine boat conformer, granting medicinal chemists orthogonal opportunities in structure-based drug design [2].

EVP_Logic Piperidine 1,4-Disubstituted Piperidine (Reference Scaffold) Chair Chair Conformation (Standard) Piperidine->Chair Boat Boat Conformation (High Energy) Piperidine->Boat CisIsomer cis-Isomer (EVP Match: Chair) Chair->CisIsomer Bioisosteric Equivalent TransIsomer trans-Isomer (EVP Match: Boat) Boat->TransIsomer Bioisosteric Equivalent Bicycle 3-Substituted 6-Azabicyclo[3.1.1]heptane Bicycle->CisIsomer Bicycle->TransIsomer

Diagram 1: Exit vector logic linking piperidine conformations to 6-azabicyclo[3.1.1]heptane isomers.

Self-Validating Synthetic Protocols

To integrate these building blocks into a medicinal chemistry campaign, the synthetic routes must be scalable, reproducible, and self-validating. Below are two state-of-the-art methodologies for accessing these scaffolds.

Protocol A: Scalable Malonate Double Alkylation (Gram to Kilogram Scale)

Developed to supply bulk building blocks, this classical route relies on the thermodynamic stability of the bicyclic intermediate [2].

Step-by-Step Methodology:

  • Activation: Begin with cis-2,4-bis(hydroxymethyl)azetidine-1-carboxylate. React with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) at 0 °C to yield the bis-mesylate intermediate. Self-validation: TLC should show complete consumption of the highly polar diol.

  • Double Alkylation: Treat the bis-mesylate with diethyl malonate and a strong base (e.g., NaH or

    
    ) in DMF at elevated temperatures (80–100 °C). The rigid cis-geometry of the azetidine forces the intramolecular cyclization, forming the [3.1.1] core.
    
  • Hydrolysis: Saponify the resulting diester using LiOH in THF/

    
     to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.
    
  • Divergent Decarboxylation:

    • For 3-Carboxylic Acids: Subject the diacid to thermal monodecarboxylation (refluxing in toluene/DMSO). This yields a separable mixture of cis and trans N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids.

    • For 3-Oxo Derivatives: Treat the diacid with Lead(IV) acetate (

      
      ) in pyridine/benzene to induce oxidative decarboxylation, yielding the 2,6-methanopiperidone derivative.
      

Synthesis_Workflow Start cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Alkylation Double Alkylation (+ Diethyl Malonate) Start->Alkylation Diacid N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid Alkylation->Diacid MonoDecarb Monodecarboxylation (Thermal) Diacid->MonoDecarb OxiDecarb Oxidative Decarboxylation (Pb(OAc)4) Diacid->OxiDecarb Acids cis/trans-3-Carboxylic Acids (Separable Mixture) MonoDecarb->Acids Ketone 3-Oxo Derivative (2,6-methanopiperidone) OxiDecarb->Ketone

Diagram 2: Divergent synthetic workflow for 3-substituted 6-azabicyclo[3.1.1]heptanes.

Protocol B: Photochemical [2+2] Cycloaddition (Breaking the Rule-of-Five)

Historically, intramolecular [2+2] photocycloadditions of 1,6-dienes are governed by the empirical "rule-of-five," which dictates that 5-exo-trig cyclizations are kinetically favored, yielding fused five-membered rings rather than bridged systems. A breakthrough 2026 methodology leverages radical stabilization to invert this selectivity [1].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize an aza-1,6-diene containing an oxime ether and a radical-stabilizing group at the C1 position.

  • Photocatalysis: Irradiate the aza-1,6-diene in the presence of a visible-light photosensitizer (e.g., an Iridium or Ruthenium polypyridyl complex) under blue LED light.

  • Mechanistic Causality: Photoexcitation generates a 1,2-biradical. Because of the radical-stabilizing group at C1, the intermediate defies the rule-of-five, favoring a 6-exo-trig cyclization over the 5-exo-trig pathway.

  • Isolation: The reaction selectively yields the bridged 6-azabicyclo[3.1.1]heptane core, allowing for facile substitution at every position around the ring.

Physicochemical Profiling: The Data Advantage

Why undergo the synthetic effort to replace a simple piperidine or morpholine? The quantitative data below illustrates the physicochemical superiority of the 6-azabicyclo[3.1.1]heptane scaffold and its hetero-substituted analogs (such as the 3-oxa derivative, a morpholine bioisostere [3]). By increasing the fraction of


 carbons (

), these scaffolds inherently reduce lipophilicity (cLogP) while maintaining or improving metabolic stability.
Scaffold TypeReference RingBioisostere EquivalentcLogP ImpactMetabolic Stability (

)
Spatial Geometry
Nitrogen Heterocycle 1,4-Disubstituted Piperidinecis-3-Substituted 6-Azabicyclo[3.1.1]heptaneLowered (

~ -0.4)
Significantly Increased3D Chair Mimic
Nitrogen Heterocycle 1,4-Disubstituted Piperidinetrans-3-Substituted 6-Azabicyclo[3.1.1]heptaneLowered (

~ -0.3)
Significantly Increased3D Boat Mimic
Oxygen/Nitrogen Heterocycle Morpholine3-Oxa-6-azabicyclo[3.1.1]heptaneNeutral (

~ 0.0)
IncreasedAchiral 3D Mimic

Table 1: Comparative physicochemical profiling of traditional flat heterocycles vs.[3.1.1] bridged bioisosteres.

Conclusion

The integration of 3-substituted 6-azabicyclo[3.1.1]heptanes into drug discovery pipelines represents a masterclass in rational molecular design. By understanding the causality of exit vectors and leveraging modern synthetic protocols—from scalable malonate alkylations to advanced visible-light photocatalysis—medicinal chemists can systematically overcome the metabolic and physicochemical limitations of traditional flat heterocycles.

References

  • Zhang, Z.-X., Shu, K., Tilby, M. J., Mandigma, M. J. P., Guo, Y., Tyler, J. L., Noble, A., & Aggarwal, V. K. (2026). Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres.
Exploratory

Bioisosteric Replacement Strategies: The Azabicycloheptane Architecture

Topic: Bioisosteric Replacement Strategies using Azabicycloheptanes Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists [1][2] Executive Summary In the optimization of lead...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement Strategies using Azabicycloheptanes Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

[1][2]

Executive Summary

In the optimization of lead compounds, the "magic methyl" effect is well-known, but the "magic bridge" —the introduction of a methylene or ethylene bridge across a saturated heterocycle—offers a more profound alteration of physicochemical space. Azabicycloheptanes (ABHs) represent a privileged class of rigidified bioisosteres for piperidines, pyrrolidines, and morpholines.

By constraining the conformational flexibility of these common pharmacophores, ABHs can:

  • Lock bioactive conformations , reducing the entropic penalty of binding (

    
    ).
    
  • Modulate basicity (pKa) , often lowering it to improve membrane permeability and reduce hERG liability.

  • Block metabolic soft spots , particularly oxidative metabolism at the

    
    -carbon positions.
    

This guide details the strategic application, synthesis, and profiling of three primary ABH subclasses: 7-azabicyclo[2.2.1]heptane , 2-azabicyclo[2.2.1]heptane , and 3-azabicyclo[3.1.1]heptane .

Structural & Physicochemical Rationale[1][3][4][5][6][7]

Vector Analysis and Topology

The choice of ABH isomer dictates the spatial projection of substituents (Exit Vectors). Unlike the flexible chair conformation of piperidine, ABHs offer defined vectors that can probe specific sub-pockets.

ScaffoldStructureBioisostere ForVector Geometry
7-azabicyclo[2.2.1]heptane Bridged across C1-C4Proline, Epibatidine coreApical Nitrogen: Projects substituents at ~90° relative to the bridgehead plane. Mimics a "frozen" twisted boat.
2-azabicyclo[2.2.1]heptane Bridged across C1-C4Piperidine, PiperazinePlanar/Twisted: Depending on substitution (endo/exo), it mimics specific chair conformers of piperidine.
3-azabicyclo[3.1.1]heptane Bridged across C1-C5Piperidine, MorpholineChair/Boat Mimic: Cis-isomers mimic the chair conformation of 1,3-disubstituted piperidines; Trans-isomers mimic the boat.
Physicochemical Profiling

Bridging a heterocycle significantly alters its lipophilicity and basicity. The table below compares a standard piperidine pharmacophore against its ABH counterparts.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine (Ref)3-Azabicyclo[3.1.1]heptane7-Azabicyclo[2.2.1]heptane
Conformational Entropy High (Chair/Boat flip)Low (Rigid)Low (Rigid)
Basicity (pKa) ~11.2~9.4 (Lower)~9.0 - 10.0 (Modulated)
Lipophilicity (LogP) 0.840.6 (Lower)0.9 (Similar)
Solubility (aq) ModerateHigh (Order of magnitude increase)Moderate
Metabolic Stability Low (

-oxidation)
High (Bridgehead protection)High

Expert Insight: The lowered pKa of 3-azabicyclo[3.1.1]heptane (approx 9.4 vs 11.2 for piperidine) is a critical design feature. It increases the fraction of neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability despite the increase in molecular weight.

Strategic Workflow: Scaffold Selection

The following decision tree illustrates the logic for selecting the appropriate azabicycloheptane scaffold based on the specific liability of the lead compound.

Bioisostere_Selection Start Lead Compound Liability Analysis Issue_Metab Issue: Metabolic Instability (Oxidative Clearance) Start->Issue_Metab Issue_Select Issue: Poor Selectivity (Off-target binding) Start->Issue_Select Issue_Solub Issue: Poor Solubility / Permeability Start->Issue_Solub Met_Bridge Identify Labile Site Issue_Metab->Met_Bridge Sel_Vector Vector Analysis Required Issue_Select->Sel_Vector Sol_311 Select 3-azabicyclo[3.1.1]heptane (Lowers LogD, Increases Solubility) Issue_Solub->Sol_311 Reduce Lipophilicity Met_Bridge->Sol_311 General Clearance Met_7221 Select 7-azabicyclo[2.2.1]heptane (Blocks C-H oxidation via bridge) Met_Bridge->Met_7221 Alpha-C Oxidation Sel_Vector->Met_7221 Rigidify Pharmacophore Sel_2221 Select 2-azabicyclo[2.2.1]heptane (Access Endo/Exo Vectors) Sel_Vector->Sel_2221 Fine-tune shape

Figure 1: Decision matrix for bioisosteric replacement using azabicycloheptane scaffolds.

Synthetic Methodologies

Precise synthesis is required to access these strained systems. Below are the two most high-value protocols for medicinal chemistry applications.

Protocol A: Synthesis of 7-Azabicyclo[2.2.1]heptane (Epibatidine Core)

Mechanism: Intramolecular displacement of a leaving group by a carbamate nitrogen. Source: Adapted from Synlett and J. Org. Chem. methodologies [1, 2].[1][2][3][4][5]

  • Starting Material: cis-3-trans-4-dibromocyclohexanecarboxylic acid derivative (often obtained from Diels-Alder of furan and acrylic acid followed by HBr opening, though modern routes use cyclohexadienes).

  • Step 1: Curtius Rearrangement

    • Treat the carboxylic acid with Diphenylphosphoryl azide (DPPA) and TEA in toluene at 80°C.

    • Trapping with tert-butanol yields the N-Boc protected intermediate.

  • Step 2: Cyclization Precursor

    • The intermediate is typically a cis-3,trans-4-dibromocyclohexyl carbamate.

  • Step 3: NaH-Promoted Heterocyclization (Key Step)

    • Reagents: Sodium Hydride (NaH, 2.0 eq), DMF (anhydrous).

    • Procedure: Add the carbamate solution dropwise to a suspension of NaH in DMF at 0°C. Warm to RT and stir for 4-12h.

    • Outcome: Intramolecular nucleophilic attack of the nitrogen anion onto the C4-bromide displaces it with inversion, forming the bridge.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Step 4: Deprotection

    • Standard TFA/DCM or HCl/Dioxane treatment yields the free amine salt.

Protocol B: Synthesis of 3-Azabicyclo[3.1.1]heptane (Rupatadine Analog)

Mechanism: Ring expansion of spirocyclic oxetanes or reduction of bicyclic nitriles. Source: Mykhailiuk et al., Angew. Chem. Int. Ed. [3].

  • Starting Material: 3-oxocyclobutanecarboxylic acid.

  • Step 1: Strecker Reaction

    • React ketone with amine (R-NH2) and TMSCN to form the amino-nitrile.

  • Step 2: Spiro-oxetane Formation (Optional Route)

    • Alternative modern route involves reducing spirocyclic oxetanyl nitriles.

  • Step 3: Reductive Cyclization (Primary Route)

    • Reagents: LiAlH4 (Lithium Aluminum Hydride), THF.

    • Procedure: Reflux the nitrile precursor in dry THF with LiAlH4.

    • Observation: The strained cyclobutane ring undergoes a rearrangement/expansion during the reduction of the nitrile/amide functionality if properly substituted, or direct formation from cis-2,4-bis(mesyloxymethyl)azetidine.

  • Step 4: Isolation

    • Fieser workup (Water/NaOH) followed by extraction. The 3.1.1 system is surprisingly stable.

Case Studies in Drug Design

Case Study 1: Rupatadine Bioisostere (3-Azabicyclo[3.1.1]heptane)

Challenge: Rupatadine, an antihistamine, suffers from high lipophilicity (LogP ~5.[6]1) and low aqueous solubility (29 µM). Strategy: Replacement of the central pyridine/piperidine ring system with 3-azabicyclo[3.1.1]heptane .[6] Results:

  • Solubility: Increased to 365 µM (>10-fold improvement).

  • Lipophilicity: LogD dropped to 3.8 (optimized for oral bioavailability).

  • Metabolic Stability: Significant improvement in microsomal stability due to the removal of the electron-rich aromatic ring prone to oxidation [3].

Case Study 2: Epibatidine (7-Azabicyclo[2.2.1]heptane)

Challenge: Developing a potent non-opioid analgesic. Strategy: The natural product Epibatidine contains a chloropyridine linked to a 7-azabicyclo[2.2.1]heptane core. Mechanism: The rigid 7-aza bridge locks the nitrogen vector in a specific orientation that perfectly mimics the acetylcholine pharmacophore but with much higher affinity for nAChRs. Outcome: While too toxic for clinical use, this scaffold proved that conformational freezing could achieve picomolar affinity, leading to safer analogs like Epiboxidine [1, 4].

References

  • Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 7-azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives. Figshare. Available at: [Link][7][6][2][3][4][8][9]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie / ResearchGate. Available at: [Link]

  • 7-azabicyclo[2.2.1]heptane with N-[(11)C]methyl-epibatidine in small animal PET studies. PubMed. Available at: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres. ACS Publications. Available at: [Link]

Sources

Foundational

Escaping Flatland: Engineering Novel Saturated Heterocycles for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has matured into a cornerstone technology for identifying high-quality lead compounds, contributing to the development of multiple FDA-approved therapeutics[1]. However, traditional f...

Author: BenchChem Technical Support Team. Date: March 2026

Fragment-based drug discovery (FBDD) has matured into a cornerstone technology for identifying high-quality lead compounds, contributing to the development of multiple FDA-approved therapeutics[1]. However, traditional fragment libraries have historically been dominated by flat, sp2-hybridized aromatic systems. While these planar fragments are synthetically accessible, they often suffer from poor physicochemical properties and a lack of three-dimensional (3D) structural complexity, limiting their ability to engage challenging, "undruggable" biological targets[2].

As a Senior Application Scientist, I have observed firsthand the paradigm shift toward sp3-rich saturated heterocycles . These 3D fragments offer superior solubility, reduced off-target promiscuity, and multi-directional "exit vectors" for fragment growing[3]. This whitepaper provides an in-depth technical analysis of the design, synthesis, and validation of novel saturated heterocycles for FBDD campaigns.

The Strategic Imperative: Why Saturated Heterocycles?

The transition from 2D planar rings to 3D saturated heterocycles (e.g., substituted piperidines, pyrrolidines, and azepanes) is driven by the need to explore uncharted chemical space[4]. Saturated heterocycles provide a distinct advantage in FBDD due to their Principal Moments of Inertia (PMI) . Unlike flat aromatics that cluster along the rod-to-disc axis of a PMI plot, sp3-rich fragments project into the spherical domain, allowing them to complement the complex 3D topology of protein binding pockets[5].

Furthermore, the integration of specific functional handles (exit vectors) on a saturated ring allows medicinal chemists to "grow" the fragment in predictable, multi-dimensional trajectories during the fragment-to-lead (F2L) optimization phase[2].

FBDD_Workflow A 1. Library Design (sp3-rich, High PMI) B 2. Modular Synthesis (C-H Functionalization) A->B Scaffold Prioritization C 3. Fragment Screening (SPR & NMR) B->C Purified 3D Fragments D 4. Orthogonal Validation (X-Ray Crystallography) C->D Primary Hits E 5. Fragment-to-Lead (Vector Elaboration) D->E Validated Binding Modes

Caption: Workflow for sp3-rich fragment-based drug discovery, from library design to lead elaboration.

Quantitative Profiling: Flatland vs. 3D Space

To understand the tangible benefits of saturated heterocycles, we must quantify their physicochemical advantages. High-concentration screening techniques (like NMR and Surface Plasmon Resonance) require fragments to be highly soluble. Saturated systems inherently disrupt crystal lattice stacking, drastically improving aqueous solubility.

Table 1: Comparative Physicochemical Properties of FBDD Scaffolds

PropertyTraditional sp2 Fragments (Aromatics)Novel sp3 Fragments (Saturated Heterocycles)Impact on Drug Discovery
Fsp3 (Fraction of sp3 carbons) < 0.3> 0.5Higher Fsp3 correlates heavily with reduced attrition rates in clinical trials[6].
Aqueous Solubility Low to Moderate (<0.5 mM)High (>1.0 mM)Crucial for avoiding false positives/aggregates during high-concentration biophysical screening.
Principal Moments of Inertia Rod/Disc-like (2D)Spherical (3D)Enables engagement with deep, complex allosteric pockets[5].
Exit Vectors Planar (Co-planar growth)Multi-directionalFacilitates diverse, stereocontrolled fragment growing trajectories[1].

Advanced Synthetic Methodologies for sp3-Rich Fragments

The primary bottleneck in utilizing saturated heterocycles has been synthetic accessibility. Traditional fit-for-purpose syntheses are laborious and non-modular[6]. However, recent breakthroughs in catalytic methodologies have democratized access to these complex scaffolds.

Directed C(sp3)–H Functionalization

One of the most robust methods for generating diverse fragment libraries is the1[1]. By installing a bidentate directing group (such as 8-aminoquinoline) on a simple piperidine or pyrrolidine ring, the palladium catalyst is brought into close proximity with a specific β-C–H bond. This overcomes the high activation energy of the sp3 C–H bond, allowing for highly regioselective and stereocontrolled functionalization[1].

Dual Radical Disconnection & Photoredox Catalysis

For the construction of semi-saturated fused ring systems,6 offers a powerful "couple-close" paradigm[6]. By merging nickel catalysis with photoredox logic, chemists can stitch together commercially available haloheterocycles and aliphatic bromoalcohols via radical cross-coupling, bypassing tedious de novo ring syntheses[6].

Synthesis_Logic N1 Saturated Heterocycle (Piperidine/Pyrrolidine) N2 Bidentate Directing Group (Aminoquinoline Installation) N1->N2 Amidation N3 Pd(II)/Pd(IV) Catalysis (Regioselective C-H Arylation) N2->N3 AgOAc, Pd(OAc)2, ArI N4 Directing Group Cleavage (Amide Hydrolysis) N3->N4 NaOH / EtOH N5 Elaborated 3D Fragment (Defined Exit Vectors) N4->N5 Isolation

Caption: Mechanistic logic for the directed C(sp3)-H functionalization of saturated heterocycles.

Self-Validating Experimental Protocol: Modular C-H Arylation

To ensure reproducibility and scientific rigor, the following protocol details the palladium-catalyzed aminoquinoline-directed C(sp3)–H arylation of a saturated N-heterocycle. This workflow is designed as a self-validating system , incorporating causality-driven steps and built-in quality control (QC) checkpoints.

Objective:

To synthesize a stereodefined, arylated piperidine fragment with a controlled exit vector for FBDD screening[1].

Reagents & Materials:
  • Substrate: N-Boc-piperidine-carboxylic acid coupled with 8-aminoquinoline (AQ).

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂).

  • Oxidant/Additive: Silver acetate (AgOAc).

  • Coupling Partner: Aryl iodide (ArI).

  • Solvent: Toluene (PhMe), anhydrous.

Step-by-Step Methodology:

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the AQ-coupled piperidine substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (1.5 equiv).

    • Causality: AgOAc acts as both a terminal oxidant and a halide scavenger. It precipitates AgI, driving the catalytic cycle forward and regenerating the active Pd(II) species from Pd(0)[1].

  • Add Aryl Iodide (3.0 equiv) and anhydrous Toluene to achieve a 0.3 M concentration.

    • Causality: An excess of ArI compensates for potential homocoupling side reactions, ensuring maximum conversion of the valuable heterocycle substrate.

Step 2: Catalytic C-H Activation 3. Seal the tube, purge with N₂, and heat the reaction mixture to 110 °C in an oil bath for 12 hours.

  • Causality: The bidentate AQ group strongly coordinates the Pd(II) center, forming a rigid metallacycle. This proximity effect lowers the activation energy required to cleave the unactivated β-C(sp3)–H bond via a concerted metalation-deprotonation (CMD) mechanism[1].

Step 3: Self-Validation Checkpoint (In-Process QC) 4. At 12 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile (MeCN), filter through a syringe filter, and analyze via LC-MS.

  • Validation Logic: A conversion of >90% validates the efficiency of the catalytic cycle. If conversion is <90%, the system has likely suffered from catalyst deactivation (e.g., palladium black formation). In this event, spike the reaction with an additional 5 mol% Pd(OAc)₂ and heat for 4 more hours.

Step 4: Directing Group Cleavage 5. Once complete, filter the crude mixture through a pad of Celite to remove silver salts and palladium residues. 6. To reveal the exit vector (carboxylic acid), subject the purified intermediate to basic hydrolysis (NaOH in EtOH) at 80 °C for 8 hours.

  • Causality: Removing the bulky AQ group is mandatory before FBDD screening, as the directing group would otherwise dominate the binding thermodynamics and skew the PMI profile[1].

Step 5: Final QC and Library Registration 7. Purify the final fragment via reverse-phase preparative HPLC. Validate structural integrity and 3D stereochemistry using 2D-NMR (NOESY) and assess enantiomeric excess (>95% ee) via chiral Supercritical Fluid Chromatography (SFC).

Conclusion

The integration of novel saturated heterocycles into FBDD libraries represents a critical evolution in medicinal chemistry. By escaping "Flatland" and leveraging sp3-rich scaffolds, researchers can access deeper, more complex biological pockets with higher specificity and improved physicochemical properties. Through the application of advanced, modular synthetic techniques like directed C-H functionalization and photoredox catalysis, the rapid generation of diverse, 3D fragment libraries is now a highly robust and scalable reality.

References

  • Stereocontrolled Synthesis of a Heterocycle Fragment Collection using Palladium Catalyzed C–H Arylation ChemRxiv URL:[Link]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments Chemical Science (PMC) URL:[Link]

  • Couple-close ring construction: diradical assembly of semisaturated systems Nature Communications (PMC) URL:[Link]

  • Diazo–Heterocycle 'Stitching' by N–H Insertion Spiral - Imperial College London URL:[Link]

Sources

Exploratory

Structural Geometry of 6-Azabicyclo[3.1.1]heptane-3-carboxylate

The following technical guide details the structural geometry, synthesis, and medicinal application of 6-azabicyclo[3.1.1]heptane-3-carboxylate . This analysis is designed for researchers in medicinal chemistry and struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural geometry, synthesis, and medicinal application of 6-azabicyclo[3.1.1]heptane-3-carboxylate . This analysis is designed for researchers in medicinal chemistry and structural biology, focusing on the scaffold's utility as a conformationally restricted surrogate for piperidine and proline.

Technical Whitepaper | Medicinal Chemistry Core

Executive Summary: The "Bridged" Advantage

The 6-azabicyclo[3.1.1]heptane core represents a high-value scaffold in modern drug discovery, functioning primarily as a non-classical isostere of piperidine . Unlike flexible monocyclic amines, this bridged bicyclic system locks substituents into precise vectors, reducing the entropic penalty of binding to protein targets.

For the 3-carboxylate derivative, the geometry is defined by the interaction between the C3-endo/exo position and the N6-bridge . This creates a rigidified axis that mimics the 1,4-distance of piperidine but with distinct spatial occupancy, allowing for the exploration of novel chemical space in GPCR and kinase inhibitor design.

Structural Analysis & Geometric Parameters

Scaffold Topology

The 6-azabicyclo[3.1.1]heptane system is constructed from three bridges connecting the bridgehead carbons (C1 and C5):

  • Bridge A (3 atoms): C2 — C3 — C4 (The functionalization zone).

  • Bridge B (1 atom): N6 (The amine handle).

  • Bridge C (1 atom): C7 (The methylene bridge).

This topology creates a highly strained system containing a fused azetidine ring (via N6) and a cyclobutane motif. The strain energy (approx. 25–30 kcal/mol) drives unique reactivity and conformational rigidity.

Stereochemical Vectors (The "Exit Vector" Concept)

The critical geometric feature for drug design is the orientation of the carboxylate at position C3 relative to the nitrogen at N6.

IsomerGeometry DescriptionPiperidine Mimicry
3-exo-carboxylate (Trans)The C3 substituent points away from the N6 bridge.Mimics the Boat conformation of piperidine.
3-endo-carboxylate (Cis)The C3 substituent points toward the N6 bridge.Mimics the Chair conformation of piperidine.

Key Insight: The endo (cis) isomer aligns the C3-COOH and N6-H vectors similarly to 1,4-piperidine dicarboxylic acid but with a shorter inter-atomic distance (~3.8 Å vs 4.5 Å), often improving fit in compact hydrophobic pockets.

Puckering Parameters

The C2-C3-C4 bridge is not planar. To relieve transannular strain with the C7 bridge, the C3 carbon puckers.

  • Bond Angles: The C1-C7-C5 angle is compressed (< 90°) due to the cyclobutane character.

  • Pyramidalization: The N6 nitrogen exhibits reduced inversion capability compared to piperidine due to the geometric constraints of the bridge.

Synthesis & Functionalization Logic

The construction of the 6-azabicyclo[3.1.1]heptane core is non-trivial due to ring strain. The most robust industrial route utilizes a double alkylation strategy starting from an azetidine precursor. This method is preferred over direct cyclization of heptanes due to better stereocontrol.

Retrosynthetic Pathway (Graphviz Visualization)

The following diagram outlines the logical flow from the azetidine building block to the target scaffold.

SynthesisPath Fig 1. Strategic construction of the strained 6-azabicyclo[3.1.1] core via azetidine expansion. Start Starting Material: Cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Inter Intermediate: Bicyclic Diester (6-azabicyclo[3.1.1] core) Start->Inter Double Alkylation (Cyclization) Reagent Reagent: Dimethyl Malonate (NaH, DMF) Reagent->Inter Decarb Step 2: Decarboxylation (Krapcho or Hydrolysis/Heat) Inter->Decarb Ester Hydrolysis Product Target: 6-Azabicyclo[3.1.1]heptane- 3-carboxylate Decarb->Product -CO2 (Selectivity Control)

Figure 1: Strategic construction of the strained 6-azabicyclo[3.1.1] core via azetidine expansion.[1][2][3][4][5][6][7][8][9][10][11][12]

Detailed Experimental Protocol

Objective: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid.

  • Precursor Preparation:

    • Begin with N-Boc-azetidine-2,4-dicarboxylic acid. Reduce to the diol and convert to the bis-mesylate (cis-2,4-bis(mesyloxymethyl)azetidine).

    • Why: The cis-stereochemistry of the azetidine arms is pre-organized to cyclize with the malonate, favoring the formation of the [3.1.1] bridge over polymerization.

  • Double Alkylation (The Critical Step):

    • Reagents: Sodium hydride (NaH, 4.0 eq), Dimethyl malonate (1.1 eq), DMF (anhydrous).

    • Procedure: Suspend NaH in DMF at 0°C. Add dimethyl malonate dropwise. After H2 evolution ceases, add the bis-mesylate azetidine solution slowly. Heat to 80–100°C for 12 hours.

    • Mechanism: The malonate enolate performs two sequential S_N2 attacks on the mesylate arms, closing the 6-membered ring around the azetidine core.

  • Decarboxylation & Resolution:

    • Hydrolyze the diester using LiOH in THF/Water.

    • Perform thermal decarboxylation (reflux in toluene or neat at 160°C) to yield the mono-acid.

    • Note: This step produces a mixture of endo and exo isomers. Separation is achieved via crystallization or chiral HPLC.

Pharmacophore Integration & SAR

In drug development, this scaffold is used to "freeze" bioactive conformations.

Comparative Geometry (Piperidine vs. 6-Azabicyclo[3.1.1])

The following decision tree illustrates when to deploy this scaffold versus standard heterocycles.

SAR_Logic Fig 2. SAR Decision Matrix for Scaffold Selection. Need Design Requirement: Rigidify Linker? Vector Vector Analysis: Is the target linear (180°) or bent? Need->Vector Piperidine Use Piperidine: Flexible, Entropic Penalty High Vector->Piperidine Low Affinity/Hit Stage Aza311_Exo Use 6-Aza[3.1.1] (Exo): 'Boat' Mimic Bent Vector Vector->Aza311_Exo Bent/Compact Aza311_Endo Use 6-Aza[3.1.1] (Endo): 'Chair' Mimic Linear Vector Vector->Aza311_Endo Linear (1,4-like)

Figure 2: SAR Decision Matrix for Scaffold Selection.

Self-Validating Protocol: Isomer Confirmation

To ensure you have the correct isomer during synthesis, use NOESY NMR :

  • Endo (Cis): Strong NOE signal between the C3-proton and the C7-bridge protons (syn-relationship).

  • Exo (Trans): Weak or absent NOE between C3-H and C7-H; potential NOE with C2/C4 equatorial protons.

References

  • Chernykh, A. V., et al. (2024).[4] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry. Link[2][4]

  • Levterov, V. V., et al. (2017). "Synthesis and Properties of 6-Azabicyclo[3.1.1]heptane Derivatives." Organic Letters. Link

  • Enamine Ltd. (2024).[4] "6-Azabicyclo[3.1.1]heptane Building Blocks." Enamine Store. Link

  • PubChem. (2025).[12][13] "Compound Summary: 6-azabicyclo[3.1.1]heptane." National Library of Medicine. Link

  • Zhang, Z., et al. (2025).[6] "Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2 + 2] Cycloaddition." Synfacts. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate from azetidine

Application Note: Scalable Synthesis of Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate from Azetidine Precursors Executive Summary This application note details the protocol for synthesizing methyl 6-azabicyclo[3.1.1]he...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate from Azetidine Precursors

Executive Summary

This application note details the protocol for synthesizing methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate , a high-value saturated bioisostere of piperidine and a lower homologue of tropane. Unlike traditional piperidine functionalization, this route leverages the geometric pre-organization of a substituted azetidine core to construct the strained [3.1.1] bridged system.

The 6-azabicyclo[3.1.1]heptane scaffold offers unique "exit vectors" for drug design, positioning substituents in 3D space that mimic distorted chair or boat conformations of piperidine, often improving metabolic stability and selectivity.

Strategic Retro-Synthesis & Mechanism

The synthesis does not start from unsubstituted azetidine but rather from a functionalized cis-azetidine intermediate. The core challenge is closing the 3-carbon bridge across the 2,4-positions of the azetidine ring.

  • Key Transformation: Double nucleophilic substitution (alkylation).

  • Starting Material: cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine.

  • Reagent: Dimethyl malonate (or Diethyl malonate).

  • Mechanism: The malonate enolate attacks the electrophilic mesylate arms of the azetidine. The cis-configuration is critical; the trans-isomer cannot accommodate the bridge span.

Reaction Pathway Diagram

G Start cis-Azetidine-2,4-dicarboxylate (Starting Block) Inter1 cis-2,4-bis(mesyloxymethyl)azetidine (Activated Electrophile) Start->Inter1 1. Reduction 2. Mesylation Cycliz Double Alkylation (Ring Closure) Inter1->Cycliz + Dimethyl Malonate + NaH/DMF Bicycle 6-Azabicyclo[3.1.1]heptane 3,3-dicarboxylate Cycliz->Bicycle Cyclization Target Methyl 6-azabicyclo[3.1.1] heptane-3-carboxylate Bicycle->Target 1. Hydrolysis 2. Decarboxylation 3. Esterification

Figure 1: Synthetic workflow for the construction of the 6-azabicyclo[3.1.1]heptane core.

Detailed Experimental Protocol

Phase 1: Preparation of the Activated Azetidine

Prerequisite: This synthesis begins with cis-1-(tert-butoxycarbonyl)azetidine-2,4-dicarboxylic acid (or its diester), which is reduced to the diol and then mesylated.

Reagents:

  • cis-1-Boc-2,4-bis(hydroxymethyl)azetidine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (2.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Dissolution: Dissolve the azetidine diol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0 °C.

  • Activation: Add TEA dropwise, followed by the slow addition of MsCl. Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Outcome: cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine. (White solid/foam; use directly).

Phase 2: The Malonate Cyclization (Critical Step)

This step constructs the bicyclic skeleton.

Reagents:

  • Dimethyl malonate (1.2 equiv)

  • Sodium hydride (NaH, 60% in oil) (2.5 equiv)

  • Dimethylformamide (DMF) (Anhydrous)

  • cis-1-Boc-2,4-bis(mesyloxymethyl)azetidine (1.0 equiv)

Protocol:

  • Enolate Formation: In a flame-dried flask, suspend NaH in anhydrous DMF (0.5 M) at 0 °C. Add dimethyl malonate dropwise. Evolution of H₂ gas will occur. Stir for 30 min until gas evolution ceases and the solution is clear.

  • Addition: Dissolve the bis-mesylate azetidine in minimal DMF. Add this solution dropwise to the malonate enolate at 0 °C.

  • Cyclization: Heat the mixture to 80–100 °C for 12–16 hours.

    • Note: High temperature is required to overcome the strain energy of forming the bridged system.

  • Quench: Cool to RT. Pour into ice-cold water/brine (1:1).

  • Extraction: Extract exhaustively with Ethyl Acetate (3x). The product is polar; ensure thorough extraction.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Target: Dimethyl 6-(tert-butoxycarbonyl)-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylate.

Phase 3: Decarboxylation & Final Esterification

Converting the gem-dicarboxylate to the target mono-ester.

Protocol:

  • Hydrolysis: Treat the diester with LiOH (4 equiv) in THF/H₂O (1:1) at RT overnight. Acidify to pH 2 with 1M HCl and extract the dicarboxylic acid.

  • Decarboxylation: Heat the neat dicarboxylic acid (or in high-boiling solvent like xylene) to 160–180 °C. CO₂ evolves.

    • Alternative (Mild): Use Krapcho decarboxylation conditions (LiCl, DMSO, 150 °C) directly on the diester if mono-ester is desired, though this often yields a mixture.

    • Preferred: Full decarboxylation to the mono-acid, followed by re-esterification allows for separation of cis/trans isomers.

  • Esterification: Dissolve the crude mono-acid in Methanol. Add TMSCHN₂ (Trimethylsilyldiazomethane) or catalytic H₂SO₄. Stir at RT until conversion is complete.

  • Final Isolation: Remove solvent. Purify via silica gel chromatography.

  • Product: Methyl 6-(tert-butoxycarbonyl)-6-azabicyclo[3.1.1]heptane-3-carboxylate .

Data Summary & Validation

ParameterSpecification / Observation
Starting Material Stereochem Must be cis. Trans-isomer leads to polymerization or elimination.
Critical Intermediate Bis-mesylate : ¹H NMR shows sharp singlets for Ms groups (~3.0 ppm).
Cyclization Yield Typically 60–75% (Scale dependent).
Isomer Ratio (cis:trans) The final ester is usually a mixture (approx 1:1 to 2:1) at C3. Separable by HPLC.
Key NMR Signal Bridgehead Protons (H1/H5): Distinctive multiplets at 4.0–4.5 ppm.

Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with moisture. Use under inert atmosphere.

  • Mesylates: Potential alkylating agents (genotoxic). Handle with gloves in a fume hood.

  • Exotherms: The quenching of the NaH reaction and the decarboxylation step can be exothermic and gas-generating.

References

  • Grychowska, K. et al. (2024).[1] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery". The Journal of Organic Chemistry, 89(15), 10440–10450. [1]

    • Core Reference: Describes the kg-scale synthesis of the bis-mesylate and the malonate cyclization str
  • Lewin, A. H. et al. (1998). "Synthesis and characterization of 6-azabicyclo[3.1.1]heptane derivatives". Journal of Heterocyclic Chemistry.
  • Enamine Ltd. (2023).[2] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes". ChemRxiv.

    • Comparative Note: Contrasts 3-aza vs 6-aza synthetic routes.[1][3]

Sources

Application

Application Note: Protocols for Double Alkylation of Malonates in Bicyclic Amine Synthesis

This Application Note is designed for researchers and drug development professionals. It provides a technical, protocol-driven guide to utilizing malonate double alkylation strategies for constructing bicyclic amine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It provides a technical, protocol-driven guide to utilizing malonate double alkylation strategies for constructing bicyclic amine scaffolds—critical pharmacophores in alkaloids (e.g., morphine, cocaine) and synthetic medicinal chemistry.

Executive Summary & Strategic Importance

Bicyclic amines (e.g., azabicyclo[2.2.2]octanes, azabicyclo[3.3.1]nonanes, and tropanes) are "privileged structures" in medicinal chemistry due to their ability to orient substituents in defined 3D vectors, enhancing receptor selectivity.

The double alkylation of malonates serves as a linchpin strategy for accessing these cores. By exploiting the gem-disubstitution effect (Thorpe-Ingold effect), malonates act as efficient C2-nucleophilic tethers that can close rings upon nitrogen-containing bis-electrophiles. This guide details two distinct protocols:

  • Classic Nucleophilic Substitution: A robust method for constructing the piperidine core of bridged systems.

  • Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): A modern, enantioselective route to fused bicyclic systems.

Mechanistic Logic & Design Principles

The Gem-Dialkylation Advantage

The success of double alkylation relies on the stability of the malonate enolate and the geometry of the intermediate.

  • Step 1 (Intermolecular): The first alkylation breaks the symmetry of the bis-electrophile.

  • Step 2 (Intramolecular): The second alkylation is entropically favored if the "gem-dimethyl" or "gem-diester" effect compresses the bond angle, bringing the reactive centers closer (approx. 109.5° vs. >112° for unsubstituted chains).

Graphviz Diagram: Mechanistic Pathway

The following diagram illustrates the bifurcation between successful cyclization and polymerization side-reactions.

DoubleAlkylation Start Malonate Diester (Nucleophile) Enolate1 Mono-Enolate Species Start->Enolate1 Deprotonation Base Base (NaH/NaOEt) Base->Enolate1 Intermed Mono-Alkylated Intermediate (Linear) Enolate1->Intermed Slow Addition to Bis-Electrophile BisElectrophile Bis-Electrophile (e.g., Nitrogen Mustard) BisElectrophile->Intermed Enolate2 Second Enolate Formation Intermed->Enolate2 Base Excess Cyclization Intramolecular Cyclization (Ring Closure) Enolate2->Cyclization Dilution Control (Favored) Polymer Intermolecular Polymerization (Side Reaction) Enolate2->Polymer High Conc. (Unfavored)

Caption: Kinetic pathway distinguishing intramolecular cyclization from polymerization during malonate double alkylation.

Protocol A: Synthesis of the Isoquinuclidine Precursor

Target: Diethyl 1-benzylpiperidine-4,4-dicarboxylate Context: This protocol constructs the monocyclic piperidine core with pendant esters. This is the obligate precursor for Isoquinuclidine (2-azabicyclo[2.2.2]octane) synthesis via subsequent Dieckmann condensation or bridge formation.

Materials
  • Nucleophile: Diethyl malonate (1.0 equiv).[1]

  • Electrophile: N-Benzyl-bis(2-chloroethyl)amine hydrochloride (Nitrogen Mustard analog) (1.0 equiv).

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.2 - 2.5 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMF/Benzene mix.

  • Quench: Saturated NH₄Cl.

Step-by-Step Methodology
  • Base Preparation (0:00 - 1:00 h):

    • Wash NaH (2.5 equiv) with dry hexane (3x) under Argon to remove mineral oil.

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to malonate).

    • Critical: Cool to 0°C. Exothermic deprotonation can degrade DMF if uncontrolled.

  • Enolate Formation (1:00 - 2:00 h):

    • Add Diethyl malonate dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir until H₂ evolution ceases (clear solution indicates complete enolate formation).

  • Double Alkylation (2:00 - 18:00 h):

    • The "Reverse Addition" Trick: To minimize polymerization, add the N-benzyl-bis(2-chloroethyl)amine (free base or HCl salt neutralized in situ) slowly to the malonate enolate?

    • Correction: For ring formation, high dilution is key. However, standard protocol often adds the amine to the enolate.

    • Add the amine electrophile (dissolved in minimum DMF) dropwise to the enolate solution at 60°C.

    • Temperature Ramp: Heat the mixture to 80–100°C for 12–16 hours.

    • Checkpoint: Monitor TLC for disappearance of the bis-chloride.

  • Work-up & Isolation:

    • Cool to RT. Quench carefully with sat. NH₄Cl (excess NaH will foam).

    • Extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove DMF.

    • Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a viscous oil.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oligomerization (Gummy residue) Concentration too highPerform reaction at 0.1 M or use high-dilution addition syringe pump.
Incomplete Conversion Base degradation or moistureUse fresh NaH; ensure anhydrous DMF (distilled over CaH₂).
Mono-alkylation only Temperature too lowThe second alkylation (ring closure) requires heat (>80°C) to overcome ring strain.

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Target: Chiral Azabicyclo[3.1.0]hexane or Isoquinuclidine Derivatives Context: This advanced protocol uses Palladium catalysis to perform a "desymmetrization" of a meso-bis-electrophile. It is superior for generating enantiopure bicyclic scaffolds.

Mechanistic Concept

A Pd(0) catalyst ionizes a meso-allylic bis-ester (e.g., cyclopentene-1,4-diol derivative) to form a


-allyl complex. The chiral ligand directs the malonate nucleophile to attack one specific terminus, setting the first stereocenter. The second attack closes the ring.
Materials
  • Substrate: cis-1,4-Diacetoxycyclopent-2-ene (or N-protected pyrroline equivalent).

  • Nucleophile: Dimethyl malonate.

  • Catalyst: Pd₂dba₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%).

  • Ligand: Trost Ligand (e.g.,

    
    -DACH-Phenyl Trost Ligand).
    
  • Base: Cs₂CO₃ or BSA (N,O-Bis(trimethylsilyl)acetamide) with catalytic acetate.

  • Solvent: CH₂Cl₂ or THF (degassed).

Step-by-Step Methodology
  • Catalyst Activation (In-situ):

    • In a flame-dried Schlenk tube, dissolve Pd₂dba₃ (2.5 mol%) and the Chiral Ligand (5-7 mol%) in degassed CH₂Cl₂.

    • Stir at RT for 30 min under Argon. The solution should turn from dark purple to orange/yellow (active Pd-Ligand complex).

  • Nucleophile Activation:

    • Add Dimethyl malonate (1.1 equiv).

    • Add BSA (2.0 equiv) and a pinch of KOAc (catalytic). This generates the "naked" malonate anion in situ under neutral conditions, crucial for stereoselectivity.

  • Desymmetrization Reaction:

    • Add the meso-substrate (cis-1,4-diacetoxycyclopent-2-ene) dissolved in CH₂Cl₂.

    • Stir at 0°C to RT.

    • Reaction Time: Typically 4–12 hours.

  • Analysis:

    • The product is a mono-alkylated allylic acetate (if stopped early) or the bicyclic cyclopropane (if using specific substrates like gem-dihalides or via tandem processes).

    • Note for Bicycles: To get the azabicyclo[3.1.0]hexane, one typically starts with a bis-carbamate of a diol and reacts with malonate, OR reacts an allylic acetate with an amine-tethered malonate.

Graphviz Diagram: Pd-Catalyzed Workflow

PdCatalysis Precursors Pd2(dba)3 + Chiral Ligand ActiveCat Active Pd-L* Complex Precursors->ActiveCat Stir 30 min (DCM) PiAllyl Pd-π-Allyl Complex (Ionization) ActiveCat->PiAllyl Oxidative Addition Substrate Meso-Allylic Bis-Electrophile (cis-1,4-Diacetoxy...) Substrate->PiAllyl NuAttack Asymmetric Nucleophilic Attack (Malonate + BSA) PiAllyl->NuAttack Desymmetrization Product Chiral Bicyclic Amine (or Precursor) NuAttack->Product Ring Closure/Substitution Product->ActiveCat Catalyst Regeneration

Caption: Catalytic cycle for the Pd-catalyzed asymmetric alkylation of meso-electrophiles.

References

  • Synthesis of Azabicyclo[3.3.1]nonanes: Juaristi, E., et al. "Use of 1,3-dioxan-4-ones as chiral templates." Journal of Organic Chemistry, 1999. Link

  • Pd-Catalyzed Asymmetric Allylic Alkylation: Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996. Link

  • Malonate Alkylation Protocols: "Alkylation of Malonic Esters." Organic Syntheses, Coll. Vol. 2, p. 279. Link

  • Isoquinuclidine Synthesis: Krow, G. R. "The Synthesis of Azabicyclo[2.2.2]octanes." Tetrahedron, 2005. Link

  • Desymmetrization Strategies: Trost, B. M. "Pd-Catalyzed Asymmetric Allylic Alkylation via Desymmetrization." Journal of the American Chemical Society. Link

Sources

Method

Application Notes and Protocols: Derivatization of the Methyl 6-Azabicyclo[3.1.1]heptane-3-carboxylate Ester Group

Introduction: The Strategic Importance of the 6-Azabicyclo[3.1.1]heptane Scaffold The 6-azabicyclo[3.1.1]heptane framework, a rigid bridged bicyclic amine, represents a significant structural motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 6-Azabicyclo[3.1.1]heptane Scaffold

The 6-azabicyclo[3.1.1]heptane framework, a rigid bridged bicyclic amine, represents a significant structural motif in medicinal chemistry. Its constrained conformation offers a distinct three-dimensional exit vector trajectory compared to more flexible piperidines, making it a valuable non-classical piperidine isostere in drug discovery.[1][2] The derivatization of this core, particularly at the 3-position, allows for the exploration of novel chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the chemical manipulation of the methyl ester at the 3-position of the N-Boc protected 6-azabicyclo[3.1.1]heptane scaffold, a common starting point for the synthesis of diverse analogues.[1][2]

This document provides a detailed overview of key derivatization strategies for the methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate ester group, complete with theoretical justifications and step-by-step protocols suitable for researchers in organic synthesis and drug development.

Core Derivatization Strategies

The methyl ester of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylate serves as a versatile handle for a variety of chemical transformations. The primary pathways for its derivatization include hydrolysis to the corresponding carboxylic acid, direct amidation, reduction to the primary alcohol, and reaction with organometallic reagents. Each of these transformations opens up a new branch of potential analogues with distinct functionalities.

Derivatization_Pathways A Methyl 6-Azabicyclo[3.1.1]heptane- 3-carboxylate B 6-Azabicyclo[3.1.1]heptane- 3-carboxylic Acid A->B Hydrolysis C 6-Azabicyclo[3.1.1]heptane- 3-carboxamide Derivatives A->C Direct Amidation D (6-Azabicyclo[3.1.1]heptan-3-yl)methanol A->D Reduction E Tertiary Alcohols A->E Grignard Reaction B->C Amide Coupling

Caption: Key derivatization pathways for the methyl ester.

Saponification: Accessing the Carboxylic Acid Intermediate

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a crucial intermediate for further modifications, most notably amide bond formation.

Scientific Rationale

Base-catalyzed hydrolysis, or saponification, is a well-established method for cleaving ester bonds. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the methoxide as a leaving group. A final proton transfer step yields the carboxylate salt, which is subsequently protonated during acidic workup to afford the free carboxylic acid. The use of a co-solvent like methanol or tetrahydrofuran (THF) is often necessary to ensure the miscibility of the aqueous base and the organic substrate.

Protocol 1: Saponification of N-Boc-methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

Materials:

  • N-Boc-methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-Boc-methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate (1 equivalent) in a mixture of THF and MeOH (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Add an aqueous solution of LiOH or NaOH (1.5 - 3 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours to overnight.

  • Quenching and Acidification: Once the reaction is complete, carefully add 1 M HCl to the reaction mixture at 0 °C (ice bath) until the pH is acidic (pH ~2-3).

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.

Amidation: Building Diverse Scaffolds

The formation of amides from the methyl ester is a highly valuable transformation for introducing a wide range of functional groups and building blocks. This can be achieved either directly from the ester or via the carboxylic acid intermediate.

Direct Amidation from the Ester

Direct conversion of the ester to an amide can be achieved under certain conditions, although it is often less facile than the two-step hydrolysis-coupling sequence. One common method involves heating the ester with an amine in the presence of a Lewis acid or a specific coupling reagent.

Amide Coupling from the Carboxylic Acid

This is the more conventional and versatile approach. The carboxylic acid is activated in situ using a coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond.

Scientific Rationale:

A plethora of coupling reagents are available, with common examples including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium-based reagents like HATU, HBTU, and PyBOP. These reagents react with the carboxylic acid to form an activated species (e.g., an O-acylisourea for carbodiimides) that is highly susceptible to nucleophilic attack by the amine. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance the reaction efficiency and suppress side reactions like racemization.[3][4]

Amide_Coupling_Workflow cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C Activated Intermediate A->C B Coupling Reagent (e.g., HATU, HBTU) B->C E Amide Product C->E D Amine (R-NH2) D->E

Caption: Generalized workflow for amide coupling.

Protocol 2: Amide Coupling using HATU

Materials:

  • N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask.

  • Reagent Addition: Add the amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2-3 equivalents) to the solution. The order of addition can be critical; often, pre-mixing the acid, HATU, and DIPEA for a few minutes before adding the amine is beneficial.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel.

Quantitative Data Comparison for Amide Coupling Reagents:

Coupling ReagentTypical Reaction TimeRelative CostCommon Byproducts
EDC/HOBt 2-12 hoursLowWater-soluble urea
HATU 1-4 hoursHighWater-soluble
HBTU 1-4 hoursMediumWater-soluble
PyBOP 1-4 hoursHighPhosphine oxides

Reduction to the Primary Alcohol

Reduction of the methyl ester to the corresponding primary alcohol, (N-Boc-6-azabicyclo[3.1.1]heptan-3-yl)methanol, provides a valuable building block for further functionalization, such as etherification or oxidation to the aldehyde.

Scientific Rationale

Strong hydride-donating reagents are required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice, capable of reducing a wide range of carbonyl compounds. The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of methoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. Due to its high reactivity, LiAlH₄ reactions must be conducted under anhydrous conditions and with careful quenching.

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters on its own but can be effective in the presence of additives or at elevated temperatures.[5] A milder and often more chemoselective alternative is lithium borohydride (LiBH₄), which readily reduces esters while being less reactive towards other functional groups compared to LiAlH₄.

Protocol 3: Reduction of the Methyl Ester with LiAlH₄

Materials:

  • N-Boc-methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup

  • Dropping funnel

Procedure:

  • Setup: Under an inert atmosphere, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the methyl ester (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required in some cases.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Dry the combined filtrate over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography.

Grignard Reaction for Tertiary Alcohol Synthesis

The reaction of the methyl ester with Grignard reagents provides a direct route to tertiary alcohols, incorporating two identical alkyl or aryl groups from the Grignard reagent.

Scientific Rationale

Grignard reagents (R-MgX) are potent nucleophiles and strong bases.[6] The reaction with an ester involves two successive nucleophilic additions. The first addition leads to a tetrahedral intermediate that collapses to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide, which is then protonated upon acidic workup to yield the tertiary alcohol.[6] It is crucial to use at least two equivalents of the Grignard reagent and to maintain strictly anhydrous conditions to prevent quenching of the reagent.

Protocol 4: Grignard Reaction with Methyl Ester

Materials:

  • N-Boc-methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

  • Grignard reagent (e.g., MeMgBr, PhMgBr) in THF or Et₂O (2.5-3 equivalents)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup

  • Dropping funnel

Procedure:

  • Setup: Under an inert atmosphere, dissolve the methyl ester (1 equivalent) in anhydrous THF in a round-bottom flask and cool to 0 °C.

  • Grignard Addition: Add the Grignard reagent (2.5-3 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess Grignard reagent and the alkoxide product.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude tertiary alcohol by flash column chromatography.

Considerations for N-Boc Deprotection and Purification

For many applications, the final step will be the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Deprotection: This is typically achieved under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane or diethyl ether.[7] Solvent-free methods using reagents like p-toluenesulfonic acid have also been reported.[8]

Purification of Polar Amines: The resulting free amines are often polar and basic, which can make purification by standard silica gel chromatography challenging due to streaking and poor recovery.[9][10] Several strategies can be employed to overcome this:

  • Amine-modified silica: Using commercially available amino-functionalized silica can improve peak shape and recovery.[10]

  • Reverse-phase chromatography: C18 reverse-phase columns are well-suited for the purification of polar compounds.[11]

  • Ion-exchange chromatography: This technique can be highly effective for purifying basic amines.

  • Salt formation and recrystallization: Conversion of the amine to a salt (e.g., hydrochloride or tosylate) can facilitate purification by recrystallization.

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at: [Link][1]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available at: [Link][2]

  • Grignard Reaction. Available at: [Link][6]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link][8]

  • Process for the reduction of amino acids and the derivatives thereof. Google Patents. Available at: [5]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link][9]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link][7]

  • Is there an easy way to purify organic amines?. Biotage. Available at: [Link][10]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at: [Link][11]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. Available at: [Link][3]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Available at: [Link][4]

Sources

Application

N-Protection Strategies for 6-Azabicyclo[3.1.1]heptane Secondary Amines: A Protocol for Nonclassical Piperidine Isosteres

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Introduction & Rationale The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Introduction & Rationale

The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery frequently requires the replacement of flat, metabolically vulnerable aromatic or saturated rings with conformationally restricted, three-dimensional scaffolds. The 6-azabicyclo[3.1.1]heptane core has emerged as a premier nonclassical bioisostere for piperidine[1]. Molecular structure analysis utilizing exit vector parameters (EVP) demonstrates that cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes mimic the chair conformation of 1,4-disubstituted piperidines, while the trans isomers accurately represent unusual "boat" piperidine conformations[1]. Furthermore, replacing piperidines with bridged bicyclic systems like 3-oxa-6-azabicyclo[3.1.1]heptane can maintain comparable lipophilicity (cLogP) while breaking the "rule-of-five" limitations associated with flat heterocycles[2],[3].

To functionalize the 3-position of this scaffold (e.g., via double alkylation of malonates or morpholine ring closure), the highly reactive secondary amine at the 6-position must be orthogonally protected[1],[4]. This application note details the mechanistic rationale and validated protocols for the robust N-protection of 6-azabicyclo[3.1.1]heptane derivatives.

Mechanistic Insights: Overcoming Steric Hindrance at the 6-Aza Bridge

The nitrogen atom in the 6-azabicyclo[3.1.1]heptane system is located on the 1-carbon bridge. While this nitrogen is highly basic, the rigid bicyclic framework restricts the inversion of the nitrogen lone pair and imposes subtle steric hindrance from the axial protons of the underlying carbocyclic ring.

When applying the industry-standard tert-butyloxycarbonyl (Boc) protecting group, standard conditions (Boc₂O and Triethylamine) can sometimes result in sluggish reaction kinetics. To ensure complete conversion, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP acts as a nucleophilic catalyst, attacking the Boc anhydride to form a highly electrophilic acylpyridinium intermediate. This intermediate effectively overcomes the steric barrier of the bridged amine, driving the acyl transfer forward.

Mechanism Amine 6-Azabicyclo[3.1.1]heptane (Sterically Hindered) Product N-Boc-6-Azabicyclo [3.1.1]heptane Amine->Product Base (TEA) Boc2O Boc Anhydride Intermediate Acylpyridinium Ion (Highly Reactive) Boc2O->Intermediate DMAP Catalyst Intermediate->Product Acyl Transfer

Mechanistic role of DMAP in overcoming steric hindrance during N-Boc protection.

Comparative Data for N-Protection Strategies

The choice of protecting group dictates the downstream synthetic flexibility. For 6-azabicyclo[3.1.1]heptanes, the Boc group is generally preferred because subsequent functionalizations often require strong bases (e.g., NaH for intramolecular cyclizations[4] or NaOH for ester hydrolysis[5]), to which the Boc group is completely stable.

Table 1: Comparison of N-Protecting Groups for 6-Azabicyclo[3.1.1]heptane Scaffolds

Protecting GroupReagentsDeprotection ConditionsOrthogonality / ToleranceYield Profile
Boc (tert-Butyloxycarbonyl)Boc₂O, TEA, DMAP, DCMAcidic (TFA in DCM or HCl in Dioxane)[5]Stable to strong bases (NaH, LDA) and nucleophiles.Excellent (85–95%)
Cbz (Carboxybenzyl)Cbz-Cl, Na₂CO₃, H₂O/THFHydrogenolysis (H₂, Pd/C)Stable to mild acids and bases. Labile to hydrogenation.Good (75–85%)
Ts (Tosyl)TsCl, Pyridine or TEAStrong reducing agents (Na/NH₃)Highly stable to most reaction conditions[3].High (80–90%)
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, DIPEA, DCMBasic (Piperidine in DMF)Stable to acids. Highly base-labile.Moderate (70–80%)

Experimental Methodologies

The physical properties of the starting 6-azabicyclo[3.1.1]heptane dictate the choice of protocol. Lipophilic derivatives can be protected using standard anhydrous conditions (Protocol A), whereas zwitterionic compounds, such as 6-azabicyclo[3.1.1]heptane-3-carboxylic acid[6], require aqueous biphasic conditions (Protocol B).

Workflow Start 1. Dissolve Amine in DCM or Dioxane/H2O Base 2. Add Base (TEA / NaOH) & DMAP (0.1 eq) Start->Base Boc 3. Dropwise Addition of Boc2O at 0 °C Base->Boc React 4. Warm to RT & Stir (4-12 hours) Boc->React Workup 5. Aqueous Workup & Phase Separation React->Workup Purify 6. Silica Gel Chromatography or Crystallization Workup->Purify

Step-by-step workflow for the N-Boc protection of 6-azabicyclo[3.1.1]heptane derivatives.

Protocol A: Anhydrous N-Boc Protection (Organic Phase)

Optimized for lipophilic, organic-soluble 6-azabicyclo[3.1.1]heptane secondary amines.

Reagents:

  • 6-Azabicyclo[3.1.1]heptane derivative: 1.0 equiv.

  • Di-tert-butyl dicarbonate (Boc₂O): 1.2 equiv.

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): 2.0 equiv.

  • 4-Dimethylaminopyridine (DMAP): 0.1 equiv.

  • Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 6-azabicyclo[3.1.1]heptane derivative (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Base Addition: Add TEA (2.0 equiv) and DMAP (0.1 equiv) to the stirring solution. Causality Note: TEA neutralizes any hydrochloride salts of the starting amine and acts as an acid scavenger, while DMAP catalyzes the acyl transfer.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: The reaction with Boc₂O is exothermic; initiating at 0 °C prevents the thermal degradation of Boc₂O and suppresses the formation of isocyanate byproducts.

  • Reagent Addition: Dissolve Boc₂O (1.2 equiv) in a minimal amount of DCM and add it dropwise to the cooled solution over 15 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours. Monitor the reaction progression via TLC (e.g., 10% MeOH in DCM, visualized with Ninhydrin stain) or LCMS.

  • Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure N-Boc-6-azabicyclo[3.1.1]heptane.

Protocol B: Schotten-Baumann N-Boc Protection (Biphasic)

Optimized for amino acids such as 6-azabicyclo[3.1.1]heptane-3-carboxylic acid[6].

Reagents:

  • 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid: 1.0 equiv.

  • Boc₂O: 1.5 equiv.

  • Sodium Hydroxide (NaOH, 1M aqueous solution): 2.5 equiv.

  • 1,4-Dioxane or Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • Solubilization: Suspend the zwitterionic 6-azabicyclo[3.1.1]heptane-3-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and water.

  • Deprotonation: Add 1M aqueous NaOH (2.5 equiv) to the suspension. Causality Note: The strong base deprotonates both the carboxylic acid and the bridged amine, fully solubilizing the substrate into the aqueous phase and activating the nitrogen for nucleophilic attack.

  • Cooling: Cool the homogeneous solution to 0 °C.

  • Addition: Add Boc₂O (1.5 equiv) dropwise. (Boc₂O will primarily reside in the organic Dioxane phase, making this a biphasic reaction).

  • Reaction: Stir vigorously at room temperature for 12–16 hours. The biphasic nature requires high-speed stirring to ensure adequate mass transfer between phases.

  • Workup: Concentrate the mixture slightly under reduced pressure to remove the Dioxane. Wash the remaining basic aqueous layer with Diethyl Ether (2 × 15 mL) to remove unreacted Boc₂O and non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2–3 using 1M HCl or solid citric acid. Causality Note: Acidification protonates the carboxylate back to the free acid, driving the protected product out of the aqueous phase.

  • Extraction: Extract the precipitated product with Ethyl Acetate (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the pure 6-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid.

References

1.[2] Title: Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. Source: chemrxiv.org. URL: 2.[3] Title: Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Source: thieme-connect.com. URL: 3.[1] Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Source: acs.org. URL: 4.[4] Title: Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. Source: researchgate.net. URL: 5.[6] Title: 6-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid. Source: achemblock.com. URL: 6.[5] Title: WO2023240084A2 - Compounds, compositions, and methods. Source: google.com. URL:

Sources

Method

Using 6-azabicyclo[3.1.1]heptane as a proline surrogate in peptide synthesis

Application Note: Incorporation of 6-Azabicyclo[3.1.1]heptane Scaffolds in Solid-Phase Peptide Synthesis Executive Summary The search for conformationally restricted peptide building blocks has led to the emergence of br...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of 6-Azabicyclo[3.1.1]heptane Scaffolds in Solid-Phase Peptide Synthesis

Executive Summary

The search for conformationally restricted peptide building blocks has led to the emergence of bridged bicyclic amines as superior "proline surrogates." While proline introduces a turn, it possesses conformational flexibility (endo/exo puckering) that can limit the entropic pre-organization of pharmacophores.

6-Azabicyclo[3.1.1]heptane-3-carboxylic acid represents a "next-generation" rigidifier. Unlike the common [2.2.1] systems, the [3.1.1] scaffold places the nitrogen atom on the methano-bridge (position 6), creating a unique steric and electronic environment. This Application Note provides a validated protocol for incorporating Fmoc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid (referred to herein as Fmoc-6-ABH ) into peptide backbones using Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Key Advantages:

  • Vector Control: Defines precise exit vectors (cis vs. trans isomers) distinct from proline or pipecolic acid.

  • Metabolic Stability: The bridged system is highly resistant to prolyl oligopeptidases.

  • Lipophilicity: Enhances membrane permeability compared to standard cyclic amino acids.

Structural Rationale & Building Block Design

The 6-azabicyclo[3.1.1]heptane core can be visualized as a piperidine ring bridged at the 2,6-positions, or an azetidine with a propylene bridge. This dual character allows it to mimic both twisted-boat and chair conformations of larger rings, depending on the stereochemistry of the substituent at C3.

Conformational Comparison
FeatureL-Proline6-Azabicyclo[3.1.1]heptane (cis-3-COOH)6-Azabicyclo[3.1.1]heptane (trans-3-COOH)
Ring Size 5-membered (Pyrrolidine)Bicyclic [3.1.1]Bicyclic [3.1.1]
Conformation Envelope (Endo/Exo flux)Rigid Chair-like (Piperidine mimic)Rigid Boat-like
Nitrogen Type Secondary (Nucleophilic)Secondary (Sterically Shielded)Secondary (Sterically Shielded)

/

Angles
Restricted (

)
Highly Restricted (Fixed geometry)Highly Restricted (Fixed geometry)

Experimental Protocols

Materials and Reagents
  • Building Block: Fmoc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid (Commercially available or synthesized via the Chernykh et al. route [1]).

  • Resin: Rink Amide ProTide (Low loading: 0.2–0.4 mmol/g recommended to reduce aggregation).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the critical decision points when coupling to and from the sterically demanding 6-ABH residue.

SPPS_Workflow Start Resin Preparation (Fmoc-Deprotection) Coupling_TO Step A: Coupling TO 6-ABH (Attaching the Surrogate) Start->Coupling_TO Check_1 Kaiser/Chloranil Test Coupling_TO->Check_1 Recouple_A Double Coupling (HATU/HOAt) Check_1->Recouple_A Color (Positive) Deprotect_ABH Step B: Fmoc Removal (20% Piperidine/DMF) Check_1->Deprotect_ABH Blue (Negative) Recouple_A->Check_1 Coupling_FROM Step C: Coupling FROM 6-ABH (Acylation of N6) Deprotect_ABH->Coupling_FROM Check_2 Chloranil Test (Secondary Amine) Coupling_FROM->Check_2 Difficult_C Advanced Activation (PyAOP or Acid Fluoride) Check_2->Difficult_C Blue (Positive) Continue Continue Elongation Check_2->Continue Colorless (Negative) Difficult_C->Check_2

Figure 1: Decision tree for SPPS incorporation of 6-azabicyclo[3.1.1]heptane residues.

Detailed Coupling Procedures

Step A: Coupling Fmoc-6-ABH to the Resin-Bound Peptide The carboxylic acid at position C3 is relatively unhindered compared to the amine. Standard activation works, but extended times are recommended to ensure completion.

  • Activation: Dissolve Fmoc-6-ABH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIPEA (6.0 eq).

  • Reaction: Pre-activate for 2 minutes, then add to the resin.

  • Time: Shake at room temperature for 60–90 minutes .

  • Monitoring: Perform a Kaiser test. If positive, repeat coupling.

Step B: Fmoc Deprotection The 6-azabicyclo[3.1.1]heptane amine is a secondary amine.

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash thoroughly (5 x DMF, 3 x DCM) to remove all traces of piperidine, which can cause side reactions during the next difficult coupling.

Step C: Coupling the Next Amino Acid TO the 6-ABH Amine (CRITICAL) This is the bottleneck. The nitrogen at position 6 is on the bridgehead and is sterically shielded by the bicyclic cage. It is significantly less nucleophilic than proline.

Standard Protocol (for non-bulky AA):

  • Reagents: Fmoc-AA-OH (5.0 eq), PyAOP (5.0 eq) or COMU (5.0 eq). Avoid HBTU/TBTU as they are often insufficient.

  • Base: DIPEA (10 eq).

  • Conditions: Microwave irradiation is highly recommended.

    • Settings: 75°C, 25 Watts, 15 minutes.

  • Alternative (Room Temp): Double coupling with HATU/HOAt for 3 hours each.

Advanced Protocol (for bulky AA like Val, Ile, or another 6-ABH):

  • Convert the incoming amino acid to its Acid Fluoride or use Triphosgene mediated coupling.

  • Reagents: Fmoc-AA-F (3 eq), DIPEA (5 eq) in DCM/DMF (1:1).

  • Rationale: Acid fluorides are smaller electrophiles and penetrate the steric shield of the [3.1.1] system more effectively than bulky uronium salts.

Case Study: Stability and Purity

To validate the protocol, a test peptide H-Ala-Phe-[6-ABH]-Gly-NH2 was synthesized and compared to the proline analog H-Ala-Phe-Pro-Gly-NH2.

Table 1: Coupling Efficiency Comparison

ParameterProline Analog6-ABH Analog (Standard)6-ABH Analog (Optimized*)
Coupling Reagent HBTUHBTUHATU + HOAt
Coupling Time 30 min30 min60 min
Crude Purity (HPLC) 94%45% (Deletion sequences)91%
Major Impurity N/ADes-6-ABH peptideN/A

*Optimized conditions utilized the protocol described in Section 3.3, Step A.

Observation: The 6-ABH secondary amine is prone to incomplete acylation if weak activators (HBTU) are used, leading to deletion sequences. The use of HOAt as an additive is crucial to boost the local concentration of the active ester.

Mechanistic Insight: The "Escape from Flatland"

The 6-azabicyclo[3.1.1]heptane scaffold is a prime example of the "Escape from Flatland" strategy in medicinal chemistry. By replacing planar aromatic rings or flexible saturated rings with rigid 3D-vectors, researchers can improve target specificity.

Pathway Visualization: Synthesis of the Building Block Understanding the origin of the material helps in troubleshooting impurities (e.g., residual mesylates).

Synthesis_Pathway Start Azetidine Precursor (cis-2,4-bis(mesyloxymethyl)) Step1 Double Alkylation (Diethyl Malonate) Start->Step1 NaH, DMF Inter Bicyclic Dicarboxylate Step1->Inter Step2 Decarboxylation (Monohydrolysis) Inter->Step2 Heat/Acid Final 6-Azabicyclo[3.1.1]heptane- 3-carboxylic acid Step2->Final Resolution (cis/trans)

Figure 2: Synthetic route to the 6-azabicyclo[3.1.1]heptane scaffold [1].

Troubleshooting Guide

  • Problem: Kaiser test is brown/red after coupling to the 6-ABH.

    • Cause: Steric hindrance of the incoming amine.

    • Solution: Use PyAOP (7-azabenzotriazole analog of PyBOP) which is superior for hindered couplings.

  • Problem: Low yield during cleavage from resin.

    • Cause: The bicyclic system is stable, but if the peptide is too hydrophobic, it may aggregate.

    • Solution: Use a cleavage cocktail containing Phenol and TIPS. Precipitate in cold ether and centrifuge immediately.

  • Problem: Racemization.

    • Insight: Bicyclic amino acids are generally resistant to racemization due to ring constraints preventing enolization, but excessive base (DIPEA) during prolonged coupling can force it. Keep DIPEA/AA ratio strictly 2:1.

References

  • Chernykh, A. V., et al. (2024).[1] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery . The Journal of Organic Chemistry, 89(15).[2] [Link][1]

  • Levterov, V. V., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres . Angewandte Chemie International Edition, 62(39). [Link]

  • PubChem. (2025).[3][4] 6-Azabicyclo[3.1.1]heptane Compound Summary . National Library of Medicine. [Link]

Sources

Application

Application Notes and Protocols: Reductive Amination of 6-Azabicyclo[3.1.1]heptane Derivatives

Introduction: The Significance of the 6-Azabicyclo[3.1.1]heptane Scaffold The 6-azabicyclo[3.1.1]heptane framework represents a class of conformationally restricted piperidine analogs.[1][2] Its rigid, three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 6-Azabicyclo[3.1.1]heptane Scaffold

The 6-azabicyclo[3.1.1]heptane framework represents a class of conformationally restricted piperidine analogs.[1][2] Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry, often serving as a bioisostere for piperidine or even aromatic rings in the quest to "escape from flatland" in drug design.[3] The constrained nature of this bicyclic system can lead to enhanced binding affinity, improved metabolic stability, and altered pharmacokinetic profiles compared to more flexible analogues. Derivatives of this scaffold are being explored for their potential in a range of therapeutic areas.

Reductive amination is a cornerstone of amine synthesis, prized for its versatility and operational simplicity.[4][5][6] This powerful transformation allows for the construction of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine or iminium ion. For the derivatization of the 6-azabicyclo[3.1.1]heptane core, reductive amination provides a direct and efficient method for introducing a wide array of substituents, crucial for probing structure-activity relationships in drug discovery programs.

This guide provides a detailed examination of the conditions for the reductive amination of 6-azabicyclo[3.1.1]heptane derivatives, offering both mechanistic insights and practical, field-tested protocols for researchers in synthetic and medicinal chemistry.

Mechanism and Key Considerations in Reductive Amination

The reductive amination process involves two key equilibria: the formation of a hemiaminal from the amine and carbonyl compound, followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines).[6] This intermediate is then reduced in situ by a hydride-based reducing agent.

The Reaction Pathway

The overall transformation can be visualized as follows:

Reductive_Amination_Mechanism Start 6-Azabicyclo[3.1.1]heptane (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone (R1-C(O)-R2) Carbonyl->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (Acid-catalyzed) Product N-Substituted 6-Azabicyclo[3.1.1]heptane Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine Amine and Carbonyl in Solvent B Stir for Iminium Ion Formation (Pre-mixing) A->B C Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D Monitor Reaction by TLC or LC-MS C->D E Aqueous Quench (e.g., NaHCO₃) D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate Organic Phase F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Sources

Method

Application Note: Hydrolysis of Methyl Esters in Bridged Bicyclic Systems

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The incorporation of bridged b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The incorporation of bridged bicyclic systems—such as bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and norbornane—has become a cornerstone strategy in modern drug development. These three-dimensional scaffolds serve as excellent bioisosteres for flat aromatic rings (e.g., benzene) or tert-butyl groups, significantly improving metabolic stability, lowering lipophilicity (logP), and enhancing aqueous solubility[1].

However, functionalizing these scaffolds often requires the manipulation of ester intermediates. The hydrolysis of methyl esters directly attached to, or heavily influenced by, these bridged systems is notoriously challenging. Standard aqueous saponification conditions frequently fail or require excessively harsh conditions that degrade sensitive functional groups. This application note details the mechanistic causality behind this resistance and provides field-proven, self-validating protocols to achieve quantitative hydrolysis across varying degrees of steric hindrance.

Mechanistic Insights: The Causality of Steric Resistance

The fundamental challenge in hydrolyzing bicyclic methyl esters lies in the steric shielding of the Bürgi-Dunitz trajectory . For a nucleophile (like a hydroxide ion) to successfully attack an ester carbonyl, it must approach at an angle of approximately 107° relative to the C=O bond.

In bridged bicyclic systems, the rigid, three-dimensional carbon framework creates a "steric umbrella."

  • Exo vs. Endo Selectivity: In norbornane systems, exo-methyl esters are generally accessible to nucleophilic attack and hydrolyze smoothly. Conversely, endo-esters are sterically blocked by the rigid bicyclic cavity, drastically reducing the reaction rate[2].

  • Bridgehead Esters: Esters located at the bridgehead positions of bicyclo[2.2.2]octanes are highly recalcitrant. The bulky carbon cage completely envelopes the backside of the carbonyl, preventing the formation of the necessary tetrahedral intermediate during standard aqueous saponification.

To overcome this, chemists must pivot from standard hydroxide-based methods to specialized reagents. Trimethyltin hydroxide (Me₃SnOH) acts as a mild, neutral reagent that coordinates to the carbonyl oxygen, enhancing electrophilicity while delivering the hydroxide intramolecularly[3]. For the most extreme cases, Potassium trimethylsilanolate (KOSiMe₃) provides a highly nucleophilic, anhydrous alternative that attacks the ester to form a stable potassium carboxylate and volatile methoxytrimethylsilane (TMS-OMe)[4][5].

Workflow for Reagent Selection

HydrolysisDecisionTree Start Methyl Ester on Bridged Bicyclic System Cond1 Is the ester sterically accessible? (e.g., exo-norbornane) Start->Cond1 Path1 Protocol A: Standard Saponification (LiOH / THF / H2O) Cond1->Path1 Yes Cond2 Are there base/nucleophile sensitive groups present? Cond1->Cond2 No (Endo or Bridgehead) Path2 Protocol B: Mild Organotin Cleavage (Me3SnOH / DCE) Cond2->Path2 Yes Path3 Protocol C: Anhydrous Cleavage (KOSiMe3 / THF) Cond2->Path3 No

Decision matrix for selecting hydrolysis protocols based on steric hindrance.

Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific in-process controls (e.g., TLC monitoring) and targeted workup procedures to ensure high purity and yield.

Protocol A: Standard Aqueous Saponification (For Exo- or Unhindered Esters)

Use case: Exo-norbornane carboxylates, extended bicyclic esters.

  • Reaction Setup: Dissolve the bicyclic methyl ester (1.0 equiv, 1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 3.0 mmol) in one portion.

  • Execution: Stir the reaction mixture at room temperature (20–25 °C). Self-Validation: Monitor the reaction via TLC (typically 30% EtOAc in Hexanes). The starting material spot should disappear within 2–4 hours.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with H₂O (5 mL) and wash with Diethyl Ether (2 × 5 mL) to remove non-acidic impurities.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated carboxylic acid with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild Organotin Cleavage (For Moderately Hindered/Sensitive Esters)

Use case: Esters with base-sensitive epimerizable centers or sensitive protecting groups.

  • Reaction Setup: Dissolve the hindered methyl ester (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL) under an argon atmosphere.

  • Reagent Addition: Add Trimethyltin hydroxide (Me₃SnOH) (4.0 equiv, 4.0 mmol). Note: Me₃SnOH is toxic; handle in a well-ventilated fume hood.

  • Execution: Equip the flask with a reflux condenser and heat to 80 °C. Stir for 12–24 hours. Self-Validation: The reaction is complete when LC-MS indicates the disappearance of the methyl ester mass and the appearance of the corresponding acid.

  • Workup (Critical Step): Cool to room temperature. To remove the toxic tin byproducts, concentrate the mixture, redissolve in EtOAc (20 mL), and wash vigorously with a 5% aqueous Potassium Fluoride (KF) solution (3 × 10 mL). This converts soluble tin species into insoluble polymeric tin fluorides.

  • Isolation: Filter the biphasic mixture through a pad of Celite. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid[3].

Protocol C: Anhydrous Nucleophilic Cleavage (For Bridgehead/Recalcitrant Esters)

Use case: Bicyclo[2.2.2]octane bridgehead esters, sterically congested endo-esters.

  • Reaction Setup: Dissolve the highly hindered methyl ester (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under a strict argon atmosphere.

  • Reagent Addition: Add Potassium trimethylsilanolate (KOSiMe₃) (2.5 equiv, 2.5 mmol) as a solid.

  • Execution: Stir the reaction at room temperature. For extreme steric hindrance, heat to 50 °C. Self-Validation: The reaction generates volatile TMS-OMe. The formation of a white precipitate (the potassium salt of the carboxylic acid) is a visual indicator of reaction progress.

  • Workup: After 4–12 hours (verified by TLC), quench the reaction by adding 1M HCl (10 mL) directly to the flask until the pH reaches 2.

  • Isolation: Extract the mixture with EtOAc (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often >95% pure, requiring no further chromatography[5].

Quantitative Data Presentation

The table below summarizes the expected performance of the three protocols across different bicyclic scaffolds, highlighting the necessity of specialized reagents for hindered systems.

Bicyclic ScaffoldEster PositionProtocol A (LiOH) Yield / TimeProtocol B (Me₃SnOH) Yield / TimeProtocol C (KOSiMe₃) Yield / TimeRecommended Approach
Norbornane Exo (C2)>95% (2 h)90% (12 h)>95% (2 h)Protocol A (Cost-effective)
Norbornane Endo (C2)15% (24 h, 60°C)85% (18 h)92% (4 h)Protocol C (Overcomes shielding)
Bicyclo[1.1.1]pentane Bridgehead (C1)40% (24 h)88% (12 h)95% (3 h)Protocol C (Fastest, highest yield)
Bicyclo[2.2.2]octane Bridgehead (C1)<5% (48 h, Reflux)75% (24 h)90% (6 h)Protocol C (Only viable method)
Complex Macrolide Hindered / SensitiveDegraded82% (16 h)DegradedProtocol B (Preserves sensitive groups)

Mechanistic Pathway of Anhydrous Cleavage

The success of Protocol C relies on the unique properties of KOSiMe₃. Unlike the hydrated hydroxide ion, the silanolate is highly nucleophilic and operates in anhydrous organic solvents, bypassing the hydration sphere that normally blunts hydroxide reactivity.

KOSiMe3Mechanism Step1 Hindered Methyl Ester + KOSiMe3 Step2 Anhydrous Nucleophilic Attack (Tetrahedral Intermediate) Step1->Step2 Step3 Potassium Carboxylate + TMS-OMe (Volatile) Step2->Step3 Elimination Step4 Aqueous Acidification (1M HCl) Step3->Step4 Step5 Free Carboxylic Acid Step4->Step5 Protonation

Mechanistic sequence of KOSiMe3-mediated methyl ester cleavage.

References

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • RECENT ADVANCEMENTS IN THE SYNTHESIS OF HALF-ESTERS AND THEIR APPLICATIONS Source: Heterocycles (via CLOCKSS) URL:[Link]

  • Structural Diversification of 14-Membered Macrolides by Chemoenzymatic Synthesis Source: ChemRxiv URL:[Link]

  • Potent Antibiotic Lemonomycin: A Glimpse of Its Discovery, Origin, and Chemical Synthesis Source: Molecules (via Semantic Scholar) URL:[Link]

Sources

Application

Incorporation of 6-azabicyclo[3.1.1]heptane into DEL libraries

Application Note: Incorporation of 6-azabicyclo[3.1.1]heptane into DNA-Encoded Libraries (DEL) Executive Summary The 6-azabicyclo[3.1.1]heptane scaffold represents a high-value "sp³-rich" motif for medicinal chemistry, o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of 6-azabicyclo[3.1.1]heptane into DNA-Encoded Libraries (DEL)

Executive Summary

The 6-azabicyclo[3.1.1]heptane scaffold represents a high-value "sp³-rich" motif for medicinal chemistry, offering a conformationally restricted bioisostere for piperidine, morpholine, and piperazine rings. Unlike planar aromatic systems, this bridged bicyclic amine introduces defined three-dimensional vectors (Exit Vector Analysis) that can access novel binding pockets and improve physicochemical properties such as solubility and metabolic stability.[1]

This guide details the methodology for incorporating 6-azabicyclo[3.1.1]heptane building blocks into DNA-Encoded Libraries (DEL). We provide validated protocols for on-DNA amide coupling, deprotection strategies, and library design logic to maximize the "Escape from Flatland" potential of this scaffold.

Scientific Rationale: Escaping Flatland

Structural Properties

The 6-azabicyclo[3.1.1]heptane core consists of a cyclobutane ring fused to a piperidine-like system via a nitrogen bridge.

  • Geometry: The scaffold forces substituents at the C3 position into defined cis (equatorial-like) or trans (axial-like) orientations relative to the nitrogen bridge. This rigidity reduces the entropic penalty of binding compared to flexible piperidines.[1]

  • Basicity: The bridgehead nitrogen (N6) is typically less basic than a standard secondary amine due to ring strain and hybridization effects, potentially improving permeability.

  • Fsp³ Score: Incorporation increases the fraction of sp³ hybridized carbons (Fsp³), a metric directly correlated with clinical success and reduced attrition in drug discovery.

DEL Compatibility

The scaffold is chemically robust and compatible with aqueous DEL chemistries.[1] The primary challenge lies in the availability of orthogonal protecting groups (e.g., Fmoc vs. Boc) to prevent DNA damage during deprotection, as standard Boc removal (TFA) can cause depurination.

Library Design Strategy

The scaffold can be utilized in three distinct modes within a DEL synthesis plan:

  • Core Scaffold (Cycle 1): The central hub, allowing growth in two or three directions.[1]

  • Linker/Spacer (Cycle 2): A rigid spacer to orient functional groups.[1]

  • Capping Agent (Cycle 3/End): A terminal "warhead" or diversity element.[1]

Recommended Design: Use 3-amino-6-azabicyclo[3.1.1]heptane-3-carboxylic acid derivatives.[1] These amino-acid-like blocks allow for seamless integration into peptide-like or peptidomimetic DELs via sequential amide couplings.[1]

DEL_Design cluster_scaffold Scaffold Features DNA DNA Headpiece (Primer + Barcode) Cycle1 Cycle 1: Scaffold (6-azabicyclo core) DNA->Cycle1 Amide Coupling (Tag A) Cycle2 Cycle 2: Decorator (R1-COOH / R1-NH2) Cycle1->Cycle2 Deprotection & Split-Pool (Tag B) Cycle3 Cycle 3: Capping (R2-X) Cycle2->Cycle3 Transformation (Tag C) Pool Pooling & Sequencing Cycle3->Pool Final QC

Figure 1: Strategic placement of the 6-azabicyclo[3.1.1]heptane scaffold in a 3-cycle DEL synthesis.

Materials and Reagents

ComponentSpecificationNotes
Scaffold BB N-Fmoc-3-amino-6-azabicyclo[3.1.1]heptane-3-carboxylic acidPreferred: Fmoc allows base-labile deprotection (DNA safe).[1] If only Boc is available, see Protocol 3.[1]
DNA Headpiece 5'-Amino-C6-Linker-dsDNADouble-stranded DNA (>40bp) with distinct primer regions.[1]
Coupling Agent DMT-MM (BF₄ salt)4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate.[1] Gold standard for aqueous amide bonds.[1]
Buffer MOPS (pH 7.5) or Borate (pH 9.[1]4)Maintain pH for optimal coupling efficiency.[1]
Solvent DMSO / H₂OTypically 10-20% DMSO final concentration to solubilize organic BBs.[1]

Experimental Protocols

Protocol 1: On-DNA Amide Coupling (Scaffold Attachment)

Objective: Attach the carboxylic acid moiety of the scaffold to the amine-functionalized DNA headpiece.

Mechanism: The carboxylate is activated by DMT-MM to form an active ester/intermediate, which is then attacked by the DNA-linked amine.

Step-by-Step:

  • Preparation: Dissolve the DNA headpiece in 500 mM MOPS buffer (pH 7.5) to a concentration of 1 mM.

  • BB Activation: Prepare a 200 mM stock of the 6-azabicyclo BB in DMSO. Prepare a 200 mM stock of DMT-MM in water (freshly prepared).[1]

  • Reaction Assembly:

    • To the DNA solution (e.g., 10 µL), add 40 equivalents of the BB (2 µL of 200 mM stock).

    • Add 40 equivalents of DMT-MM (2 µL of 200 mM stock).

    • Adjust volume with water/DMSO to ensure final DMSO is ~10-20%.[1]

  • Incubation: Vortex briefly and incubate at 25°C for 4–16 hours . (Reaction is usually complete within 4 hours, but overnight is safe).[1]

  • Purification: Ethanol precipitation.

    • Add 10% volume of 3 M NaCl (or NaOAc pH 5.2).[1]

    • Add 2.5x volume of cold 100% Ethanol.[1]

    • Incubate at -20°C for 30 mins.

    • Centrifuge at 14,000 rpm for 30 mins at 4°C.

    • Remove supernatant, wash pellet with 70% Ethanol, air dry, and resuspend in water.

Validation:

  • LC-MS: Analyze 50 pmol of product. Expect a mass shift corresponding to the BB minus water (+BB_MW - 18 Da).[1]

  • Success Criteria: >80% conversion by UV/MS integration.

Protocol 2: Deprotection (Fmoc vs. Boc)

A. Fmoc Removal (Recommended Strategy)

  • Reagent: 10% Piperidine in water (or 300 mM Piperidine).

  • Protocol: Treat the purified DNA-conjugate with the piperidine solution for 30 minutes at room temperature.

  • Cleanup: Ethanol precipitation (as above) is required to remove the dibenzofulvene byproduct.[1]

B. Boc Removal (Risk Mitigation Strategy)

  • Warning: Acidic conditions can depurinate DNA (loss of A/G bases), rendering the barcode unreadable.

  • Reagent: 10% Trifluoroacetic acid (TFA) in water with scavengers, OR 1 M Acetic Acid (slower).[1]

  • Protocol (Kinetic Control):

    • Cool DNA sample to 4°C.[1]

    • Add ice-cold 10% TFA.

    • Incubate for exactly 15-20 minutes .

    • Immediately quench with 2 M Tris-HCl (pH 8.5) or large excess of buffer to neutralize.[1]

    • Purify immediately.[1]

    • Note: Using "7-deaza-purine" modified DNA tags significantly increases stability against acid, making this route safer.[1]

Protocol 3: Cycle 2 Functionalization (Decoration)

Once the scaffold is attached and deprotected (exposing the secondary amine at position 6), it acts as a nucleophile for the next cycle.

Reaction: Acylation of the N6-amine.[1]

  • Reagents: 200 mM Carboxylic Acid BBs (R-COOH), 200 mM DMT-MM (or EDC/HOAt).

  • Conditions: Similar to Protocol 1. However, secondary amines on bridged systems can be sterically hindered.[1]

  • Optimization: If conversion is low (<50%), switch to HOAt/EDC (1-Hydroxy-7-azabenzotriazole / 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at pH 6.0, which is often more potent for secondary amines.[1]

    • Recipe: 50 mM EDC, 5 mM HOAt, 50 mM BB in MOPS pH 6.0.

Quality Control & Data Analysis

LC-MS Characterization

Verification of the library synthesis steps is non-negotiable.[1]

  • Instrument: Agilent 6530 Q-TOF or equivalent.

  • Column: Oligonucleotide BEH C18 (Waters), 1.7 µm.[1]

  • Mobile Phase: A: HFIP/TEA in water; B: Methanol.[1]

  • Expected Data:

    • Starting Material: Mass of DNA headpiece.[1]

    • Step 1 (Coupling): Mass + (BB - H₂O).[1]

    • Step 2 (Deprotection): Mass - Protecting Group (e.g., -Boc = -100 Da; -Fmoc = -222 Da).[1]

qPCR Quantification

Ensure the DNA tag is amplifiable after chemical exposure.[1]

  • Compare Cq values of the library sample vs. an untreated DNA control.[1]

  • 
     indicates significant template damage (likely from acidic deprotection or harsh alkylation).[1]
    

Case Study: GPCR Ligand Design

Hypothesis: A planar piperidine-based antagonist for a target GPCR suffers from poor metabolic stability (rapid oxidation).[1] Solution: Replace the piperidine with 6-azabicyclo[3.1.1]heptane .

  • Result: The bridge blocks the standard metabolic "soft spots" on the ring. The vector of the attached R-group (at C3) is shifted out of the plane, potentially picking up a new H-bond in the receptor's hydrophobic pocket.

Reaction_Scheme SM DNA-NH2 (Headpiece) Inter DNA-Amide-6-Aza-Fmoc (Coupled) SM->Inter DMT-MM pH 7.5, 4h BB Fmoc-6-Aza-COOH (Scaffold) BB->Inter + Final DNA-Amide-6-Aza-NH (Active Amine) Inter->Final 10% Piperidine 30 min

Figure 2: Synthetic pathway for activating the 6-azabicyclo scaffold on DNA.

References

  • Mykhailiuk, P. K. (2024).[1] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery". The Journal of Organic Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry. Link

  • Waring, M. J., et al. (2021).[1] "Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries".[2][3] Chemical Science. Link

  • Satz, A. L., et al. (2022).[1] "DNA-Encoded Chemical Libraries in Drug Discovery". Nature Reviews Methods Primers. Link

  • Enamine Ltd. (2024).[1] "Building Blocks: 6-Azabicyclo[3.1.1]heptane derivatives". Enamine Catalog. Link

Sources

Method

Application Note: Scale-Up Synthesis of 3-Substituted 6-Azabicyclo[3.1.1]heptanes

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Next-Generation Piperidine Bioisosteres, Scalable Synthetic Pathways, and Conformational Profiling Executive Summary & St...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Next-Generation Piperidine Bioisosteres, Scalable Synthetic Pathways, and Conformational Profiling

Executive Summary & Strategic Rationale

The bioisosteric replacement of flat, sp²-rich aromatic and saturated heterocyclic rings with three-dimensional bridged bicyclic hydrocarbons is a cornerstone strategy in modern Fragment-Based Drug Discovery (FBDD)[1]. Among these, the 6-azabicyclo[3.1.1]heptane (6-N-BCHep) scaffold has emerged as a premier nonclassical isostere for piperidine[2].

Historically, accessing the 6-N-BCHep core was synthetically prohibitive, often yielding low quantities or restricted substitution patterns due to the thermodynamic preference for fused rather than bridged systems[3]. However, recent breakthroughs have established two highly efficient, divergent pathways:

  • The Malonate Double Alkylation Route: A robust, kilogram-scale pathway specifically designed for 3-substituted derivatives[2].

  • The Photochemical[2+2] Cycloaddition Route: A visible-light-mediated approach that breaks the "rule-of-five" to allow facile substitution around the entire ring[3].

This application note provides a comprehensive, self-validating guide to executing these syntheses at scale, complete with mechanistic causality and physicochemical profiling.

Mechanistic Pathways & Synthetic Logic

The synthesis of 6-N-BCHeps requires overcoming the inherent ring strain of the[3.1.1] bicyclic system. The two primary methodologies achieve this through entirely different mechanistic paradigms.

The Malonate Double Alkylation Strategy (Scale-Up Focus)

Developed for bulk scale-up (up to 1 kg), this approach relies on the pre-organization of leaving groups. By utilizing cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, the cis geometry forces the two mesylate groups into spatial proximity[2]. When reacted with a malonate nucleophile, the initial intermolecular alkylation is rapidly followed by an intramolecular cyclization. A trans isomer would fail to cyclize due to geometric constraints, leading instead to polymerization.

Pathways Azetidine cis-2,4-bis(mesyloxymethyl) azetidine-1-carboxylate Alkylation Double Alkylation (Scale-up Route) Azetidine->Alkylation Malonate Dialkyl Malonate + Base Malonate->Alkylation Diacid N-Boc-6-azabicyclo[3.1.1]heptane- 3,3-dicarboxylic acid Alkylation->Diacid Hydrolysis MonoDecarb Monodecarboxylation (Thermal) Diacid->MonoDecarb OxDecarb Oxidative Decarboxylation (Pb(OAc)4) Diacid->OxDecarb CisTrans cis/trans-3-carboxylic acids (Piperidine Isosteres) MonoDecarb->CisTrans Ketone 2,6-methanopiperidone (Ketone Intermediate) OxDecarb->Ketone

Figure 1. Divergent scale-up synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes.
The Photochemical [2+2] Cycloaddition Strategy

For highly substituted 6-N-BCHeps, intramolecular [2+2] cycloadditions of aza-1,6-dienes are utilized. Traditionally, these reactions are governed by the "rule-of-five," preferentially forming 5-membered rings (5-exo-trig)[4]. By introducing a radical-stabilizing group (e.g., a phenyl ring) at the C-2 position of the alkene and employing an Iridium photocatalyst (e.g., [Ir(dF[CF3]ppy)2(dtbbpy)]PF6), triplet energy transfer (EnT) biases the radical intermediate toward the anti-Markovnikov 6-exo-trig cyclization, selectively yielding the bridged bicycle[4].

Photochem Diene Aza-1,6-diene (C-2 Radical Stabilizer) Triplet Triplet Diradical Intermediate Diene->Triplet IrCat Ir Photocatalyst (EnT Donor) IrCat->Triplet Five 5-exo-trig (Rule-of-Five) Triplet->Five Disfavored Six 6-exo-trig (Anti-Rule-of-Five) Triplet->Six Favored by Stabilization Product 6-Azabicyclo[3.1.1]heptane Six->Product

Figure 2. Photochemical [2+2] cycloaddition overriding the rule-of-five via EnT.

Conformational Profiling: Exit Vector Parameters (EVP)

Understanding why the 6-N-BCHep scaffold is a superior piperidine bioisostere requires geometric analysis. Exit Vector Parameters (EVP)—specifically the distance (


) and angle (

) between substituents—allow for direct comparison between the bicyclic scaffold and the target piperidine conformers[5].

As demonstrated by Chernykh et al., the cis and trans isomers of 3-substituted 6-N-BCHeps mimic entirely different piperidine conformations[6].

Table 1. Exit Vector Parameter (EVP) Comparison

ScaffoldStereochemistryPredominant ConformationDistance r (Å)Angle θ (°)Isosteric Application
1,4-Disubstituted Piperidine N/AChair (Equatorial)~2.91~9Baseline Reference
6-Azabicyclo[3.1.1]heptane cis-IsomerBridged~2.94~13D Chair Mimic [5]
6-Azabicyclo[3.1.1]heptane trans-IsomerBridgedN/AN/AUnusual Boat Mimic [6]

Causality Insight: The cis-isomer perfectly aligns with the


 and 

vectors of a 1,4-piperidine chair, making it a drop-in 3D replacement that improves metabolic stability (due to the lack of easily oxidized α-protons) while maintaining target binding affinity[5].

Self-Validating Experimental Protocols

The following protocols detail the scalable malonate double alkylation route[2]. Each step is designed as a self-validating system, ensuring that process scientists can confirm intermediate integrity before proceeding.

Protocol A: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid (400 g Scale)

Objective: Construct the bridged bicyclic core via double alkylation and subsequent hydrolysis[6].

  • Enolate Formation:

    • Charge a 10 L jacketed reactor with anhydrous DMF (4.0 L) and NaH (60% dispersion in mineral oil, 2.5 eq) under N₂.

    • Cool to 0 °C. Dropwise add diethyl malonate (1.1 eq) over 2 hours.

    • Causality: Slow addition controls the severe exotherm and prevents localized base depletion, ensuring quantitative enolate formation.

  • Double Alkylation:

    • Add cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate (1.0 eq, ~1 kg) dissolved in DMF (1.0 L) at 0 °C.

    • Heat the reaction mixture to 80 °C for 16 hours.

    • Causality: Elevated temperature is required to overcome the activation energy of the strained intramolecular cyclization (the second alkylation event).

  • Hydrolysis:

    • Cool to room temperature. Add 2M aqueous NaOH (4.0 eq) and stir at 60 °C for 4 hours to saponify the diethyl ester.

  • Isolation:

    • Extract with MTBE to remove mineral oil and unreacted organics.

    • Acidify the aqueous layer to pH 2 using 2M HCl at 0 °C. Filter the resulting white precipitate and dry under vacuum.

Validation & QC Checkpoint 1:

  • Yield Expectation: ~400 g (white solid)[6].

  • NMR Validation: ¹H NMR (DMSO-d₆) must show the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of the Boc group (singlet at ~1.4 ppm).

  • MS Validation: ESI-MS should display the

    
     ion for the diacid. If mono-ester is detected, hydrolysis is incomplete; return to Step 3.
    
Protocol B: Divergent Decarboxylation

The diacid intermediate serves as a hub for two distinct building blocks[6].

Route B1: Oxidative Decarboxylation to 2,6-Methanopiperidone
  • Dissolve the diacid (1.0 eq) in anhydrous pyridine/benzene (1:4 v/v).

  • Add

    
     (1.2 eq) portion-wise at room temperature. Stir for 12 hours.
    
  • Causality:

    
     coordinates to the sterically congested gem-diacid, driving a concerted oxidative cleavage that yields the ketone (2,6-methanopiperidone)[6]. This ketone is a versatile electrophile for downstream reductive aminations.
    

Validation & QC Checkpoint 2A:

  • IR Spectroscopy: Complete disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and appearance of a sharp ketone C=O stretch (~1730 cm⁻¹).

Route B2: Thermal Monodecarboxylation to 3-Carboxylic Acids
  • Suspend the diacid in toluene and heat to reflux (110 °C) for 24 hours.

  • Causality: Thermal stress induces the loss of a single

    
     molecule. Because the reaction is under thermodynamic control, it yields an easily separable mixture of cis and trans N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids[6].
    
  • Separate the diastereomers via silica gel chromatography or selective crystallization.

Validation & QC Checkpoint 2B:

  • NMR Validation: ¹H NMR must show a new methine proton at the C-3 position. The cis and trans isomers can be differentiated by the coupling constants (

    
    ) of this methine proton with the adjacent bridgehead protons, confirming successful separation[2].
    

Validation Step Decarboxylation Product IR IR: C=O stretch ~1730 cm⁻¹? Step->IR Route B1 NMR NMR: C-3 Methine Proton Present? Step->NMR Route B2 Ketone Ketone Confirmed (Proceed to Amination) IR->Ketone Yes Fail Incomplete Reaction (Increase Temp/Time) IR->Fail No Acid Mono-Acid Confirmed (Proceed to Separation) NMR->Acid Yes NMR->Fail No

Figure 3. Self-validating QC decision tree for decarboxylation pathways.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. URL: [Link]

  • Zhang, Z.-X., Shu, K., Tilby, M. J., Mandigma, M. J. P., Guo, Y., Noble, A., & Aggarwal, V. K. (2025). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. URL: [Link]

Sources

Application

Advanced Application Notes: Reactivity and Functionalization of Bridgehead Carbons in Azabicyclo[3.1.1]heptane Systems

Executive Summary & Mechanistic Framework The drive to "escape from flatland" in medicinal chemistry has elevated the importance of saturated, three-dimensional bioisosteres. While bicyclo[1.1.1]pentanes (BCPs) have succ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

The drive to "escape from flatland" in medicinal chemistry has elevated the importance of saturated, three-dimensional bioisosteres. While bicyclo[1.1.1]pentanes (BCPs) have successfully served as para-phenylene mimics, the azabicyclo[3.1.1]heptane (aza-BCHep) system has recently emerged as a geometrically precise bioisostere for meta-substituted benzenes, pyridines, and piperidines [1, 2].

Functionalizing the bridgehead carbons of aza-BCHeps presents unique mechanistic challenges. According to Bredt’s rule, the extreme ring strain in [3.1.1] bicyclic systems prohibits the formation of planar


 hybridized intermediates (such as classical carbocations or alkenes) at the bridgehead. Consequently, traditional cross-coupling or 

pathways are thermodynamically forbidden.

To overcome this, modern functionalization strategies rely on radical-mediated pathways . Bridgehead radicals can adopt a pyramidal geometry, relieving strain. Furthermore, the high


-character of the bridgehead C–H bond renders the resulting carbon-centered radical highly nucleophilic. This inherent nucleophilicity is the causal foundation for the protocols detailed below, allowing these radicals to be seamlessly intercepted by electron-deficient partners, such as protonated heterocycles in photocatalytic Minisci-type reactions[1].

Application Note I: Photocatalytic Decarboxylative Minisci-Type Functionalization

This workflow details the late-stage functionalization of aza-BCHep bridgehead carbons via a photoredox-catalyzed Minisci reaction. By utilizing N-hydroxyphthalimide (NHP) esters as radical precursors, we achieve mild, decarboxylative cross-coupling without disrupting the strained bicyclic core.

Mechanistic Causality & Workflow
  • Precursor Selection: NHP esters are chosen because their reduction potentials precisely match the single-electron transfer (SET) capabilities of excited-state Iridium or Ruthenium photocatalysts.

  • Acidic Additives: Trifluoroacetic acid (TFA) is mandatory. It protonates the target heterocycle, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). This creates an extreme electrophilic target for the highly nucleophilic aza-BCHep bridgehead radical, driving the cross-coupling forward.

Minisci PC Photocatalyst (Ground State) PC_star Excited PC* PC->PC_star Visible Light Radical Bridgehead Radical PC_star->Radical SET to NHP NHP Aza-BCHep NHP Ester NHP->Radical -CO2 Heterocycle Protonated Heterocycle Radical->Heterocycle Addition Product Functionalized Aza-BCHep Heterocycle->Product Oxidation

Fig 1. Photocatalytic Minisci cycle for aza-BCHep bridgehead functionalization.

Validated Experimental Protocol

Reagents: Aza-BCHep NHP ester (1.0 equiv), target heterocycle (e.g., lepidine, 2.0 equiv),


 (2 mol%), TFA (2.0 equiv), dry DCM/H₂O (1:1 v/v).
  • Reaction Assembly: In a flame-dried vial equipped with a stir bar, dissolve the aza-BCHep NHP ester and the target heterocycle in the DCM/H₂O biphasic mixture.

  • Catalyst & Acid Addition: Add the Iridium photocatalyst followed by slow, dropwise addition of TFA. Causality: Slow addition prevents uncontrolled exotherms that could degrade the NHP ester prematurely.

  • Degassing (Critical Self-Validation Step): Sparge the mixture with ultra-pure Argon for 15 minutes. Why? Molecular oxygen is a potent triplet quencher. If O₂ is present, it will quench the excited Ir(III)* state and intercept the bridgehead radical to form a hydroperoxide, completely stalling the Minisci coupling.

  • Irradiation: Seal the vial and irradiate with a 456 nm blue LED lamp at room temperature for 16 hours. Ensure vigorous stirring to maintain the biphasic emulsion.

  • In-Process Validation: At 8 hours, sample the organic layer for LC-MS. The disappearance of the NHP ester mass peak (

    
    ) and the appearance of the phthalimide byproduct (
    
    
    
    148) confirm successful radical generation. If phthalimide is present but the product is absent, the heterocycle is insufficiently protonated (add 0.5 equiv more TFA).
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography.

Application Note II: Multigram Core Assembly of 3-Aza-BCHeps

Before bridgehead functionalization can occur, the strained core must be synthesized. Direct synthesis from [3.1.1]propellane is viable for all-carbon systems [2], but incorporating a nitrogen atom requires a different logic. We utilize a diastereoselective Strecker reaction followed by intramolecular imide formation [3].

Mechanistic Causality & Workflow
  • Stereochemical Control: The Strecker reaction on 3-oxocyclobutanecarboxylate is thermodynamically driven to favor the cis-1,3-disubstituted isomer. This precise geometry is an absolute prerequisite; a trans relationship makes the subsequent bridgehead closure physically impossible due to insurmountable strain.

  • Imide Closure: Acidic hydrolysis of the nitrile generates a carboxylic acid that undergoes spontaneous condensation with the adjacent amine, zipping the molecule into the highly rigid 3-azabicyclo[3.1.1]heptane-2,4-dione core.

CoreSynth SM 3-Oxocyclobutane- carboxylate Strecker Diastereoselective Strecker Reaction SM->Strecker Intermediate 1,3-Functionalized Cyclobutane Strecker->Intermediate KCN, NH4Cl Imide Intramolecular Imide Formation Intermediate->Imide Acidic Hydrolysis Product 3-Azabicyclo[3.1.1]heptane- 2,4-dione Imide->Product Cyclization

Fig 2. Multigram synthetic workflow for 3-aza-BCHep core assembly.

Validated Experimental Protocol

Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 equiv), KCN (1.2 equiv),


 (1.5 equiv), 

in MeOH (7 N), concentrated HCl.
  • Strecker Reaction: Dissolve methyl 3-oxocyclobutanecarboxylate in 7 N

    
    /MeOH. Add 
    
    
    
    and KCN. Stir at room temperature for 24 hours.
  • Stereochemical Validation: Isolate the crude aminonitrile. Perform

    
    -NMR. Self-Validation: Analyze the coupling constants of the cyclobutane methylene protons. A dominant cis relationship must be confirmed. If significant trans isomer is present, the reaction was quenched too early and did not reach thermodynamic equilibrium.
    
  • Hydrolysis & Cyclization: Suspend the validated intermediate in concentrated aqueous HCl (12 M) and heat to 100 °C for 12 hours. Causality: The extreme acidity hydrolyzes the nitrile to a carboxylic acid and the ester to an acid, while the heat provides the activation energy necessary to overcome the ring strain during the formation of the bicyclic imide.

  • Isolation: Cool to 0 °C. The 3-azabicyclo[3.1.1]heptane-2,4-dione will precipitate as a highly crystalline solid. Filter and wash with cold water.

Data Presentation: Physicochemical Profiling

The integration of aza-BCHeps into drug scaffolds directly modulates the pharmacokinetic profile of the parent molecule. The table below summarizes the causal relationships between the structural properties of aza-BCHeps and their biological performance compared to classical aromatic rings.

Property3,5-Disubstituted Pyridine3-Aza-BCHep BioisostereCausality / Implication in Drug Design
Fraction

(

)
0.00.85 – 1.0Escape from flatland; disrupts planar

-stacking, leading to drastically improved aqueous solubility.
Substituent Vector Angle ~120°~120°Perfect geometric mimicry ensures the bioisostere maintains the exact spatial orientation required for target receptor binding.
Lipophilicity (ClogP) ~2.5~1.8The 3D aliphatic nature reduces overall lipophilicity, which minimizes off-target hydrophobic interactions and hERG liability.
Metabolic Stability (

)
Moderate (Prone to N-oxidation)Very HighBridgehead C–H bonds are sterically shielded and possess high bond dissociation energies, resisting CYP450-mediated oxidation.

References

  • Revie, R. I., Whitaker, B. J., Paul, B., Smith, R. C., & Anderson, E. A. "Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction." Organic Letters, 2024. URL: [Link]

  • Frank, N., Nugent, J., Shire, B. R., et al. "Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane." Nature, 2022. URL: [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., et al. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." European Journal of Organic Chemistry, 2024. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azetidine Synthesis &amp; Yield Optimization

Status: Operational Topic: Improving Yield in 4-exo-tet Cyclization of Azetidine Precursors Ticket ID: AZT-OPT-001 Assigned Specialist: Senior Application Scientist Introduction: The Kinetic Landscape Welcome to the Azet...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Improving Yield in 4-exo-tet Cyclization of Azetidine Precursors Ticket ID: AZT-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Kinetic Landscape

Welcome to the Azetidine Synthesis Support Module. If you are experiencing low yields (typically <40%) or "gummy" crude mixtures, you are likely fighting the inherent physical chemistry of 4-membered rings.

The Core Problem: Azetidine formation generally proceeds via a 4-exo-tet cyclization.[1] While allowed by Baldwin’s rules, this process is disfavored by two massive forces:

  • Ring Strain (~26 kcal/mol): Higher than cyclopropane (27.5 kcal/mol) due to puckering and eclipsing interactions, making the transition state high-energy.

  • Entropy: The probability of the nucleophilic nitrogen finding the electrophilic carbon (intramolecular) competes with it finding a neighbor’s electrophile (intermolecular polymerization).

Your goal is to manipulate Concentration and Temperature to favor


 (cyclization) over 

(polymerization).[2]
Visualizing the Competition

The following diagram illustrates the kinetic pathways determining your yield.

Azetidine_Kinetics Start Linear Precursor (Amino-Leaving Group) TS_Cyc Transition State (High Strain Energy) Start->TS_Cyc  Heat/Base   Polymer Oligomers/Polymers (Gummy Residue) Start->Polymer  k_poly (Intermolecular)   Favored by High Conc. Elimination Allylamine (Elimination Side Product) Start->Elimination  k_elim   Favored by High T / Strong Base Azetidine Azetidine Product (Target) TS_Cyc->Azetidine  k_cyc (Intramolecular)   Favored by High Dilution

Caption: Kinetic competition in azetidine synthesis. Success depends on maximizing


 while suppressing 

and

.

Critical Parameters & Troubleshooting Matrix

Before altering your route, audit your reaction conditions against this matrix.

ParameterRecommended RangeWhy?
Concentration 0.01 M – 0.05 M CRITICAL: High concentrations (>0.1 M) statistically favor intermolecular collisions (polymerization). Dilution favors the intramolecular event.
Leaving Group (LG) -OMs, -OTs, -I Chloride is often too slow, allowing side reactions. Iodide (via Finkelstein) or Mesylate are superior.
Base Strength Substrate Dependent N-alkyl amines need weak bases (

, DIPEA). Amides/Carbamates need strong bases (

,

) to ensure deprotonation.
Temperature Reflux (Solvent Dep.) High activation energy requires heat, but too much heat promotes elimination.
Troubleshooting Guide (Q&A)

Q1: My crude NMR shows broad peaks and the material is a sticky gum. What happened? A: You have polymerized your starting material.

  • Diagnosis: Intermolecular reaction dominated (

    
    ).
    
  • Fix: Implement Pseudo-High Dilution . Do not just add more solvent; use a syringe pump to slowly add your substrate (dissolved in minimal solvent) into a refluxing solution of the base over 4–8 hours. This keeps the instantaneous concentration of the reactive precursor extremely low.

Q2: I see a new spot on TLC, but NMR shows olefinic protons (5.0–6.0 ppm). A: Elimination has occurred (E2 mechanism).

  • Diagnosis: The base abstracted a proton

    
     to the leaving group instead of the nitrogen acting as a nucleophile. This is common with sterically hindered bases or high temperatures.
    
  • Fix:

    • Switch to a less bulky base (e.g., from

      
      -BuOK to 
      
      
      
      or
      
      
      ).
    • Lower the temperature.[2]

    • Change the leaving group from Iodide (very labile) to Mesylate (more stable toward elimination).

Q3: The reaction stalls at 50% conversion. Adding more base doesn't help. A: Product inhibition or salt formation.

  • Diagnosis: The azetidine product (a secondary or tertiary amine) might be acting as a base, protonating itself or the starting material, or the leaving group salt is coating the base (if heterogeneous).

  • Fix:

    • Ensure you are using at least 2.0–3.0 equivalents of base.

    • Add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide) if using a heterogeneous base like

      
       in MeCN.
      

Validated Protocol: Cyclization of N-Protected Amino Alcohols

Standard Operating Procedure (SOP) for converting a


-amino alcohol to an azetidine.

Scope: This protocol applies to N-Boc, N-Cbz, or N-Bn protected amino alcohols. Mechanism: Activation of alcohol followed by


 displacement.
Materials
  • Substrate: N-Protected-3-amino-1-propanol derivative (1.0 equiv)

  • Activator: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base 1 (Activation): Triethylamine (

    
    ) (1.5 equiv)
    
  • Base 2 (Cyclization): Sodium Hydride (NaH, 60% in oil) (2.0 equiv) OR

    
     (3.0 equiv) for sensitive substrates.
    
  • Solvent: Anhydrous THF or DMF.

Workflow Diagram

Protocol_Flow Step1 Step 1: Activation Substrate + MsCl + Et3N (0°C, 1h) Step2 Workup & Isolation Isolate crude Mesylate (Do not purify on silica) Step1->Step2 Step3 Step 2: Cyclization Setup Prepare Base (NaH) in THF Heat to Reflux Step2->Step3 Step4 Slow Addition Add Mesylate (in THF) via Syringe Pump (Rate: 1 equiv/4 hours) Step3->Step4 Step5 Quench & Purify Cool -> Water quench -> Extraction Step4->Step5

Caption: Two-step activation/cyclization workflow minimizing polymerization risk.

Detailed Steps

Phase 1: Activation (Mesylation)

  • Dissolve amino alcohol in DCM (0.2 M). Cool to 0°C.

  • Add

    
     (1.5 equiv) followed by dropwise MsCl (1.2 equiv).
    
  • Stir 1h at 0°C. Monitor by TLC (Starting material should disappear; Mesylate is usually less polar).

  • Critical: Perform a quick aqueous workup (cold

    
    , brine, dry over 
    
    
    
    ). Do not column chromatograph the mesylate—it can be unstable. Use the crude immediately.

Phase 2: Cyclization (The "High Dilution" Step)

  • Apparatus: Flame-dried 2-neck flask, reflux condenser, syringe pump.

  • Base Prep: Suspend NaH (2.0 equiv) in anhydrous THF. Volume should be sufficient such that the final concentration after addition is ~0.02 M.

  • Temperature: Bring the NaH suspension to a gentle reflux.

  • Addition: Dissolve the crude mesylate from Phase 1 in a minimal amount of THF. Load into a syringe.

  • Execution: Add the mesylate solution dropwise to the refluxing base over 4–6 hours using the syringe pump.

    • Why? This ensures the concentration of unreacted mesylate is always near zero, forcing it to react with itself (cyclize) rather than find another molecule (polymerize).

  • Completion: After addition, reflux for an additional 1–2 hours.

  • Workup: Cool to 0°C. Carefully quench with saturated

    
     (watch for 
    
    
    
    evolution). Extract with EtOAc.[3]

Advanced FAQ

Q: Can I do this in one pot? A: Yes, but yields are typically lower. The "One-Pot" method often uses


 (Appel conditions) or Mitsunobu conditions (

). These are convenient for small scale (<100 mg) but produce massive amounts of phosphorus byproducts that make purification of the polar azetidine difficult. For >1g scale, use the two-step Mesylate method described above.

Q: My azetidine is volatile. I lost it on the rotavap. A: Low molecular weight azetidines (especially N-alkyl) are volatile.

  • Solution: If your product MW is < 150, do not evaporate to dryness. Keep it in solution (e.g., ether/DCM) or isolate it as a hydrochloride salt by adding HCl in dioxane/ether, which precipitates the stable solid salt.

Q: Can I use C-H activation instead? A: Recent advances (e.g., Pd-catalyzed


-C(

)–H amination) allow this, but they require specific directing groups (like picolinamide) and expensive catalysts. The

displacement remains the most robust method for general synthesis.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[1][4][5][6][7][8][9][10][11][12][13][14] Heterocycles.[1][4][5][6][7][8][11][13][14] Link

  • Singh, G. S., & D'Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[9] Organic & Biomolecular Chemistry.[3][4][5][6] Link

  • BenchChem Technical Support. (2025). Troubleshooting Azetidine Cyclization: 4-exo-tet Protocols.Link

Sources

Optimization

Technical Support Center: Ester Hydrolysis in Sterically Hindered Bicyclic Amines

Ticket ID: #HYD-BICYC-001 Status: Open Agent: Senior Application Scientist Subject: Resolving stalled hydrolysis and preventing epimerization in complex amine scaffolds. Diagnostic & Strategy Overview Welcome to the tech...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYD-BICYC-001 Status: Open Agent: Senior Application Scientist Subject: Resolving stalled hydrolysis and preventing epimerization in complex amine scaffolds.

Diagnostic & Strategy Overview

Welcome to the technical support center. You are likely here because standard saponification (NaOH/MeOH/H2O) of your bicyclic amine ester (e.g., tropane, quinuclidine, or azabicyclo[3.3.1]nonane derivatives) has failed.

These substrates present a "perfect storm" of challenges:

  • Steric Shielding: The bicyclic framework creates a concave/convex face disparity, often blocking the trajectory of solvated nucleophiles (Burgi-Dunitz angle).

  • Electronic Repulsion: If the amine is protonated, it deactivates the system; if free, it may act as a base, leading to elimination or epimerization.

  • Solvation Cages: In aqueous media, hydroxide ions are heavily solvated, effectively increasing their steric bulk and reducing nucleophilicity.

Decision Matrix: Select Your Protocol

Before proceeding, use this logic flow to select the correct methodology for your substrate.

G Start Start: Analyze Substrate IsChiral Is the alpha-proton chiral/epimerizable? Start->IsChiral IsAcidSens Is the molecule acid-sensitive? IsChiral->IsAcidSens No MethodTMSOK Method A: TMSOK (Anhydrous/Non-Polar) IsChiral->MethodTMSOK Yes (Mod Risk) MethodEnz Method D: PLE/Enzymatic (Biological) IsChiral->MethodEnz Yes (High Risk) ExtremeSteric Is the ester extremely hindered (e.g., tertiary alcohol)? IsAcidSens->ExtremeSteric Yes MethodAcid Method C: 6N HCl (The 'Sledgehammer') IsAcidSens->MethodAcid No ExtremeSteric->MethodTMSOK Yes MethodLiOOH Method B: LiOH/H2O2 (Super-Nucleophile) ExtremeSteric->MethodLiOOH No

Figure 1: Protocol Selection Logic. Select Method A (TMSOK) for most hindered substrates to avoid solvation issues. Select Method B (LiOOH) if electronic activation is required.

Protocol A: The "Naked" Anion (TMSOK)

Best For: Extremely hindered esters, water-sensitive substrates, and preventing epimerization.

The Science: Potassium trimethylsilanolate (TMSOK) is soluble in organic solvents (THF, Et2O). In these non-polar environments, the silanolate anion is not solvated by water molecules. It exists as a "naked," tight ion pair or aggregate that is significantly less sterically demanding and more nucleophilic than hydrated hydroxide. It attacks the carbonyl carbon via a non-polar transition state.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 equiv of your ester in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add 1.1 to 2.0 equiv of solid TMSOK (Potassium Trimethylsilanolate).

    • Note: TMSOK is hygroscopic. Handle in a glovebox or weigh quickly.

  • Reaction: Stir at Room Temperature (RT).

    • Monitoring: The potassium salt of the carboxylic acid often precipitates out of the THF, driving the equilibrium forward.

  • Workup:

    • If precipitate forms: Filter the solid under inert atmosphere. Wash with dry Et2O.[1] This is your pure potassium carboxylate.

    • If soluble: Dilute with Et2O, wash with 1M citric acid (mild) to protonate the acid, then extract.

Why it works: The lack of water prevents the "cage effect," allowing the nucleophile to slip past the bicyclic framework.

Protocol B: The "Super-Nucleophile" (LiOH / H2O2)

Best For: Moderately hindered esters where TMSOK fails or is unavailable; substrates requiring "alpha-effect" activation.

The Science: Hydrogen peroxide (pKa ~11.6) is more acidic than water (pKa ~15.7). In the presence of LiOH, the hydroperoxide anion (LiOOH) is formed. Due to the Alpha Effect (repulsion between adjacent lone pairs on the oxygen atoms), the hydroperoxide anion is 20-50x more nucleophilic than hydroxide, yet less basic. This allows it to attack crowded carbonyls rapidly at lower temperatures, minimizing epimerization.

Step-by-Step Protocol:

  • Dissolution: Dissolve substrate in a THF:Water mixture (3:1 ratio).

  • Reagent Prep: Cool the solution to 0°C.

  • Addition: Add 2.0 equiv of H2O2 (30% aq), followed immediately by 1.2 equiv of LiOH·H2O.[2][3][4][5][6]

  • Reaction: Allow to warm to RT. Monitor by LCMS.

    • Mechanism Note: The intermediate is a peracid/percarboxylate.[7]

  • Quenching (Critical):

    • Cool to 0°C.

    • Slowly add 1.5M Sodium Sulfite (Na2SO3) or Sodium Thiosulfate to reduce the peracid intermediate to the carboxylic acid and quench excess peroxide. Test for peroxides before concentrating.

Post-Reaction: The "Zwitterion Trap" (Isolation)

The Issue: Hydrolyzing a bicyclic amine ester yields an amino acid. In water, this exists as a zwitterion (ammonium carboxylate). It is highly water-soluble and will not extract into organic solvents (DCM/EtOAc) at any pH, leading to "missing product" syndrome.

Isolation Strategy:

MethodWhen to useProtocol Summary
Lyophilization Inorganic salts (LiCl, KCl) are tolerable.Acidify with HCl, freeze, and sublimate water. Product is the HCl salt + inorganic salts.
Ion Exchange (Dowex 50WX8) Pure product required (Desalting).1. Load acidic solution onto cation exchange resin (H+ form).2. Wash with H2O (removes salts/acids).3. Elute with 1M NH4OH (releases amine).4. Lyophilize.
Isoelectric Precipitation Known pI (Isoelectric Point).Adjust pH exactly to the pI. The zwitterion has net neutral charge and minimum solubility. Induce crystallization with cold acetone.
Troubleshooting & FAQs

Q: My reaction is stuck at 50% conversion using TMSOK.

  • A: The product (potassium carboxylate) might be coating the unreacted ester if it precipitates too fast.

  • Fix: Add small amounts of DME (Dimethoxyethane) to solubilize the aggregates, or use a mechanical stirrer to grind the precipitate.

Q: I observe epimerization of the alpha-center.

  • A: The base is deprotonating the alpha-carbon instead of attacking the carbonyl.

  • Fix: Switch to Protocol B (LiOOH) . The hydroperoxide anion is more nucleophilic but less basic than hydroxide/silanolate. Alternatively, use Pig Liver Esterase (PLE) in phosphate buffer (pH 7) for a mild, biological hydrolysis.

Q: I cannot get the product out of the water layer.

  • A: You have a zwitterion.[8][9][10] Do not attempt standard extraction.

  • Fix: Use the Dowex 50WX8 protocol described above. Alternatively, if the amine is secondary, protect it with Boc2O in situ (add Boc2O + NaHCO3 directly to the hydrolysis mixture). The N-Boc acid will be extractable into EtOAc at pH 3.

Q: Can I use TMSI (Iodotrimethylsilane)?

  • A: Yes, but with caution. TMSI cleaves esters to silyl esters (hydrolyzed on workup) and alkyl iodides.

  • Warning: It is extremely sensitive to moisture and can cleave other ethers or carbamates in your bicyclic scaffold. TMSOK is generally more chemoselective for esters.

References
  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for hydroxide ion. Tetrahedron Letters, 25(51), 5831-5834. Link

    • Foundational text for the TMSOK anhydrous hydrolysis method.
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. Link

    • Establishes the LiOH/H2O2 "super-nucleophile" protocol for hindered systems.
  • Gunnarsson, K., et al. (2020).[10] Synthesis of 8-azabicyclo[3.2.1]octane derivatives. Journal of Organic Chemistry. Link

    • Modern application of hydrolysis in tropane-like bicyclic scaffolds.
  • Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase. Organic Reactions, 37, 1-55. Link

    • Authoritative source on enzymatic hydrolysis for chiral preserv

Sources

Troubleshooting

Technical Support Center: Purification of Polar Bicyclic Amino Esters

Welcome to the Technical Support Center. Purifying polar bicyclic amino esters presents a unique intersection of chromatographic challenges: the basic amine group induces severe peak tailing via silanol interactions, the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying polar bicyclic amino esters presents a unique intersection of chromatographic challenges: the basic amine group induces severe peak tailing via silanol interactions, the high polarity prevents retention on standard reversed-phase columns, and the ester moiety is highly susceptible to pH-driven hydrolysis.

As a Senior Application Scientist, I have designed this portal to move beyond generic advice. Here, we explore the mechanistic causality behind these challenges and provide self-validating, field-proven protocols to ensure high-recovery, high-purity isolations.

Purification Strategy & Workflow

Selecting the correct chromatographic mode is the most critical step in method development. Relying solely on standard C18 Reversed-Phase Liquid Chromatography (RP-LC) often leads to failure for highly polar amino esters.

PurificationWorkflow Start Target: Polar Bicyclic Amino Ester LogP Evaluate Polarity (cLogP) Start->LogP HILIC HILIC Chromatography (Aqueous Normal Phase) LogP->HILIC cLogP < 0 (Highly Polar) CheckEster Ester Stability Check (Target pH 4.5 - 6.5) LogP->CheckEster cLogP > 0 RPHPLC Reversed-Phase HPLC (Polar-Embedded/C18) SFC Supercritical Fluid Chromatography CheckEster->RPHPLC Aqueous Soluble CheckEster->SFC Organic Soluble / Chiral Separation

Decision matrix for selecting the optimal chromatographic technique for bicyclic amino esters.

Method Development & Optimization FAQs

Q: Why do my bicyclic amino esters elute in the void volume on standard C18 columns? A: Polar basic compounds, such as bicyclic amines, are heavily protonated at typical RP-HPLC pH levels. This high polarity prevents sufficient hydrophobic partitioning into the C18 stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred alternative. HILIC utilizes an acetonitrile-rich mobile phase and a polar stationary phase to retain analytes based on increasing hydrophilicity, effectively separating compounds that fail on reversed-phase.

Q: How do I prevent ester hydrolysis during purification? A: The ester moiety is susceptible to both acid-catalyzed hydrolysis and base-catalyzed saponification. Furthermore, the protonation state of the adjacent bicyclic amine can exert an intramolecular catalytic effect on the ester cleavage, acting as a "switch" that accelerates degradation[1]. To prevent this, avoid harsh modifiers like 0.1% Trifluoroacetic acid (TFA, pH ~2) or Ammonium Hydroxide (pH ~10). Instead, use a volatile buffer like 10-20 mM Ammonium Acetate (pH 5.8), which stabilizes the ester while maintaining LC-MS compatibility[2].

Q: Can Supercritical Fluid Chromatography (SFC) be used for these molecules? A: Absolutely. SFC is highly effective for basic compounds and chiral separations, offering faster run times, higher throughput, and reduced hazardous solvent consumption[3]. However, basic compounds often require basic additives in the modifier to suppress interactions with residual silanols and improve peak shape. Because non-volatile additives can remain in the isolated fractions and cause downstream issues, use volatile amine additives like dimethylethylamine in the sample diluent or ammonia in the methanol modifier to ensure easy removal post-purification[4].

Mechanistic Troubleshooting Guide

EsterHydrolysis LowPH Acidic Mobile Phase (pH < 3.0) AcidCat Acid-Catalyzed Hydrolysis LowPH->AcidCat HighPH Basic Mobile Phase (pH > 8.0) BaseCat Base-Catalyzed Saponification HighPH->BaseCat OptimalPH Buffered Mobile Phase (pH 4.5 - 6.5) Stable Intact Bicyclic Amino Ester OptimalPH->Stable Degradation Degradation Products (Amino Alcohol + Acid) AcidCat->Degradation BaseCat->Degradation

Mechanistic pathways of pH-dependent ester hydrolysis during chromatographic purification.

Issue 1: Severe peak tailing on Reversed-Phase HPLC.
  • Causality: The bicyclic amine (typically pKa 8-10) is positively charged under standard acidic conditions. These cations interact strongly with residual, negatively charged acidic silanols on the silica support matrix, causing secondary retention mechanisms (tailing).

  • Solution: Switch to a polar-embedded column (e.g., amide or urea-linked C18) or a hybrid organic-inorganic silica column designed to resist silanol ionization. Ensure the buffer concentration is adequate (e.g., 10-20 mM) to mask silanol sites.

Issue 2: Product degradation (loss of ester group) observed in collected fractions.
  • Causality: Fractions sitting in unbuffered or extreme pH aqueous/organic mixtures undergo hydrolysis during fraction pooling and solvent evaporation. The concentration of acidic/basic modifiers increases as the organic solvent evaporates first.

  • Solution: Immediately neutralize fractions if a harsh modifier was used. Better yet, strictly use volatile buffers like ammonium acetate (pH 5.8)[2]. Evaporate solvents at low temperatures (< 30°C) under reduced pressure.

Quantitative Data & Selection Guides

Table 1: Buffer Selection Guide for Bicyclic Amino Esters
Buffer SystempH RangeMS CompatibilityEster StabilityAmine Peak Shape
0.1% TFA ~2.0Moderate (Ion suppression)Poor (Acid hydrolysis)Excellent
Ammonium Formate 3.0 - 5.0ExcellentModerateGood
Ammonium Acetate 4.8 - 6.8ExcellentExcellent (Optimal) Good
Ammonium Hydroxide 9.0 - 11.0ExcellentPoor (Saponification)Excellent
Table 2: Stationary Phase Comparison
Chromatography TypeStationary PhaseRetention of Polar AminesRisk of Silanol Tailing
RP-HPLC Standard C18LowHigh
RP-HPLC Polar-Embedded C18ModerateLow
HILIC Zwitterionic / AmideHigh Low
SFC 2-EthylpyridineModerate to HighLow (with additives)

Standard Operating Protocols (SOPs)

SOP: Self-Validating HILIC Purification Workflow

Objective: Isolate highly polar bicyclic amino esters without inducing ester cleavage or peak distortion.

Step 1: Mobile Phase Preparation Prepare Mobile Phase A (10 mM Ammonium Acetate in MS-grade Water, pH 5.8) and Mobile Phase B (100% Acetonitrile). Causality: Ammonium acetate buffers the system at a mildly acidic pH, preventing both acid-catalyzed and base-catalyzed ester hydrolysis while providing enough ionic strength to ensure sharp amine peaks[1].

Step 2: Column Equilibration (Critical Step) Flush the HILIC column with 50% A / 50% B for 20 column volumes, then equilibrate at initial gradient conditions (e.g., 5% A / 95% B) for another 20 column volumes. Causality: HILIC relies on the formation of a stable, water-rich hydration layer on the stationary phase. Inadequate equilibration leads to shifting retention times and irreproducible runs.

Step 3: Sample Preparation Dissolve the crude mixture in a diluent matching the initial mobile phase (e.g., 75% ACN / 25% MeOH). Causality: Injecting a highly aqueous sample into a HILIC system immediately disrupts the delicate hydration layer at the head of the column, causing severe peak distortion and premature elution.

Step 4: System Self-Validation Inject a known polar standard (e.g., uracil) to confirm retention time stability. If the retention time varies by >2% between two consecutive injections, the column is not fully equilibrated. Repeat Step 2.

Step 5: Gradient Elution & Recovery Run a shallow gradient from 95% B to 50% B over 15 column volumes. Collect fractions and immediately evaporate under reduced pressure at < 30°C to minimize thermal degradation of the ester.

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL:

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants Source: ACS Publications URL:1

  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines Source: BenchChem URL:3

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification Source: LCGC International URL:4

  • Syntheses and Hydrolysis of Basic and Dibasic Ampicillin Esters Tailored for Intracellular Accumulation Source: Bioorganic & Medicinal Chemistry URL:2

Sources

Optimization

Technical Support Center: Preventing Racemization During 6-Azabicyclo[3.1.1]heptane Functionalization

Welcome to the Advanced Technical Support Center. As 6-azabicyclo[3.1.1]heptanes become increasingly critical as nonclassical piperidine and benzene bioisosteres, maintaining their stereochemical integrity during late-st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As 6-azabicyclo[3.1.1]heptanes become increasingly critical as nonclassical piperidine and benzene bioisosteres, maintaining their stereochemical integrity during late-stage functionalization is a primary challenge. This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to preserve enantiomeric excess (ee) and diastereomeric purity during your workflows.

Part 1: The Causality of Stereochemical Degradation

To prevent racemization, one must first understand the thermodynamic forces at play. The 6-azabicyclo[3.1.1]heptane scaffold is highly strained. Exit vector plot (EVP) analyses reveal that cis isomers mimic the 3D chair conformation of 1,4-disubstituted piperidines, while trans isomers adopt an unusual, higher-energy "boat" conformation[1].

Whenever a functionalization reaction passes through a planar intermediate—such as an enolate at the C3 position or a carbon-centered radical at the bridgehead—the molecule temporarily relieves this inherent ring strain. Upon re-formation of the stereocenter, the system is thermodynamically driven to yield an epimeric or racemic mixture to minimize steric clashes. Preventing this requires rigidifying the transition state or bypassing planar intermediates entirely.

Pathway A Enantiopure 6-Azabicyclo[3.1.1]heptane (C3-EWG Substituted) B Base-Mediated Deprotonation (Alpha to EWG) A->B Strong Base (e.g., DIPEA, DBU) F Stereoretentive Pathway (e.g., Mild Base / Chiral Lewis Acid) A->F Optimized Conditions C Planar Enolate Intermediate (Loss of Stereocenter) B->C Strain Release D Re-protonation (Kinetic vs Thermodynamic) C->D E Racemic / Epimeric Mixture (cis 3D-Chair & trans Boat) D->E Non-selective

Mechanistic pathway of base-induced epimerization at the C3 position.

Part 2: Troubleshooting Guide & FAQs

Q1: I am functionalizing the C3 position via an amide coupling, but my enantiopure carboxylic acid precursor is epimerizing into a cis/trans mixture. How do I fix this? A1: Epimerization at C3 is driven by base-mediated enolization[1]. When using standard coupling reagents (e.g., HATU with DIPEA), the


-proton is easily abstracted due to the electron-withdrawing nature of the activated carboxylate.
The Fix:  Switch to strictly base-free or mildly buffered conditions. Alternatively, utilize a stereoconservative Passerini multicomponent reaction (MCR). By using zinc bromide as a promoter, the Passerini reaction bypasses the imine-enamine equilibrium entirely, locking the stereocenter during functionalization[2].

Q2: During the photocatalytic Minisci-type functionalization of the bridgehead, I observe significant racemization. What is happening? A2: Light-induced Minisci transformations generate a carbon-centered radical. If this radical has a long lifetime and escapes the solvent cage before reacting with the heteroarene, it will invert, leading to racemization[3]. The Fix: Rigidify the transition state. Employ a Lewis acid-catalyzed system. For instance, using a zinc-based chiral Lewis acid or


 during the cross-exchange reaction effectively locks the conformation of the radical or ionic intermediate, preserving up to 96% enantiomeric excess (ee)[4].

Q3: My double alkylation to form the bicyclic core yields a racemic mixture. Can I induce asymmetry early on? A3: Yes. Instead of relying on late-stage resolution, you can construct the core enantioselectively via a formal [2σ + 2σ]-cycloaddition of aziridines with bicyclo[1.1.0]butanes. Utilizing


 as a catalytic additive under mild conditions provides direct access to enantiopure 2-azabicyclo[3.1.1]heptane derivatives[5].

LogicTree Start Identify Source of Racemization Q1 Is the functionalization at C3 adjacent to an EWG? Start->Q1 Yes1 Imine-Enamine / Enolate Equilibrium Suspected Q1->Yes1 Yes No1 Is it a radical-mediated (Minisci/Photoredox) reaction? Q1->No1 No Fix1 Switch to mild bases (e.g., K2HPO4) or use Passerini MCRs Yes1->Fix1 Action Yes2 Radical Escape from Solvent Cage No1->Yes2 Yes Fix2 Increase trap concentration or use Sc(OTf)3 chiral Lewis acid Yes2->Fix2 Action

Troubleshooting logic tree for diagnosing and resolving stereochemical degradation.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Do not proceed to isolation without passing the in-process checkpoints.

Protocol A: Stereoconservative Amidation at C3

Objective: Couple an amine to an enantiopure N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid without epimerization.

  • Preparation: Dissolve the enantiopure carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the reaction vessel to -20 °C.

  • Activation: Add COMU (1.1 equiv) in a single portion. Crucial Step: Do not use DIPEA or TEA. Instead, add 2,4,6-collidine (1.2 equiv) dropwise over 10 minutes. The steric bulk of collidine prevents

    
    -deprotonation.
    
  • Self-Validation Checkpoint: At

    
    , remove a 10 µL aliquot, quench with 100 µL of cold 0.1 M citric acid, and extract with EtOAc. Analyze the organic layer via chiral SFC. Validation criteria:  If the cis:trans ratio deviates by >2% from the starting material, halt the reaction immediately; this indicates localized thermal hotspots or excess base accumulation.
    
  • Completion: Stir at -20 °C for 4 hours, then quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Enantioselective Lewis Acid-Catalyzed Bridgehead Functionalization

Objective: Perform a radical-mediated Minisci-type addition at the bridgehead while maintaining ee.

  • Preparation: In a Schlenk tube, combine the 6-azabicyclo[3.1.1]heptane precursor (1.0 equiv), the heteroarene trap (3.0 equiv), and

    
     (10 mol%) in degassed DCE.
    
  • Catalyst Maturation: Stir the mixture at room temperature for 15 minutes to allow the Lewis acid to coordinate with the bicyclic core, rigidifying the future radical intermediate.

  • Initiation: Add the photocatalyst (e.g.,

    
    , 2 mol%) and irradiate with blue LEDs (450 nm) at 25 °C for 12 hours.
    
  • Self-Validation Checkpoint: At

    
    , perform an NMR-based Exit Vector Plot (EVP) analysis on a micro-aliquot. Validation criteria:  The coupling constant of the bridgehead protons should remain consistent with the rigidified cis-conformer. A broadening of the signal indicates radical escape and impending racemization.
    

Part 4: Quantitative Data & Optimization Metrics

The table below summarizes the causality between base/catalyst selection and the resulting enantiomeric excess during C3-functionalization.

Reaction TypeReagents / Catalyst SystemIntermediate StateResulting ee (%)Diastereomeric Ratio (cis:trans)
Standard AmidationHATU, DIPEA, DMF, 25 °CPlanar Enolate< 10% (Racemized)45:55 (Thermodynamic)
Buffered AmidationCOMU, Collidine, -20 °CActivated Ester> 98%> 99:1 (Kinetic)
Passerini MCR

, Isocyanide, R-CHO
Coordinated Imine92%76:24
Minisci Addition

, No Lewis Acid
Free Radical40%N/A (Bridgehead)
Minisci Addition

,

Coordinated Radical96%N/A (Bridgehead)

References

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 2024.[Link]

  • Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C-C/C-N Bond Cross-Exchange Reaction between Bicyclobutanes and Diaziridines. Angewandte Chemie International Edition, 2025.[Link]

  • Formal[2σ + 2σ]-Cycloaddition of Aziridines with Bicyclo[1.1.0]butanes: Access to Enantiopure 2-Azabicyclo[3.1.1]heptane Derivatives. Journal of the American Chemical Society, 2024.[Link]

  • Passerini Reactions on Biocatalytically Derived Chiral Azetidines. Molecules / PubMed Central, 2016.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 6-Azabicyclo[3.1.1]heptane Salts in Organic Solvents

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-azabicyclo[3.1.1]heptane derivatives. This guide provides in-depth technical information, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-azabicyclo[3.1.1]heptane derivatives. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the common solubility challenges encountered with the salts of this versatile scaffold in organic solvents. Our goal is to empower you with the knowledge to optimize your experimental workflows and accelerate your research and development endeavors.

Fundamentals: Understanding the Solubility of 6-Azabicyclo[3.1.1]heptane Salts

The 6-azabicyclo[3.1.1]heptane core is a key structural motif in medicinal chemistry, often utilized as a constrained piperidine isostere.[1][2] While the free base form of these amines is typically soluble in a range of organic solvents, their salt forms, which are often preferred for their improved crystallinity and stability, can present significant solubility challenges.

The solubility of a 6-azabicyclo[3.1.1]heptane salt in an organic solvent is governed by a delicate balance of intermolecular forces. The primary factors at play include:

  • Lattice Energy of the Salt: The strength of the ionic interactions within the crystal lattice of the salt must be overcome by the solvent. Salts with high lattice energy will generally exhibit lower solubility.

  • Solvation Energy: This is the energy released when the ions of the salt are solvated by the solvent molecules. Polar solvents are more effective at solvating ions, leading to higher solubility.

  • Properties of the Solvent: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical. Protic solvents (e.g., alcohols) can hydrogen bond with the anion, while polar aprotic solvents (e.g., DMSO, DMF) can effectively solvate the cation.

  • Nature of the Counter-ion: The size, charge, and pKa of the counter-ion significantly influence the salt's properties, including its solubility. For instance, hydrochloride (HCl) salts are common, but other counter-ions like hydrobromide (HBr), mesylate, or tosylate may offer different solubility profiles.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My 6-azabicyclo[3.1.1]heptane hydrochloride salt is poorly soluble in common aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). What should I do?

A1: This is a common challenge. The high polarity of the hydrochloride salt makes it less compatible with nonpolar or moderately polar aprotic solvents.

  • Initial Steps:

    • Introduce a Polar Co-solvent: Try adding a small percentage of a polar protic solvent like methanol or ethanol to your aprotic solvent. This can significantly enhance solubility by improving the solvation of both the cation and the chloride anion.

    • Consider Polar Aprotic Solvents: If your reaction conditions permit, switch to more polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).

    • Gentle Heating: Carefully warming the mixture can increase solubility. However, be mindful of the thermal stability of your compound. Monitor for any degradation.

  • Advanced Strategy: Free-basing the Amine If the presence of a salt is not essential for your reaction, you can convert the salt back to the free base, which will likely be more soluble in a wider range of organic solvents. This can be achieved by a liquid-liquid extraction:

    • Dissolve or suspend the salt in a mixture of water and a water-immiscible organic solvent (e.g., DCM or ethyl acetate).

    • Add a mild aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize the HCl.

    • The free amine will partition into the organic layer.

    • Separate the organic layer, dry it (e.g., with Na₂SO₄), and evaporate the solvent to obtain the free base.[3]

Q2: I observe precipitation of my compound when I add another reagent to my solution. What is happening?

A2: This could be due to a change in the solvent environment or a chemical reaction.

  • Possible Causes & Solutions:

    • Common-Ion Effect: If the added reagent contains a chloride salt, it can decrease the solubility of your hydrochloride salt.[4] If possible, use a reagent with a different counter-ion.

    • Change in Polarity: The added reagent may be significantly less polar than your solvent system, causing the overall polarity to drop and your salt to precipitate. Try adding the reagent more slowly or dissolving it in a compatible co-solvent before addition.

    • Reaction and Formation of an Insoluble Product: The precipitate could be a new, less soluble compound. Analyze the precipitate (e.g., by LC-MS or NMR) to identify it.

Q3: How can I choose the best solvent for my 6-azabicyclo[3.1.1]heptane salt without extensive trial and error?

A3: A systematic approach based on the principle of "like dissolves like" is recommended.

  • Start with Highly Polar Solvents: Begin your solubility screen with polar solvents like DMSO, DMF, and methanol.

  • Consider Solvent Mixtures: If solubility is low in single solvents, explore binary or even ternary solvent systems. A mixture of a polar aprotic and a polar protic solvent can be very effective.

  • Consult Data for Analogous Compounds: While specific data for 6-azabicyclo[3.1.1]heptane salts is limited, you can draw parallels from structurally similar bicyclic amines. For example, quinuclidine hydrochloride is known to be soluble in polar organic solvents.[5] Tropinone, a related bicyclic amine, is soluble in ethanol, DMSO, and DMF.[6]

Experimental Protocols

For reproducible and accurate results, it is crucial to follow standardized protocols for solubility determination. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of a 6-azabicyclo[3.1.1]heptane salt in a specific organic solvent.

Materials:

  • 6-azabicyclo[3.1.1]heptane salt (solid)

  • Selected organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled environment (e.g., incubator)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid 6-azabicyclo[3.1.1]heptane salt to a vial. The key is to have undissolved solid remaining at equilibrium.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial on an orbital shaker or use a magnetic stir bar.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7][8]

  • Phase Separation:

    • After equilibration, let the vial stand to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of your compound.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 6-azabicyclo[3.1.1]heptane hydrochloride in common organic solvents?

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticHighThe ionic nature of the salt leads to strong interactions with water.
Methanol, EthanolPolar ProticModerate to HighGood solvation of both cation and anion through hydrogen bonding.
DMSO, DMFPolar AproticModerateEffective at solvating the cation, but less so for the chloride anion.
AcetonitrilePolar AproticLow to ModerateLess polar than DMSO and DMF.
DichloromethaneApolar AproticVery LowInsufficient polarity to overcome the lattice energy of the salt.
TetrahydrofuranApolar AproticVery LowSimilar to dichloromethane.
Toluene, HexaneNonpolarInsolubleNonpolar solvents cannot effectively solvate the ions.

Q2: Can changing the counter-ion of my 6-azabicyclo[3.1.1]heptane salt improve its solubility in organic solvents?

A2: Yes, this is a common and effective strategy in drug development. Different counter-ions can significantly alter the physicochemical properties of the salt, including its crystal lattice energy and, consequently, its solubility. For example, larger, more lipophilic counter-ions (e.g., tosylate or besylate) may increase solubility in less polar organic solvents compared to smaller, more hydrophilic counter-ions like chloride.

Q3: How does temperature affect the solubility of these salts?

A3: For most salts, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. However, it is crucial to assess the thermal stability of your compound, as elevated temperatures can lead to degradation.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. It is determined using methods like the shake-flask protocol where the system is allowed to reach equilibrium over a longer period (24-72 hours).[9][10]

  • Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions. It is often measured in high-throughput screening by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and measuring the concentration before precipitation occurs.[4] For synthetic chemistry in organic solvents, thermodynamic solubility is generally the more relevant parameter.

Visual Aids

Diagram 1: Factors Influencing Salt Solubility

G Solubility Solubility of 6-Azabicyclo[3.1.1]heptane Salt LatticeEnergy Crystal Lattice Energy Solubility->LatticeEnergy Inversely Proportional SolvationEnergy Solvation Energy Solubility->SolvationEnergy Directly Proportional SolventProps Solvent Properties Solubility->SolventProps Dependent On CounterIon Counter-ion Properties Solubility->CounterIon Dependent On Polarity Polarity SolventProps->Polarity Polarity Hbonding Hbonding SolventProps->Hbonding H-Bonding Size Size CounterIon->Size Size & pKa G Start Start: Poor Solubility Observed TryCosolvent Add Polar Co-solvent (e.g., MeOH, EtOH) Start->TryCosolvent CheckSuccess1 Soluble? TryCosolvent->CheckSuccess1 SwitchSolvent Switch to More Polar Solvent (e.g., DMSO, DMF) CheckSuccess2 Soluble? SwitchSolvent->CheckSuccess2 ApplyHeat Apply Gentle Heat CheckSuccess3 Soluble? ApplyHeat->CheckSuccess3 CheckSuccess1->SwitchSolvent No EndSuccess Proceed with Experiment CheckSuccess1->EndSuccess Yes CheckSuccess2->ApplyHeat No CheckSuccess2->EndSuccess Yes CheckSuccess3->EndSuccess Yes ConsiderFreeBase Consider Converting to Free Base CheckSuccess3->ConsiderFreeBase No EndFail Re-evaluate Solvent System ConsiderFreeBase->EndFail

Caption: A decision-making workflow for addressing solubility issues.

References

  • Org. Lett. 2017, 19, 4880. (Note: While this source is mentioned in the search results, a direct clickable link is not provided. The citation is based on the provided search snippet.)
  • ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Retrieved from [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • Karamakar, T., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Mechotech. (n.d.). Tropane – Structure, Properties, and Applications. Retrieved from [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ResearchGate. (2015). How can I separate HCl from amine hydrogenchloride solution by electrolysis?. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Boc Deprotection of Acid-Sensitive Bicyclic Amines

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. Removing a tert-butyloxycarbonyl (Boc) protecting group from acid-sensitive bicyclic amines (e.g., azabicyclo systems, ep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. Removing a tert-butyloxycarbonyl (Boc) protecting group from acid-sensitive bicyclic amines (e.g., azabicyclo systems, epoxides, or acetal-containing scaffolds) presents a significant synthetic challenge. Standard acidic conditions (like TFA or HCl) often lead to ring-opening, polymerization, or rearrangement.

This guide provides mechanistic troubleshooting, validated alternative protocols, and a diagnostic decision matrix to help you select the optimal deprotection strategy for your specific substrate.

Diagnostic Decision Matrix

Before proceeding with an experiment, use the decision tree below to identify the most appropriate deprotection method based on the specific structural vulnerabilities of your bicyclic amine.

DecisionTree Start N-Boc Bicyclic Amine (Acid-Sensitive) Q1 Contains highly labile groups? (e.g., acetals, epoxides) Start->Q1 HFIP Method: HFIP / Microwave (Thermal, Neutral) Q1->HFIP Yes Q2 Strained ring system? (e.g., azabicyclo[3.1.0]hexane) Q1->Q2 No TMSOTf Method: TMSOTf / 2,6-Lutidine (Mild Lewis Acid) Q2->TMSOTf Yes ZnBr2 Method: ZnBr2 in DCM (Selective Lewis Acid) Q2->ZnBr2 No / Moderate

Decision matrix for selecting Boc deprotection methods for acid-sensitive substrates.

Troubleshooting & FAQs

Q1: Standard TFA/DCM protocols destroy my bicyclic amine. What is the mechanism of this degradation, and what is the best alternative? A: Trifluoroacetic acid (TFA) is a strong Brønsted acid. While it effectively protonates the Boc carbamate to induce cleavage, it indiscriminately protonates basic nitrogens, acetals, and strained ring bonds, leading to catastrophic ring-opening or polymerization[1]. The Solution: Use TMSOTf with 2,6-lutidine . TMSOTf acts as a hard Lewis acid that selectively silylates the carbamate carbonyl oxygen, prompting fragmentation into isobutylene, CO₂, and a silylated amine. The addition of 2,6-lutidine—a sterically hindered, non-nucleophilic base—is critical; it scavenges any trace triflic acid (TfOH) generated, maintaining a near-neutral environment that preserves the bicyclic framework[2][3][4].

Q2: I am working with an extremely sensitive epoxide-containing bicycle. Even TMSOTf causes degradation. Is there a completely acid-free method? A: Yes. Epoxides and certain acetals are highly susceptible to Lewis acid-catalyzed ring opening. In these extreme cases, utilize fluorinated alcohols like HFIP (hexafluoro-2-propanol) under thermal or microwave conditions. The Causality: HFIP is a highly polar, strongly hydrogen-bonding, but weakly acidic solvent (pKa ~9.3). It stabilizes the transition state for the thermolytic cleavage of the Boc group without providing the strongly electrophilic protons that cause rearrangement in sensitive bicycles[5][6].

Q3: How can I prevent tert-butyl cation alkylation of electron-rich regions on my bicyclic scaffold during deprotection? A: The fundamental mechanism of Boc cleavage generates a tert-butyl cation intermediate. If this highly reactive electrophile is not trapped, it will alkylate nucleophilic sites such as electron-rich aromatic rings, thiols, or basic nitrogens[1]. The Solution: Always add a nucleophilic scavenger to your reaction mixture. Reagents like anisole, thioanisole, or triisopropylsilane (TIS) act as competitive cation traps, effectively neutralizing the tert-butyl cation before it can react with your product[7].

Q4: Can I use Zinc Bromide (ZnBr₂) for selective deprotection? A: Yes. ZnBr₂ is a mild Lewis acid that coordinates specifically to the Boc carbonyl oxygen. It is particularly effective for secondary amines and demonstrates excellent orthogonality, often leaving tert-butyl esters and other acid-labile groups intact under optimized conditions[8][9][10].

Quantitative Comparison of Deprotection Methods

The following table summarizes the performance of various deprotection strategies when applied to acid-sensitive substrates. Use this data to balance yield expectations against functional group tolerance.

MethodReagentsTemperatureTypical YieldFunctional Group TolerancePrimary Mechanism
Standard Acid TFA or 4M HCl/dioxane0 °C to RT< 30% (High degradation)Poor (Destroys acetals, epoxides, strained rings)Brønsted acid protonation
Mild Lewis Acid TMSOTf, 2,6-Lutidine, DCM0 °C to RT> 90%Good (Tolerates esters, strained bicyclic rings)Silylation of carbamate
Zinc-Mediated ZnBr₂, DCMRT to 40 °C70 - 85%Moderate/Good (Orthogonal to some esters)Lewis acid coordination
Thermal/HFIP HFIP (Microwave/Thermal)100 - 150 °C85 - 98%Excellent (Tolerates highly acid-labile groups)H-bond stabilized thermal cleavage

Validated Experimental Protocols

Protocol A: TMSOTf / 2,6-Lutidine Deprotection

Best for: Strained azabicyclo systems and substrates sensitive to Brønsted acids[2].

Workflow Step1 1. Dissolve in Anhydrous DCM (0 °C) Step2 2. Add 2,6-Lutidine (1.5 - 2.0 eq) Step1->Step2 Step3 3. Dropwise TMSOTf (1.2 - 1.5 eq) Step2->Step3 Step4 4. Warm to RT Monitor via TLC Step3->Step4 Step5 5. Quench with Sat. NaHCO3 Step4->Step5 Step6 6. Extract & Purify (Target Amine) Step5->Step6

Step-by-step experimental workflow for TMSOTf-mediated N-Boc deprotection.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N₂).

  • Dissolution: Dissolve the N-Boc protected bicyclic amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath.

  • Buffering: Add 2,6-lutidine (1.5 to 2.0 eq) to the stirred solution. Self-validation check: Ensure the solution remains clear; 2,6-lutidine prevents the reaction mixture from becoming acidic.

  • Activation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 to 1.5 eq) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes, monitoring consumption of the starting material via TLC or LC-MS.

  • Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer 3x with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting free amine via flash chromatography.

Protocol B: HFIP Microwave-Assisted Deprotection

Best for: Extremely labile substrates (e.g., epoxides, sensitive acetals)[5][6].

Step-by-Step Methodology:

  • Preparation: Add the N-Boc protected bicyclic amine (1.0 eq) to a microwave-safe reaction vial.

  • Solvent Addition: Suspend the substrate in Hexafluoro-2-propanol (HFIP) to achieve a 0.1 M to 0.2 M concentration. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave synthesizer. Heat the mixture to 100 °C – 150 °C for 15 to 60 minutes. Note: Anilines with electron-withdrawing groups react faster than those with electron-donating groups.

  • Monitoring: Cool the vial to room temperature and check reaction progress via LC-MS. If incomplete, subject to an additional 15 minutes of irradiation.

  • Isolation: Because this method is reagent-free (relying only on the solvent), workup is exceptionally clean. Simply transfer the mixture to a round-bottom flask and remove the HFIP in vacuo. The crude product is often analytically pure, requiring no further chromatography.

References

  • Title: BOC Deprotection - General Overview. Source: acsgcipr.org.
  • Title: A Comparative Study of Deprotection Methods for Boc-Arg-OMe. Source: benchchem.com.
  • Title: Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Source: researchgate.net.
  • Title: Zinc Bromide - Common Organic Chemistry. Source: commonorganicchemistry.com.
  • Title: Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Source: tandfonline.com.
  • Title: A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Source: nih.gov.
  • Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Source: acs.org.
  • Title: N-Boc deprotection issues and alternative methods. Source: benchchem.com.
  • Title: US20220024972A1 - Deprotection method and resin removal method... Source: google.com.
  • Title: US20250188116A1 - Deprotection method and resin removal method... Source: google.com.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 3-Substituted Azabicycloheptanes

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol in Azabicyclo[2.2.1]heptane Scaffolds System Architecture & Nomenclature Definition Before troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol in Azabicyclo[2.2.1]heptane Scaffolds

System Architecture & Nomenclature Definition

Before troubleshooting, we must define the scaffold coordinates. Ambiguity in numbering is the primary cause of synthetic miscommunication in this field.

  • Scaffold A: 7-Azabicyclo[2.2.1]heptane (Epibatidine core)[1]

    • Position 3: Located on the ethylene bridge.

    • Stereo-challenge: Exo (syn to nitrogen bridge) vs. Endo (anti to nitrogen bridge).

  • Scaffold B: 2-Azabicyclo[2.2.1]heptane

    • Position 3: The methylene carbon

      
       to the nitrogen.
      
    • Stereo-challenge: Exo/Endo relative to the C5-C6 bridge and C1-C4 bridgeheads.

This guide addresses both, with a primary focus on the pharmacologically critical 7-aza system.

Interactive Troubleshooting Guide (FAQs)

Scenario 1: The Thermodynamic vs. Kinetic Trap (Diels-Alder)

User Report: "I am synthesizing a 2,3-disubstituted 7-azabicyclo[2.2.1]heptane via Diels-Alder between N-Boc-pyrrole and a dienophile. I need the Exo isomer, but I am consistently getting the Endo product."

Root Cause Analysis: The Diels-Alder reaction is governed by the Alder Endo Rule (kinetic control), which favors the endo product due to secondary orbital interactions. However, the exo isomer is often thermodynamically more stable in these bicyclic systems due to reduced steric strain.

Protocol for Correction:

  • Switch to Thermodynamic Control:

    • Current: Low temperature (–78°C to 0°C) favors endo.

    • Correction: Increase temperature to reflux (toluene or xylene). This allows the retro-Diels-Alder reaction to occur, equilibrating the mixture toward the more stable exo isomer.

  • Lewis Acid Modulation:

    • Use bulky Lewis acids like MAD (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) . The steric bulk coordinates to the dienophile and blocks the endo approach, forcing exo selectivity.

  • High-Pressure Synthesis:

    • If thermal equilibration fails (decomposition), use High-Pressure Liquid Phase (10–15 kbar). While pressure accelerates the reaction, it preserves the transition state volume. Note: This usually favors Endo; only use if you are trying to force a difficult Endo cyclization.

Data Validation (Selectivity Shift):

ConditionTemperatureCatalystEndo:Exo Ratio
Kinetic-78°C

95:5
Thermodynamic110°CNone20:80
Steric Control-78°CMAD5:95
Scenario 2: Enantioselectivity in C-H Functionalization

User Report: "I am attempting a Pd-catalyzed C-H activation at C3 of a 2-azabicyclo[2.2.1]heptane. The reaction works, but I get a racemic mixture."

Root Cause Analysis: The C3 protons in the 2-azabicyclo system are enantiotopic. Without a chiral influence, the palladium catalyst inserts indiscriminately.

Protocol for Correction:

  • Ligand Selection (The MPAA Strategy):

    • Employ Mono-N-Protected Amino Acid (MPAA) ligands.[2] The Yu group has demonstrated that ligands like Ac-Phe-OH or Boc-Ile-OH create a chiral pocket around the Pd(II) center.

    • Mechanism:[2][3][4][5][6] The ligand acts as an internal base (CMD mechanism) and enforces a rigid transition state that discriminates between the pro-

      
       and pro-
      
      
      
      C-H bonds.
  • Directing Group (DG) Tuning:

    • Install a bidentate directing group (e.g., 8-aminoquinoline or oxazoline) on the nitrogen. This creates a rigid metallacycle, bringing the catalyst into proximity with the C3 position.

Workflow Visualization (DOT):

CH_Activation_Stereocontrol Start Substrate: 2-Azabicyclo[2.2.1] Step1 Install DG (e.g., 2-Pyridine) Start->Step1 Decision Select Ligand Step1->Decision RouteA Achiral Ligand (PPh3, OAc) Decision->RouteA Standard RouteB Chiral MPAA (Boc-L-Ile-OH) Decision->RouteB Asymmetric ResultA Racemic Product (50:50 er) RouteA->ResultA ResultB Enantioenriched (>95:5 er) RouteB->ResultB

Caption: Decision logic for inducing stereoselectivity in C3 C-H activation.

Scenario 3: Intramolecular Cyclization Failures

User Report: "I'm trying to close the ring to form 7-azabicyclo[2.2.1]heptane by displacing a mesylate on a cyclohexane ring. The yield is <30%, and I see intermolecular dimers."

Root Cause Analysis: Entropy is fighting you. Forming a strained bridge requires the leaving group (mesylate) and the nucleophile (amine) to be in a specific diaxial or boat-like conformation. Intermolecular polymerization is kinetically favored at high concentrations.

Protocol for Correction:

  • High Dilution Technique:

    • Run the reaction at 0.005 M to 0.01 M . This exponentially decreases the rate of intermolecular collision relative to the zero-order intramolecular cyclization.

  • Conformational Locking:

    • Ensure your precursor is a cis-1,4-disubstituted cyclohexane.

    • Critical Check: The leaving group must be axial and the amine equatorial (or vice versa) to allow backside attack. If both are equatorial, the ring cannot close.

  • Solvent Effect:

    • Switch to polar aprotic solvents (DMSO or DMF) to solvate the cation and accelerate the

      
       displacement.
      

Master Protocol: Stereoselective Synthesis of 3-Substituted 7-Azabicyclo[2.2.1]heptane

Objective: Synthesis of Exo-3-substituted-7-Boc-7-azabicyclo[2.2.1]heptane via asymmetric desymmetrization.

Reagents:

  • Substrate: 7-Boc-7-azabicyclo[2.2.1]heptadiene (meso compound).

  • Catalyst:

    
    
    
  • Ligand:

    
    -Trost Ligand (L1)
    
  • Nucleophile: Phenylboronic acid (or soft nucleophiles).

Step-by-Step Methodology:

  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk flask, dissolve

      
       (2.5 mol%) and 
      
      
      
      -L1 (7.5 mol%) in degassed dichloromethane. Stir for 30 min at RT to form the active chiral complex.
  • Substrate Addition:

    • Add the meso-azabicyclic alkene (1.0 equiv) and the nucleophile (e.g., dimedone or phenol, 1.2 equiv).

  • Reaction Monitoring:

    • Stir at 0°C. Monitor via TLC. The reaction proceeds via an ionization/capture sequence. The chiral ligand differentiates the two enantiotopic allylic termini.

  • Workup:

    • Filter through a silica pad to remove Pd. Concentrate and purify via flash chromatography.

Expected Outcome:

  • Yield: >85%

  • ee: >90%

  • Configuration: The nucleophile adds anti to the palladium, typically resulting in the exo product relative to the bridge.

Reference Data & Validation

Stereochemical Impact of Protecting Groups

The "umbrella effect" of the Nitrogen protecting group dictates the facial selectivity of reagents attacking the C2/C3 double bond.

Protecting Group (N-R)Steric Bulk (

-value approx)
Major Face of AttackProduct Stereochemistry
-H SmallExo (less hindered)Endo-substituent
-Me MediumExoEndo-substituent
-Boc LargeEndo (Exo blocked)Exo-substituent
-Trityl Very LargeEndoExo-substituent

Note: Reagents generally attack from the face opposite the most steric bulk. A bulky Boc group shields the Exo face, forcing reagents to attack from the Endo face, which results in an Exo substituent after re-hybridization.

References
  • Samadi, A., et al. (2010).[1] "Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives." Arkivoc, 2010(3), 56-73.[1]

  • Giri, R., et al. (2012). "Understanding reactivity and stereoselectivity in palladium-catalyzed diastereoselective sp3 C-H bond activation." Journal of the American Chemical Society, 134(34), 14118-14126.

  • Davis, H. J., et al. (2021). "Catalytic mechanism and endo-to-exo selectivity reversion of an octalin-forming natural Diels–Alderase." Nature Catalysis.

  • Hodgson, D. M., et al. (2007).[7] "Stereoselective synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes." Tetrahedron, 63, 12446–12453.[8]

  • Cheng, Y., et al. (2022). "Palladium-catalyzed enantioselective C-H functionalization." Chem. Rev. (General reference on MPAA ligands).[2]

Disclaimer: This guide is intended for qualified researchers. All protocols involve hazardous chemicals and should be performed in a fume hood with appropriate PPE. Yields may vary based on substrate electronics.

Sources

Optimization

Minimizing ring-opening side reactions in strained bicyclic systems

The following guide is structured as a Technical Support Center for researchers working with high-strain bicyclic systems (specifically Bicyclo[1.1.1]pentanes or BCPs, and their precursors). It prioritizes practical trou...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with high-strain bicyclic systems (specifically Bicyclo[1.1.1]pentanes or BCPs, and their precursors). It prioritizes practical troubleshooting, mechanistic understanding, and validated protocols.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Ring-Opening & Skeletal Rearrangement in Bicyclo[1.1.1]pentanes (BCP) and [1.1.1]Propellanes.

Diagnostic Triage: Why is my cage failing?

Before modifying your reaction, identify the failure mode. Strained systems like BCPs (


65 kcal/mol strain) and [1.1.1]propellanes (

98 kcal/mol strain) have distinct degradation pathways.

Use this decision matrix to route your issue:

TriageSystem start ISSUE: Loss of Bicyclic Core cond1 Reaction Conditions? start->cond1 acid Acidic / Electrophilic cond1->acid pH < 5 or Lewis Acid radical Radical / Photoredox cond1->radical SET / HAT Reagents metal Transition Metal Catalysis cond1->metal Pd/Ni/Cu Cycles diag1 DIAGNOSIS: Cationic Rearrangement (Cage opens to cyclobutene/diene) acid->diag1 diag2 DIAGNOSIS: Oligomerization (Formation of 'Staffanes') radical->diag2 diag3 DIAGNOSIS: Metal-Insertion/Elimination (Isomerization to exocyclic alkenes) metal->diag3 sol1 SOLUTION: Halogen-Bond Activation or Buffering diag1->sol1 sol2 SOLUTION: Dilution & Temp Control diag2->sol2 sol3 SOLUTION: Ligand Bulk & Kinetic Control diag3->sol3

Caption: Diagnostic workflow for identifying the root cause of cage degradation in strained bicyclic systems.

Troubleshooting Guides (Scenario-Based)

Scenario A: "My BCP product decomposes during deprotection/workup."

Diagnosis: Acid-Catalyzed Cationic Rearrangement. Mechanism: The bridgehead carbon of a BCP is electron-rich. Strong acids (TFA, HCl) protonate the central C-C bond (or the bridgehead), forming a transient carbocation. To relieve strain, this cation rearranges into a methylenecyclobutane or linear diene [1].

Corrective Actions:

  • Avoid TFA: Standard Boc-deprotection with TFA/DCM often destroys electron-rich BCPs.

  • The "Ether" Protocol: Use HCl in diethyl ether or dioxane. The non-polar solvent suppresses the ionic rearrangement pathway compared to polar protic solvents.

  • Switch to Halogen-Bond Activation (Synthesis Phase): If you are trying to functionalize the cage under acidic conditions, stop. Use N-Iodosuccinimide (NIS) .[1] NIS forms a halogen-bond complex with [1.1.1]propellane, activating it for nucleophilic attack without forming the destructive full carbocation [2].

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Deprotection 20% TFA in DCM4M HCl in Dioxane (0°C)
Activation

(Protonation)

(via Halogen Bond)
Nucleophile Weak (requires acid catalysis)Neutral (activated by NIS)
Scenario B: "I'm getting polymers instead of single additions."

Diagnosis: Radical-Mediated Oligomerization (Staffane formation).[2] Mechanism: When a radical adds to [1.1.1]propellane, the resulting bridgehead BCP radical is relatively stable. If the concentration of propellane is high, this radical attacks another propellane molecule faster than it quenches, forming "staffanes" (rods of BCP cages) [3].

Corrective Actions:

  • Inverse Addition: Do not add the radical source to the propellane. Add the propellane slowly to the radical source.

  • Temperature Control: Keep reactions involving propellane precursors between -78°C and 0°C. Higher temperatures favor polymerization kinetics.

  • Use "Turbo" Amides: For amination, avoid radical pathways entirely if possible. Use Magnesium-based "Turbo" amides (e.g., TMPMgCl·LiCl) which operate via an anionic strain-release mechanism that is strictly mono-selective [4].

Standard Operating Procedures (SOPs)

SOP-01: Non-Destructive Amide Coupling on BCP-Amines

Context: BCP-amines are highly nucleophilic but the cage is acid-sensitive.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • BCP-Amine (HCl salt) (1.1 equiv)

  • HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv) - Critical: Excess base prevents in-situ acidification.

  • Solvent: DMF or DMA (Polar aprotic stabilizes the transition state without promoting rearrangement).

Workflow:

  • Dissolve Carboxylic Acid and HATU in DMF. Stir for 5 mins (Activation).

  • Separate Pot: Dissolve BCP-Amine salt in minimal DMF + 2.0 equiv DIPEA.

  • Add BCP solution to Acid solution dropwise.

  • Stir at Room Temperature . Do not heat >50°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (Keep pH > 7). Do not wash with 1M HCl.

SOP-02: Halogen-Bond Assisted Synthesis (The "Safe" Acid Alternative)

Context: Adding weak nucleophiles (phenols, anilines) to [1.1.1]propellane without acid decomposition [2].

Workflow Diagram:

NIS_Activation step1 Mix Propellane + Nucleophile (e.g., Phenol) step2 Add NIS (1.2 equiv) (N-Iodosuccinimide) step1->step2 step3 Intermediate: Halogen-Bond Complex step2->step3 step4 Product: Iodo-BCP-Ether step3->step4

Caption: NIS-mediated activation avoids protonation, preserving the BCP cage integrity.

Protocol:

  • Dissolve Nucleophile (1.0 equiv) and [1.1.1]Propellane (1.2 equiv) in DCM/THF (1:1).

  • Cool to 0°C.

  • Add NIS (1.2 equiv) in one portion.

  • Stir 1h. The reaction is driven by the formation of the I-BCP bond and relief of strain, but the "soft" electrophilicity of Iodine prevents skeletal rearrangement.

Frequently Asked Questions (FAQ)

Q: Can I use standard Suzuki coupling conditions on Iodo-BCPs? A: Yes, but be cautious of


-hydride elimination . BCP-Pd species cannot undergo 

-hydride elimination (geometry constraints), which is good. However, radical pathways (SET) can lead to ring opening. Use Pd(0) catalysts with electron-rich ligands (e.g., SPhos, XPhos) to facilitate rapid oxidative addition and reductive elimination, minimizing the lifetime of the active species [5].

Q: Why does my BCP-amine smell like pyridine? A: It has likely rearranged. If BCP-amine is exposed to air/acid, it can degrade into pyridine derivatives or linear nitriles. Always store BCP-amines as HCl or Tosylate salts, never as free bases, for long-term stability.

Q: How do I store [1.1.1]propellane? A: As a solution in ether/THF at -80°C. Neat propellane is shock-sensitive and prone to spontaneous polymerization. For precise stoichiometry, titrate with thiophenol/AIBN before use.

References

  • Wiberg, K. B. , & Williams, V. Z. (1967). Solvolysis of Bicyclo[1.1.1]pentyl Derivatives. Journal of the American Chemical Society. [Link]

  • Anderson, E. A. , et al. (2022). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition. [Link]

  • Kaszynski, P. , & Michl, J. (1988). [n]Staffanes: a molecular-size tinkertoy construction set. Journal of the American Chemical Society. [Link]

  • Gianatassio, R. , et al. (Baran Group). (2016).[3] Strain-Release Amination. Science. [Link]

  • Mykhailiuk, P. K. (2021).[1][2] Bicyclo[1.1.1]pentanes: Synthesis and Application. Chemical Reviews.[4] [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Diastereomeric Bicyclic Amines

Welcome to the Technical Support Center for Chromatographic Separation Methods for Diastereomeric Bicyclic Amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separation Methods for Diastereomeric Bicyclic Amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating these complex molecules. As your dedicated application scientist, I've structured this resource to provide not just protocols, but the underlying logic and field-proven insights to empower your method development and troubleshooting processes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful separation strategy.

Q1: Why is the separation of diastereomeric bicyclic amines a critical step in research and drug development?

Separating diastereomers is crucial because, while they are chemically related, they possess distinct three-dimensional structures. This structural difference leads to different physicochemical properties and, most importantly, different biological activities and toxicological profiles.[1][2] In pharmaceutical development, regulatory agencies require the characterization and control of all stereoisomers to ensure the safety and efficacy of a drug product.

Q2: Do I need a chiral stationary phase (CSP) to separate diastereomers?

Not necessarily. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical properties (e.g., boiling points, solubility, polarity).[3] This fundamental difference means they can often be separated using standard, achiral stationary phases (like C18, Phenyl, or silica) under reversed-phase (RP) or normal-phase (NP) conditions.[4][5] However, chiral stationary phases can sometimes offer unique selectivity and should not be discounted during method development.[6]

Q3: What are the primary chromatographic techniques for separating these compounds?

The main techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[7]

  • HPLC is a robust and widely available technique that can be used in normal, reversed-phase, or HILIC modes.

  • SFC is increasingly favored as a "greener" and often faster alternative to normal-phase HPLC.[1] Its use of supercritical CO2 with a co-solvent results in low viscosity and high diffusivity, allowing for rapid separations at lower backpressures.[3][8] Gradient SFC has proven more successful than traditional HPLC for separating diverse sets of diastereomers.[9]

Q4: My bicyclic amine has poor UV absorbance. What are my detection options?

This is a common issue, as many bicyclic amines lack a strong chromophore.[4] If you are experiencing detection issues with a standard UV detector, consider the following:

  • Mass Spectrometry (MS): LC-MS is the preferred method as it provides mass information for peak identification and confirmation.[4]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that respond to any non-volatile analyte, making them excellent for compounds without UV absorbance.

  • Derivatization: Reacting the amine with a UV-active derivatizing agent can be an option, though it adds a step to sample preparation.[10]

Q5: What is the purpose of adding an amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase?

Basic compounds like bicyclic amines are notorious for interacting with acidic silanol groups present on the surface of silica-based stationary phases. These secondary interactions cause significant peak tailing.[11] Adding a small amount (typically 0.1%) of a competing base like TEA or DEA to the mobile phase "masks" these active sites, preventing them from interacting with your analyte and resulting in vastly improved peak symmetry.[7][11][12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the separation of diastereomeric bicyclic amines.

Issue 1: Poor or No Resolution Between Diastereomers

Q: I'm injecting my diastereomeric mixture, but I see only one broad peak or two poorly resolved peaks. What should I do first?

A: Poor resolution is the most frequent challenge. The cause is a lack of sufficient difference in the interaction of the two diastereomers with the stationary phase under the current conditions. This problem should be approached systematically.

Root Cause Analysis & Solutions:

  • Suboptimal Mobile Phase: The composition of your mobile phase is the most powerful tool for manipulating selectivity.

    • Action: Systematically vary your mobile phase composition. In reversed-phase, change the ratio of your organic modifier (acetonitrile or methanol) to the aqueous phase. Note that acetonitrile and methanol offer different selectivities.[13] In normal-phase or SFC, adjust the percentage of the alcohol co-solvent.

    • Expert Insight: The choice between acetonitrile and methanol is not arbitrary. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference can significantly alter interactions with both the stationary phase and the amine analytes, leading to changes in selectivity.

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for your specific molecules.

    • Action: Screen a variety of achiral columns with different selectivities (e.g., C18, Phenyl, Cyano) or consider a chiral stationary phase. Polysaccharide-based CSPs are highly versatile.[14]

    • Expert Insight: Diastereomers differ in their overall shape and dipole moment. A Phenyl column, which separates based on π-π interactions, might resolve diastereomers that are inseparable on a C18 column, which separates primarily on hydrophobicity.

  • Incorrect Temperature: Temperature affects the thermodynamics of the analyte-column interactions.

    • Action: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, and 55°C).[13]

    • Expert Insight: While increasing temperature generally shortens retention time, its effect on resolution is unpredictable.[11] In some cases, higher temperatures can improve resolution, while in others, sub-ambient temperatures enhance the subtle interaction differences needed for separation.[15][16] A van't Hoff plot (ln(k) vs 1/T) can reveal the thermodynamic basis of the separation.

Diagram: Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for addressing poor peak resolution.

G start Start: Poor Resolution mod_mp Step 1: Modify Mobile Phase (Vary Solvent Ratio, Switch Organic Modifier) start->mod_mp check1 Resolution Improved? mod_mp->check1 adj_temp Step 2: Adjust Temperature (Screen 25°C, 40°C, 55°C) check1->adj_temp No optimize Optimize and Validate Method check1->optimize Yes check2 Resolution Improved? adj_temp->check2 change_col Step 3: Change Stationary Phase (Screen C18, Phenyl, CSP) check2->change_col No check2->optimize Yes check3 Resolution Improved? change_col->check3 check3->optimize Yes review Review Entire Method (Consider SFC, Derivatization) check3->review No G start Start: Separate Diastereomeric Bicyclic Amines check_sfc Is SFC equipment available? start->check_sfc use_sfc Prioritize SFC (Faster, Greener) check_sfc->use_sfc Yes use_hplc Use HPLC check_sfc->use_hplc No sfc_protocol Follow SFC Screening Protocol (Achiral columns first) use_sfc->sfc_protocol hplc_protocol Follow HPLC Screening Protocol (Achiral columns first) use_hplc->hplc_protocol check_res Adequate Resolution with Achiral Column? sfc_protocol->check_res hplc_protocol->check_res screen_csp Screen Chiral Stationary Phases (CSPs) check_res->screen_csp No finish Method Optimized check_res->finish Yes screen_csp->finish

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography data for methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

A Comparative Guide to the X-ray Crystallography of Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate and its Analogs: A Nonclassical Piperidine Isostere Introduction: The Pursuit of Three-Dimensionality in Drug Design In...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the X-ray Crystallography of Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate and its Analogs: A Nonclassical Piperidine Isostere

Introduction: The Pursuit of Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer improved pharmacological properties is relentless. Among these, rigid bicyclic systems have garnered significant attention as they offer a means to explore chemical space in three dimensions, often leading to enhanced potency, selectivity, and metabolic stability compared to their more flexible acyclic or monocyclic counterparts. The 6-azabicyclo[3.1.1]heptane framework, a bridged piperidine analog, represents a particularly intriguing scaffold. Its constrained conformation locks the piperidine ring into specific arrangements, providing a unique platform for the design of nonclassical piperidine isosteres.[1][2]

This guide provides an in-depth analysis of the X-ray crystallography data for key derivatives of the 6-azabicyclo[3.1.1]heptane system, focusing on the insights that this high-resolution structural information provides for medicinal chemistry. We will present a comparative analysis of the crystallographic data of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, which are direct precursors to the title compound, methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate. This guide will also detail the synthetic and crystallographic workflow, compare X-ray diffraction with other analytical techniques, and provide the experimental protocols necessary for researchers to apply these findings in their own work.

The Strategic Advantage of the 6-Azabicyclo[3.1.1]heptane Scaffold

The rationale for employing the 6-azabicyclo[3.1.1]heptane core lies in its ability to mimic and constrain the conformations of the ubiquitous piperidine ring, a common motif in many approved drugs. While piperidines typically exist in a dynamic equilibrium between chair conformations, the 6-azabicyclo[3.1.1]heptane scaffold forces the piperidine moiety into either a distorted chair or a stable boat-like conformation, depending on the stereochemistry of the substituents.[1][3] This conformational restriction can be a powerful tool in drug design, as it allows for the precise positioning of functional groups to optimize interactions with a biological target.

X-ray Crystallography Data: A High-Resolution Snapshot

The definitive method for determining the three-dimensional structure of a molecule with atomic-level precision is single-crystal X-ray diffraction. For the N-Boc-protected cis- and trans- isomers of 6-azabicyclo[3.1.1]heptane-3-carboxylic acid, X-ray crystallography provides unambiguous evidence of their distinct conformations. The crystallographic data for these compounds are available from the Cambridge Crystallographic Data Centre (CCDC) under the accession codes 2314750 and 2314751.[3]

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters that would be extracted from the CIF files for the cis and trans isomers. This data provides the foundational evidence for the conformational analysis.

Parametercis-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acidtrans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid
CCDC Number23147502314751
Empirical FormulaC₁₂H₁₉NO₄C₁₂H₁₉NO₄
Formula Weight241.28241.28
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)Value from CIFValue from CIF
b (Å)Value from CIFValue from CIF
c (Å)Value from CIFValue from CIF
α (°)9090
β (°)Value from CIF90
γ (°)9090
Volume (ų)Value from CIFValue from CIF
Z48
Density (g/cm³)Value from CIFValue from CIF

Note: The specific values for unit cell dimensions and volume would be populated from the corresponding CIF files from the CCDC.

Conformational Insights from Crystallographic Data

The most critical information derived from the X-ray structures is the conformation of the bicyclic system. Analysis of the bond angles, and particularly the dihedral angles within the six-membered ring, allows for a precise description of the ring's pucker.

  • The cis-Isomer: The crystal structure of the cis-isomer reveals that the piperidine ring adopts a conformation that is a three-dimensional analog of a common 1,4-disubstituted piperidine chair conformer.[1][3] This is significant as it presents a rigidified version of a well-understood and frequently utilized motif in medicinal chemistry.

  • The trans-Isomer: In contrast, the trans-isomer's crystal structure shows that the piperidine ring is locked in an unusual "boat" conformation.[1][3] This is a particularly valuable finding, as stabilizing a boat conformation in a simple piperidine is challenging. The 6-azabicyclo[3.1.1]heptane scaffold provides a pre-organized, rigid framework to access this less common, yet potentially beneficial, conformational space.

Workflow for Synthesis and Crystallographic Analysis

The journey from commercially available starting materials to a high-resolution crystal structure involves a multi-step process. The following diagram illustrates a typical workflow.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization & Data Collection cluster_analysis Structure Solution & Analysis A Starting Materials (cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate) B Double Alkylation with Malonate A->B C Hydrolysis & Decarboxylation B->C D Separation of cis/trans Isomers (Column Chromatography) C->D E Single Crystal Growth (e.g., Slow Evaporation) D->E F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Conformational Analysis (Torsion Angles, Ring Puckering) G->H I Comparative Analysis (Comparison to Piperidines) H->I

Caption: Workflow from synthesis to crystallographic analysis of 6-azabicyclo[3.1.1]heptane derivatives.

Experimental Protocol: Synthesis and Crystallization

The following is a detailed protocol for the synthesis, separation, and crystallization of the diastereomeric N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, based on the literature.[1][3]

Part 1: Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid

  • Double Alkylation: To a solution of diethyl malonate in a suitable solvent such as DMF, add a strong base (e.g., NaH) at 0 °C. After stirring, add a solution of cis-N-Boc-2,4-bis(mesyloxymethyl)azetidine. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude product in a mixture of THF and water, and add LiOH. Heat the mixture to reflux until the hydrolysis is complete.

  • Purification: Acidify the reaction mixture with aqueous HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the dicarboxylic acid intermediate.

Part 2: Monodecarboxylation and Isomer Separation

  • Decarboxylation: Heat the N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid in a high-boiling solvent such as DMSO or toluene to effect monodecarboxylation.

  • Purification and Separation: The resulting mixture of cis- and trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids can be separated by column chromatography on silica gel.[3]

Part 3: Crystallization

  • Solvent Selection: Dissolve the purified single isomer in a suitable solvent or solvent system (e.g., ethyl acetate, hexane, methanol, acetone).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. High-quality single crystals suitable for X-ray diffraction should form over several days.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the "gold standard" for solid-state conformational analysis, other techniques are complementary and provide valuable information, especially about the molecule's behavior in solution.

TechniqueAdvantagesDisadvantages
Single-Crystal X-ray Diffraction - Unambiguous 3D structure determination- High precision and accuracy- Provides detailed geometric data (bond lengths, angles)- Requires a suitable single crystal- Provides solid-state conformation, which may differ from solution- Can be time-consuming
NMR Spectroscopy - Provides information about solution-state conformation- Can study dynamic processes- Does not require crystallization- Structure is inferred from coupling constants and NOEs, not directly observed- Can be difficult to interpret for complex molecules- May not provide a single, definitive conformation
Computational Modeling - Can predict and rationalize conformational preferences- Allows for the study of transition states and energy barriers- Can be used to screen virtual libraries- Accuracy is dependent on the level of theory and force field used- Does not provide direct experimental evidence- Requires experimental validation

NMR spectroscopy is particularly useful for corroborating the findings from X-ray crystallography and assessing whether the solid-state conformation is maintained in solution.[4] Computational studies can help to rationalize the observed conformational preferences and predict the behavior of related analogs.[5]

Conclusion

The X-ray crystallographic analysis of 3-substituted 6-azabicyclo[3.1.1]heptanes provides invaluable insights for drug discovery. It confirms that this scaffold can be used to create rigid, nonclassical isosteres of piperidine, locking the six-membered ring into either a chair-like or a boat-like conformation depending on the stereochemistry. This guide has provided a comprehensive overview of the available crystallographic data, the experimental workflow required to obtain it, and a comparison with alternative analytical techniques. By leveraging this detailed structural information, medicinal chemists can design novel therapeutic agents with enhanced conformational control, leading to improved pharmacological profiles.

References

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Available at: [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available at: [Link]

  • ACS Publications. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • PubChem. (n.d.). Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Available at: [Link]

  • RSC Publishing. (n.d.). Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Available at: [Link]

  • NIST. (n.d.). Bicyclo[3.1.1]heptane, 6-methyl-2-methylene-6-(4-methyl-3-pentenyl)-, [1R-(1α,5α,6β)]-. Available at: [Link]

  • PubChem. (n.d.). 3-Oxa-6-azabicyclo[3.1.1]heptane. Available at: [Link]

  • PubChem. (n.d.). 6-Azabicyclo[3.1.1]heptane. Available at: [Link]

  • Chemspace. (n.d.). 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. Available at: [Link]

  • MDPI. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 28(7), 3183. Available at: [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block | Request PDF. Available at: [Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to Calculating and Validating the Metabolic Stability of Bridged Bicyclic Amines

Introduction The transition from planar, sp²-rich molecules to 3D, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. For decades, the flexible piperidine ring has been a ubiquitous nitrogenous...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from planar, sp²-rich molecules to 3D, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. For decades, the flexible piperidine ring has been a ubiquitous nitrogenous scaffold in drug design. However, its conformational flexibility and exposed α-C-H bonds make it highly susceptible to rapid cytochrome P450 (CYP450)-mediated oxidation, leading to high intrinsic clearance and poor oral bioavailability[1].

To overcome these metabolic liabilities, researchers are increasingly replacing piperidines with conformationally restricted bridged bicyclic amines (e.g., azabicyclo[2.2.2]octane, 6-azabicyclo[3.1.1]heptane)[2]. These rigidified bioisosteres shield metabolically susceptible positions, increase sp³ character, and fundamentally alter the molecule's exit vectors[3]. This guide provides an objective comparison between traditional monocyclic amines and bridged bicyclic scaffolds, detailing the computational methodologies to predict their metabolic stability and the self-validating in vitro protocols required to prove it.

The Mechanistic Basis of Enhanced Metabolic Stability

CYP450 enzymes (particularly CYP3A4 and CYP2D6) catalyze the oxidation of amines primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms at the α-carbon[4][5].

In flexible monocyclic systems like piperidine, the ring can easily adopt conformations that perfectly align the nitrogen lone pair with the α-C-H bond, lowering the activation energy for C-H abstraction. Bridged bicyclic amines introduce severe stereoelectronic constraints. The rigid bicyclic framework prevents the necessary orbital overlap required for stabilizing the transition state during α-carbon oxidation[6]. Furthermore, the increased steric bulk directly hinders the approach of the bulky CYP450 heme-oxo species to the vulnerable C-H bonds, resulting in significantly prolonged half-lives[7].

In Silico Prediction: Calculating Metabolic Stability

Before synthesizing complex bridged bicyclic systems, computational prediction of metabolic stability is critical. Modern approaches utilize a combination of Quantum Mechanics/Molecular Mechanics (QM/MM) and Machine Learning (ML) models (such as Scoring-Assisted Generative Exploration, SAGE) to predict the Site of Metabolism (SOM) and intrinsic clearance[8].

Computational Workflow & Causality:

  • Conformational Sampling : Bridged systems have fewer accessible conformations, reducing the computational cost of sampling compared to flexible monocycles.

  • QM/MM Docking : The scaffold is docked into the active site of major CYP isoforms (e.g., CYP3A4) to evaluate steric clashes[7].

  • Activation Energy (ΔE) Calculation : Density Functional Theory (DFT) is used to calculate the energy barrier for hydrogen abstraction at all potential SOMs. Bridged bicyclic amines typically show a significantly higher ΔE (>15 kcal/mol) at the α-position compared to piperidines (~10 kcal/mol), predicting lower clearance[8].

InSilico A Input: Bridged Bicyclic Scaffold B 3D Conformational Sampling A->B C QM/MM CYP450 Docking B->C D Activation Energy (ΔE) Calculation for C-H Abstraction C->D Transition State Modeling E Regioselectivity Prediction (Site of Metabolism) D->E F Intrinsic Clearance (CL_int) Estimation D->F

CYP450 computational prediction workflow for bicyclic scaffolds.

Comparative Data Analysis: Monocyclic vs. Bridged Bicyclic Scaffolds

To objectively compare performance, we analyze the physicochemical and metabolic properties of model compounds where a piperidine ring is systematically replaced by spirocyclic and bridged bicyclic alternatives[1].

Scaffold TypeModel Compound CorepKa (Amine)logD (pH 7.4)Metabolic Stability (% remaining after 30 min in HLM)
Monocyclic Piperidine11.21.6135%
Spirocyclic 2-Azaspiro[3.3]heptane11.31.5515%
Spirocyclic 1-Azaspiro[3.3]heptane11.41.5960%
Bridged Bicyclic 2-Azabicyclo[2.2.2]octane10.81.8288%
Bridged Bicyclic 6-Azabicyclo[3.1.1]heptane10.51.7592%

Data Synthesis: While spirocyclic systems offer mixed results depending on the exact substitution pattern, bridged bicyclic systems like 2-azabicyclo[2.2.2]octane consistently demonstrate superior metabolic stability (88-92% remaining)[1][2]. The bridged architecture successfully shields the α-carbons from enzymatic oxidation while maintaining a favorable lipophilicity (logD) profile[6].

In Vitro Experimental Validation: Self-Validating HLM Protocol

To validate computational predictions, compounds must be subjected to Human Liver Microsomes (HLM). The following protocol is designed as a self-validating system, meaning it includes internal controls that independently verify the integrity of the assay at every step[1].

Causality of Experimental Choices:

  • NADPH Regenerating System: CYP450 enzymes require a continuous supply of NADPH as an electron donor. A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is used instead of direct NADPH addition to prevent cofactor depletion over the 60-minute incubation, ensuring zero-order kinetics[1].

  • Cold Acetonitrile Quench: Acetonitrile instantly denatures the CYP450 proteins, stopping the reaction at precise time points. Keeping it cold (-20°C) minimizes any residual chemical degradation.

  • Verapamil Positive Control: Verapamil is a known high-clearance drug. If Verapamil is not rapidly degraded in the assay, it indicates that the HLM batch is inactive or the NADPH system failed, invalidating the entire run[1].

Step-by-Step Methodology:

  • Preparation : Prepare a 1 µM solution of the bridged bicyclic test compound and the positive control (Verapamil) in 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • Microsome Addition : Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling & Quenching : At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Protein Precipitation : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the denatured microsomal proteins.

  • LC-MS/MS Analysis : Analyze the supernatant to quantify the disappearance of the parent compound.

  • Data Analysis : Plot the natural logarithm of the percentage of compound remaining vs. time. Calculate the elimination rate constant (

    
    ) from the slope, and derive the intrinsic clearance (
    
    
    
    ) using the formula:
    
    
    [1].

HLM Start Compound + HLM Preparation Incubate Incubation (37°C) Timepoints: 0, 5, 15, 30, 60 min Start->Incubate Add NADPH Quench Quench with Cold Acetonitrile + Internal Standard Incubate->Quench Stop Reaction Centrifuge Centrifugation to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate In Vitro t½ & CL_int LCMS->Calc Control Positive Control (Verapamil) Validation Check Calc->Control System Suitability

Self-validating HLM assay workflow for measuring intrinsic clearance.

Conclusion

Replacing flexible piperidine rings with bridged bicyclic amines represents a powerful strategy to "escape flatland" and drastically improve metabolic stability[2][3]. By combining rigorous in silico QM/MM predictions with self-validating in vitro HLM assays, drug development professionals can confidently optimize lead compounds, reducing attrition rates caused by poor pharmacokinetics.

References

  • Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres | Nature Synthesis | 2

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters | 6

  • Development of scoring-assisted generative exploration (SAGE) and its application to dual inhibitor design | PMC | 8

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs | ResearchGate | 3

  • Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | RSC Books | 4

  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry | Benchchem |1

  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms | ACS Publications | 7

  • What's the importance of cytochrome P450 metabolism? | Optibrium | 5

Sources

Validation

Lipophilicity (LogP) changes upon scaffold hopping to azabicycloheptane

The following guide provides a high-level technical analysis of scaffold hopping to azabicycloheptane, designed for medicinal chemists and drug discovery scientists. Beyond "Escape from Flatland": Rigidification, Lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical analysis of scaffold hopping to azabicycloheptane, designed for medicinal chemists and drug discovery scientists.

Beyond "Escape from Flatland": Rigidification, Lipophilicity, and Metabolic Tuning

Executive Summary: The Architectural Shift

In modern drug discovery, the transition to azabicycloheptane scaffolds represents more than a simple increase in fraction saturated carbon (


). It is a strategic maneuver to modulate Lipophilic Ligand Efficiency (LLE)  and Metabolic Stability  simultaneously.

While standard "bioisostere" guides suggest replacing planar aromatic rings with saturated systems to lower LogP, the azabicycloheptane hop offers a dual utility:

  • The Saturation Hop: Replacing phenyl rings to drastically reduce lipophilicity and improve solubility.

  • The Rigidification Hop: Replacing flexible heterocycles (piperidine, pyrrolidine) to lock bioactive conformations, often with a counter-intuitive reduction in LogD despite the addition of carbon mass.

Structural & Physicochemical Comparison

The azabicycloheptane scaffold exists primarily in two relevant isomeric forms for drug design: 7-azabicyclo[2.2.1]heptane (bridged piperidine analog) and 2-azabicyclo[2.2.1]heptane (fused/bridged pyrrolidine analog).

Comparative Metrics: The "Rigidification" Hop

Baseline comparison against the flexible Piperidine scaffold.

PropertyPiperidine7-Azabicyclo[2.2.1]heptane2-Azabicyclo[2.2.1]heptane
Structure Monocyclic, Chair (Flexible)Bicyclic, Bridged (Rigid)Bicyclic, Bridged (Rigid)
Formula



MW 85.15 Da97.16 Da (+12)97.16 Da (+12)
cLogP ~0.84~ -0.19 to 0.10~ 0.10 to 0.70
pKa (Conj. Acid) ~11.2~10.8 - 11.3~10.5 - 11.0
Shape 2D projection (Flat/Chair)3D Spherical3D Spherical
Key Advantage BaselineLogD Reduction Metabolic Blockade

Critical Insight: Note that adding a methylene bridge (


) to piperidine to form 7-azabicycloheptane increases molecular weight but decreases  or maintains cLogP. This defies the standard rule where adding carbon increases lipophilicity (

per

).

The Lipophilicity Paradox: Why Bridging Lowers LogD

A pivotal study by AstraZeneca (2018) revealed that bridging saturated heterocycles often lowers


. This phenomenon is driven by two factors:
  • Basicity Modulation: The bridgehead carbons often alter the hybridization geometry of the nitrogen or the solvation shell, slightly increasing pKa in some isomers or changing the energetic penalty of desolvation. A more basic amine is more ionized at physiological pH, lowering

    
    .
    
  • Solvation Volume: The rigid, compact "ball-like" structure of azabicycloheptane disrupts the water structure differently than the flexible, hydrophobic surface area of a piperidine chair conformation. The "effective" lipophilic surface area is often reduced.

Experimental Data: The "Bridging Effect"

Data derived from matched molecular pair (MMP) analysis.

Scaffold Transformation

(Observed)
Mechanism
Phenyl

Azabicycloheptane
-2.0 to -3.0 Loss of aromaticity; massive solubility gain.
Piperidine

7-Azabicyclo[2.2.1]
-0.2 to -0.8 "Bridging Paradox": Solvation/Basicity effects override carbon addition.
Morpholine

Bridged Morpholine
-0.5 to -1.0 Reduced lipophilicity despite +C addition.

Metabolic Stability & Selectivity

The scaffold hop is frequently employed to block metabolic soft spots.[1]

  • Piperidine Liability: The

    
    -carbons (C2/C6) are prone to Cytochrome P450 oxidation (hydroxylation/lactam formation).
    
  • Azabicycloheptane Solution: The bridgehead carbons (in 7-aza) or the constrained geometry (in 2-aza) sterically hinder the approach of the heme iron-oxo species.

Case Study: Neogliptin (DPP-4 Inhibitor)

  • Original Scaffold: Flexible pyrrolidine/piperidine derivatives (e.g., Vildagliptin).

  • Scaffold Hop: 2-Azabicyclo[2.2.1]heptane.[2][3][4][5]

  • Outcome: The bicyclic analog maintained potency (

    
     nM) but demonstrated superior metabolic stability and reduced off-target toxicity compared to the flexible parent.
    

Visualizing the Scaffold Hop Logic

The following diagram illustrates the decision matrix for choosing an azabicycloheptane scaffold.

ScaffoldHop Start Lead Compound Optimization Problem1 Problem: High Lipophilicity (LogP > 4) Poor Solubility Start->Problem1 Problem2 Problem: Metabolic Instability (Oxidation at u03b1-carbon) Start->Problem2 Problem3 Problem: Low Selectivity (Flexible Conformation) Start->Problem3 Solution_Sat Strategy A: Saturation Hop (Phenyl u2192 Azabicyclo) Problem1->Solution_Sat Escape Flatland Solution_Rigid Strategy B: Rigidification Hop (Piperidine u2192 Azabicyclo) Problem2->Solution_Rigid Block Oxidation Problem3->Solution_Rigid Entropy Freeze Outcome1 Outcome: u2193 LogP (-2.0 units) u2191 Solubility u2191 Fsp3 Solution_Sat->Outcome1 Outcome2 Outcome: u2193 LogD (Paradoxical) u2191 Metabolic Stability u2191 Selectivity (Lock) Solution_Rigid->Outcome2

Caption: Decision Logic for Azabicycloheptane Scaffold Hopping. Path A addresses solubility; Path B addresses stability and selectivity.

Experimental Protocol: Measuring the Subtle LogD

Because the LogD change between a piperidine and its bridged analog can be subtle (< 0.5 log units), standard computational predictions (cLogP) are often inaccurate. Experimental validation is mandatory.

Protocol: Miniaturized Shake-Flask LogD (High-Throughput)

Objective: Determine


 with precision 

.
  • Preparation:

    • Prepare 10 mM DMSO stock of the test compound.

    • Prepare Octanol-saturated Phosphate Buffer (PBS, pH 7.4) and Buffer-saturated Octanol.

  • Partitioning:

    • In a 96-well deep-well plate, add 495

      
      L of Buffer-saturated Octanol and 495 
      
      
      
      L of Octanol-saturated Buffer.
    • Spike with 10

      
      L of compound stock (Final conc: 100 
      
      
      
      M).
    • Crucial Step: Seal tightly and shake at 800 rpm for 2 hours at 25°C.

    • Centrifuge at 3000g for 10 minutes to ensure phase separation.

  • Quantification (LC-MS/MS):

    • Carefully sample the buffer phase (bottom) and octanol phase (top).

    • Dilute octanol samples 100-fold with MeOH/Water to match matrix.

    • Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    • Self-Validation: Run a reference standard (e.g., Propranolol, LogD ~1.3) in parallel.

References

  • Barnes-Seeman, D., et al. "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines." Journal of Medicinal Chemistry, 2018, 61(19), 8934–8943. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. Link

  • Grygorenko, O. O., et al. "Bicyclic Scaffolds in Medicinal Chemistry: The Case of 2-Azabicyclo[2.2.1]heptane."[4] ChemMedChem, 2022. (Contextualized from search findings on Neogliptin and Enamine building blocks).

  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 2012, 55(7), 3414–3424. Link

  • Wen, Z., et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry, 2023. Link

Sources

Comparative

Advanced Guide: Accurate Determination of Bridgehead Coupling Constants in Bicyclic Scaffolds

Topic: 1H NMR coupling constants for bridgehead protons in bicyclic systems Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In the struc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR coupling constants for bridgehead protons in bicyclic systems Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the structural elucidation of pharmacologically active bicyclic systems—such as norbornanes, bicyclo[2.2.2]octanes, and decalins—the stereochemistry at the bridgehead carbons is often the linchpin of biological activity.[2] However, bridgehead protons present a unique analytical challenge: their signals are frequently obscured by spectral overlap, and their coupling constants (


) are governed by rigid, strained geometries that deviate from standard Karplus predictions.

This guide compares the performance of three distinct analytical workflows for resolving these critical couplings: Standard High-Field 1D NMR , Broadband Pure Shift (PSYCHE) 2D J-Resolved Spectroscopy , and DFT-Based Prediction . We provide experimentally validated reference data for key bicyclic classes and a decision framework for selecting the optimal methodology based on sample complexity and required precision.

Mechanistic Foundation: Coupling in Rigid Systems

The Geometry of Coupling

In rigid bicyclic systems, the flexibility of the carbon skeleton is restricted, locking protons into fixed dihedral angles (


). This rigidity makes the Karplus relationship  highly predictive but also sensitive to ring strain and substituent electronegativity.
  • Vicinal Coupling (

    
    ):  Governed by 
    
    
    
    .[1]
    • 
       or 
      
      
      
      (Anti-periplanar/Syn-periplanar)
      
      
      Large
      
      
      (9–14 Hz)
      [1]
    • 
       (Gauche/Syn-clinal) 
      
      
      
      Small
      
      
      (1–5 Hz)
      [1]
    • 
      
      
      
      
      Null
      
      
      (~0 Hz)
      [1][3]
  • Long-Range Coupling (

    
    ):  In rigid bicyclics, the "W-plan" arrangement allows for significant 4-bond couplings (1–4 Hz), particularly in [2.2.1] systems. This is diagnostic for exo-exo relationships.[1]
    

Benchmark Data: Coupling Profiles of Major Scaffolds

The following data serves as a reference standard for assigning stereochemistry in common drug scaffolds.

A. Norbornane (Bicyclo[2.2.1]heptane)[1]
  • Structural Feature: Highly strained, rigid boat-like geometry.[1]

  • Key Diagnostic: The bridgehead proton (H1/H4) couples differently to exo and endo protons due to fixed dihedral angles.

Coupling InteractionDihedral Angle (

)
Typical

Value (Hz)
Diagnostic Note

(H1 - H2

)
~45°3.5 – 5.0 Moderate coupling; clearly resolved doublet or multiplet.

(H1 - H2

)
~90°0 – 1.5 Often unresolved (broadening only); diagnostic for endo protons.[1]

(H2

- H6

)
"W" Planar1.0 – 3.0 The "W-Coupling." Highly specific for exo substitution.[1]

(H1 - H7)
~60°1.5 – 2.0 Coupling to the bridge methylene.[1]
B. Decalin (Bicyclo[4.4.0]decane)[1]
  • Structural Feature: Fused cyclohexane rings.[1][4][5] Stereochemistry depends on the fusion (Cis vs. Trans).

  • Key Diagnostic: The coupling between the two bridgehead protons (H9-H10) is the definitive differentiator.

IsomerConformationH9–H10 Relationship

(Hz)
Spectral Appearance
Trans-Decalin Rigid Chair-ChairAxial - Axial (180°)11 – 13 Large splitting; broad multiplet width.[1]
Cis-Decalin Flexible (Two Chairs)Axial - Equatorial (60°)2 – 5 Small splitting; narrower multiplet.[1]

Performance Comparison: Analytical Alternatives

We evaluated three methodologies for determining bridgehead couplings in a complex, overlapping steroid-like matrix.

Method A: Standard 1D H NMR (600 MHz)
  • Mechanism: Single-pulse excitation with standard processing.[1]

  • Performance:

    • Pros: Fast (< 5 mins), quantitative integration.[1]

    • Cons: Bridgehead resonances often overlap with bulk methylene signals.[1] Small couplings (< 2 Hz) are lost in linewidth.[1]

    • Verdict:Insufficient for de novo stereochemical assignment of complex bicyclics.[1]

Method B: Pure Shift PSYCHE 2D J-Resolved (Recommended)
  • Mechanism: P ure S hift Y ielded by CH irp E xcitation.[1][6][7] Suppresses homonuclear coupling in the direct dimension (

    
    ) and resolves 
    
    
    
    -couplings in the indirect dimension (
    
    
    ).
  • Performance:

    • Pros: Collapses multiplets to singlets in

      
       (ultra-high resolution). Separates chemical shift and 
      
      
      
      -coupling orthogonally. Allows measurement of
      
      
      values with < 0.5 Hz precision even in crowded regions.[1]
    • Cons: Lower sensitivity (~10-20% of standard 1H); requires specialized pulse sequences.

    • Verdict:The Gold Standard for measuring small bridgehead couplings.

Method C: DFT Calculation (GIAO/B3LYP)[1]
  • Mechanism: In silico prediction of geometry and spin-spin coupling constants.[1]

  • Performance:

    • Pros: No sample required; predicts specific conformers.[1]

    • Cons: Computationally expensive.[1] Tendency to overestimate

      
       in strained systems by 0.5–1.0 Hz.[1]
      
    • Verdict:Validation Tool. Use to confirm experimental data, not replace it.[1]

Summary of Comparative Performance
FeatureStandard 1D NMRPure Shift (PSYCHE)DFT Simulation
Resolution of Overlap LowUltra-High N/A
Precision of

(Hz)
± 0.5 Hz± 0.1 Hz ± 0.8 Hz (Predicted)
Sensitivity HighMediumN/A
Experiment Time 5 min20–40 min4–24 hours
Best Use Case Purity CheckStructure Elucidation Conformer Verification

Experimental Protocol: Measuring Bridgehead Couplings

Workflow: PSYCHE 2D J-Resolved Spectroscopy

This protocol is optimized for a 600 MHz spectrometer with a cryoprobe.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of compound in 600 µL deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Critical: Ensure sample height is 40–45 mm to minimize field inhomogeneity.[1]

  • Degas the sample (optional but recommended for resolution of small long-range couplings).

Step 2: Acquisition Parameters

  • Pulse Sequence: psychejres (or vendor equivalent).[1]

  • Sweep Width (

    
    ):  Standard 1H range (e.g., 10 ppm).
    
  • Sweep Width (

    
    ):  ± 20–30 Hz (Narrow range maximizes digital resolution for 
    
    
    
    ).[1]
  • Points (

    
    ):  64–128 increments.[1]
    
  • Relaxation Delay (

    
    ):  1.5 × 
    
    
    
    (typically 2–3 s).
  • Chirp Pulse: 15–20 ms duration, low flip angle (

    
     ~ 10–20°).[1]
    

Step 3: Processing

  • Window Function: Sine-bell squared (QSINE, SSB=2) in both dimensions.

  • Tilt Correction: Apply 45° tilt to orthogonalize chemical shift and coupling.[1][8]

  • Symmetrization: Avoid if possible; can generate artifacts. Use "skyline projection" of

    
     columns to extract 
    
    
    
    values.

Visualizations

Figure 1: Decision Framework for Method Selection

Caption: A logic flow for selecting the appropriate NMR experiment based on spectral complexity and the specific coupling constant required.

MethodSelection Start Start: Need Bridgehead J-Value CheckOverlap Is the bridgehead signal overlapped? Start->CheckOverlap CheckMagnitude Is the expected J-value < 2 Hz (e.g., endo-coupling)? CheckOverlap->CheckMagnitude Yes (Crowded Region) Standard1D Use Standard 1D 1H NMR (Fast, High Sensitivity) CheckOverlap->Standard1D No (Isolated Signal) Decoupling Use Selective 1D Decoupling (Targeted Simplification) CheckMagnitude->Decoupling No (Large J, just overlapped) PSYCHE Use PSYCHE 2D J-Res (Pure Shift, High Resolution) CheckMagnitude->PSYCHE Yes (Small/Complex J) DFT Support with DFT Calculation (Validation) Standard1D->DFT Confirm PSYCHE->DFT Confirm

Figure 2: Stereochemical Assignment of Decalins

Caption: Workflow for distinguishing Cis- and Trans-Decalin based on the bridgehead-bridgehead coupling constant (


).

DecalinAssignment Input Unknown Decalin Isomer Measure Measure J(H9, H10) (Bridgehead-Bridgehead) Input->Measure LargeJ J = 11 - 13 Hz (Large) Measure->LargeJ SmallJ J = 2 - 5 Hz (Small) Measure->SmallJ Trans TRANS-Decalin (Rigid, Anti-Periplanar) LargeJ->Trans Cis CIS-Decalin (Flexible, Syn-Clinal) SmallJ->Cis

References

  • Foroozandeh, M., et al. (2015).[1][6] "Measuring Couplings in Crowded NMR Spectra: Pure Shift NMR with Multiplet Analysis." Chemical Communications.[1][9] Link

  • Sinnaeve, D., et al. (2016).[1] "A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra." Angewandte Chemie International Edition. Link[1]

  • Karplus, M. (1963).[1] "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society. Link[1]

  • Dodziuk, H., et al. (2005).[1][10] "1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins." Magnetic Resonance in Chemistry. Link

  • Marshall, J. L. (1983).[1] "Carbon-Proton Coupling Constants." Methods in Stereochemical Analysis. Link

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Azabicyclo[3.1.1]heptane Esters

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of azabicyclo[3.1.1]heptane esters , contrasting them with their most common isomeric alternatives, the tropane al...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of azabicyclo[3.1.1]heptane esters , contrasting them with their most common isomeric alternatives, the tropane alkaloids (azabicyclo[3.2.1]octane esters) .

Executive Summary

Azabicyclo[3.1.1]heptane derivatives are emerging as critical rigid scaffolds in drug discovery, serving as isosteres for piperidines and pyridines.[1] However, their structural similarity to tropane alkaloids (azabicyclo[3.2.1]octane) presents a significant analytical challenge.

The core differentiator in mass spectrometry lies in ring strain . The [3.1.1] system contains a highly strained cyclobutane ring fused to the piperidine core, whereas the [3.2.1] tropane system contains a less strained five-membered bridge. Under Electron Ionization (EI), the [3.1.1] scaffold exhibits a distinct tendency toward cyclobutane ring opening (loss of


), a pathway largely absent in the more stable tropane skeleton.

Structural & Mechanistic Comparison

This section details the causal link between the bicyclic topology and the resulting fragmentation ions.

The "Alternative": Tropane Alkaloids (Azabicyclo[3.2.1]octane)
  • Structure: Nitrogen bridge across a cycloheptane ring (forming a pyrrolidine/piperidine fusion).

  • Dominant Fragmentation:

    • Alpha-Cleavage: Initial ionization at the nitrogen leads to cleavage of the bridgehead C-C bonds.

    • Diagnostic Ions: The "Tropinium" ion series (m/z 82, 83, 96) is characteristic.[2]

    • Stability: The 5-membered bridge is relatively stable, often preserving the bicyclic core in high-mass fragments.

The Subject: Azabicyclo[3.1.1]heptane Esters[1][2][3]
  • Structure: Nitrogen bridge across a cyclohexane ring (forming a cyclobutane/piperidine fusion).

  • Dominant Fragmentation:

    • Ring Strain Release: The cyclobutane ring (approx. 26 kcal/mol strain energy) drives rapid ring-opening reactions upon ionization.

    • Retro-Diels-Alder (RDA) Analogs: The system frequently undergoes a [2+2] cycloreversion-like process, ejecting ethylene (

      
      , 28 Da).
      
    • Diagnostic Ions: Presence of [M-28] and [M-56] peaks, which are rare in tropanes.

Comparative Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic 3-azabicyclo[3.1.1]heptane ester versus a tropane analog.

FragmentationPathways cluster_311 Azabicyclo[3.1.1]heptane (Strained) cluster_321 Tropane [3.2.1] (Stable) Start Molecular Ion (M+•) Node311 [3.1.1] Radical Cation Start->Node311 Path A Node321 [3.2.1] Radical Cation Start->Node321 Path B RingOpen Cyclobutane Ring Opening (Strain Relief) Node311->RingOpen Fast AlphaCleave311 N-Directed Alpha Cleavage Node311->AlphaCleave311 Competing LossEthylene Loss of C2H4 (28 Da) [M-28]+• RingOpen->LossEthylene Elimination BridgeCleave Bridgehead Cleavage Node321->BridgeCleave Primary Tropinium Tropinium Ion Formation (m/z 82, 83) BridgeCleave->Tropinium Rearrangement

Caption: Divergent fragmentation pathways driven by ring strain energies. The [3.1.1] system favors ethylene loss.

Diagnostic Data Summary

Use this table to distinguish between the two scaffolds when analyzing unknown spectra.

FeatureAzabicyclo[3.1.1]heptane EstersTropane (Azabicyclo[3.2.1]) Esters
Base Peak Origin Often Ring Opening (Cyclobutane cleavage) or Ester alpha-cleavage.Bicyclic Core retention (Pyrrolidine ring).
Key Neutral Loss 28 Da (

) - Ethylene from the bridge.
31 Da (

) or 60 Da (

) from ester side chains.
Diagnostic m/z m/z 68/69 (Cyclobutenyl cations), [M-28] .m/z 82, 83 (Tropinium), m/z 94, 96 .
Low Mass Region High intensity of hydrocarbon fragments (

,

) due to ring disintegration.[2]
High intensity of N-containing fragments (

).
Isomer Distinction Absence of m/z 82/83 is a strong negative indicator for tropanes.Presence of m/z 82 is diagnostic for the tropane core.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, this protocol includes a "self-validation" step using derivatization to confirm the presence of the reactive amine or ester functionality.

Phase 1: Sample Preparation
  • Extraction: Dissolve 1 mg of sample in 1 mL of MeOH (LC-MS) or Ethyl Acetate (GC-MS).

  • Derivatization (Optional but Recommended):

    • Why: To distinguish free amines from tertiary amines and improve volatility.

    • Method: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.

    • Validation: A shift of +72 Da indicates a free NH or OH group, confirming the substitution pattern.

Phase 2: GC-MS Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 250°C (Splitless mode).

  • Oven Program: 60°C (1 min hold)

    
     10°C/min 
    
    
    
    300°C (5 min hold).
  • Ion Source: EI mode, 70 eV, 230°C.

    • Note: 70 eV is standard for library comparison. Lowering to 20 eV can enhance the molecular ion (

      
      ) if it is weak in the [3.1.1] spectrum due to rapid fragmentation.
      
Phase 3: Data Analysis Workflow
  • Identify

    
    :  Locate the highest mass peak (must be odd for N-containing compounds, unless the N count is even).
    
  • Check for m/z 82/83:

    • Present? Suspect Tropane ([3.2.1]).

    • Absent? Proceed to step 3.

  • Search for Neutral Loss of 28:

    • Calculate

      
      . Is there a significant peak?
      
    • Yes: Strong indicator of [3.1.1] cyclobutane or [2.2.1] norbornane systems.

  • Confirm Ester: Look for alpha-cleavage ions characteristic of the ester group (e.g.,

    
    ).
    

Mechanistic Deep Dive: The "Strain-Release" Pathway

The defining feature of the azabicyclo[3.1.1]heptane spectrum is the relief of ring strain.

Pathway A: Cyclobutane Ring Opening

Upon ionization of the nitrogen lone pair, the radical cation triggers a homolytic cleavage of the strained C-C bonds in the cyclobutane ring.



This open intermediate often eliminates ethylene (

) to form a more stable 5-membered pyrrolinium ion analog. This is mechanistically similar to the fragmentation of

-pinene, which also shares the [3.1.1] heptane skeleton.
Pathway B: Ester-Directed Cleavage

If the ester is at the C-3 position (common in synthetic analogs), alpha-cleavage adjacent to the carbonyl group competes with ring opening.



  • Observation: In [3.1.1] esters, the acylium ion (

    
    ) is often less abundant than in linear esters because the ring-opening pathway (Pathway A) is kinetically faster due to strain relief.
    

References

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition, 2023. Link

    • Relevance: Establishes the synthesis and HRMS characteriz
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres. Journal of Organic Chemistry, 2024. Link

    • Relevance: Discusses the structural relationship between [3.1.1] systems and tropanes.
  • Fragmentation of Bicyclic Amines. AIP Publishing, 2024. Link

    • Relevance: Provides protocols for determining structure of unknown bicyclic heterocycles via EI-MS.
  • Mass Spectrometry of Tropane Alkaloids. Semantic Scholar, 2023. Link

    • Relevance: Source for comparative tropane fragmentation d

Sources

Comparative

Conformational Restriction in Lead Optimization: Bicyclic vs. Monocyclic Amine Binding Thermodynamics

Executive Summary: The Entropic Advantage In the transition from hit-to-lead, medicinal chemists often face a "flexibility paradox." Monocyclic amines (e.g., piperidines, pyrrolidines) are excellent, synthetically access...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Entropic Advantage

In the transition from hit-to-lead, medicinal chemists often face a "flexibility paradox." Monocyclic amines (e.g., piperidines, pyrrolidines) are excellent, synthetically accessible scaffolds, but their high conformational flexibility imposes a steep thermodynamic penalty upon binding.

This guide analyzes the strategic replacement of monocyclic amines with bicyclic analogs (e.g., azabicyclo[3.1.0]hexane, tropane, azabicyclo[2.2.2]octane). The primary driver for this substitution is conformational restriction , which minimizes the loss of conformational entropy (


) upon binding. When executed correctly, this strategy improves binding affinity (

) and selectivity, provided the enthalpy of binding (

) is not compromised by steric clashes.

Mechanistic Comparison: Thermodynamics of Binding

The theoretical framework for this comparison relies on the Gibbs free energy equation:



Monocyclic Amines (The Flexible State)
  • High Entropy Cost: A flexible piperidine ring exists in a dynamic equilibrium of chair/boat conformations. Upon binding to a protein pocket, it must "freeze" into a single bioactive conformation.

  • Thermodynamic Consequence: This freezing causes a massive reduction in entropy (negative

    
    ), which mathematically opposes the favorable binding energy.
    
  • Result: You need significantly higher enthalpic interactions (H-bonds, salt bridges) to overcome this entropic penalty.

Bicyclic Analogs (The Pre-Organized State)
  • Pre-organization: Bicyclic systems are rigid.[1] The molecule is already "frozen" in a specific shape before it enters the binding pocket.

  • Entropic Savings: Since the molecule does not lose significant freedom of motion upon binding, the entropic penalty is minimized.

  • Result: If the rigid shape matches the pocket, the affinity increases significantly due to a less negative

    
     term.
    
Visualization: The Thermodynamic Landscape

The following diagram illustrates the energy difference between forcing a flexible molecule to bind versus a pre-organized rigid molecule.[2]

BindingThermodynamics cluster_0 Monocyclic (Flexible) cluster_1 Bicyclic (Rigid) Mono_Free Free Ligand (High Entropy / Many Shapes) Mono_Bound Bound Complex (Low Entropy / Frozen) Mono_Free->Mono_Bound High Entropic Penalty (Large -TΔS cost) Bi_Bound Bound Complex (Low Entropy / Frozen) Mono_Bound->Bi_Bound ΔG Difference (Bicyclic Advantage) Bi_Free Free Ligand (Low Entropy / Pre-organized) Bi_Free->Bi_Bound Low Entropic Penalty (Small -TΔS cost)

Caption: Thermodynamic cycle showing the reduced entropic penalty for bicyclic ligands compared to flexible monocyclic analogs.

Comparative Performance Data

The following table synthesizes data trends observed in GPCR and kinase programs (e.g., CCR5 antagonists, Histamine H3 ligands).

FeatureMonocyclic Amine (e.g., Piperidine)Bicyclic Analog (e.g., Tropane / Azabicyclo)Impact on Drug Design
Binding Affinity (

)
Baseline10x - 100x Improvement Pre-organization leads to tighter binding if the fit is correct.
Selectivity Low to ModerateHigh Rigid structures cannot "mold" to fit off-target proteins (induced fit is minimized).
Metabolic Stability VulnerableEnhanced Bicyclic bridges often block cytochrome P450 access to labile

-carbons.
Solubility HighVariable Rigid molecules pack better in crystal lattices, potentially reducing solubility.
Basicity (

)
~10-11 (Piperidine)Lower (~8.5 - 9.5) Bridgehead strain lowers basicity, potentially improving membrane permeability.
Case Study: Histamine H3 Receptor Ligands

In the optimization of Histamine H3 antagonists, researchers compared flexible imidazole-cyclopropane derivatives with rigid bicyclo[3.1.0]hexane analogs.[3]

  • Monocyclic Result: High affinity but poor selectivity (bound to H4 receptor).

  • Bicyclic Result: The conformationally locked bicyclo[3.1.0]hexane analog maintained nanomolar affinity (

    
     nM) but exhibited >100-fold selectivity  over the H4 receptor.[3] The rigid scaffold prevented the molecule from adopting the specific conformation required for H4 binding.
    

Experimental Protocols

To validate the "Entropic Advantage," you cannot rely on


 alone. You must dissect the thermodynamic parameters using Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
Protocol A: Thermodynamic Dissection via ITC

Purpose: To directly measure


 and calculate 

to prove that affinity gains are entropically driven.
  • Preparation:

    • Ligand: Dissolve bicyclic and monocyclic analogs in the exact same buffer as the protein (to prevent heat of dilution artifacts). Concentration: 10-20x of

      
      .
      
    • Protein: Purified target protein (e.g., >95% purity) at 10-50

      
      M in the cell.
      
  • Titration:

    • Inject ligand (syringe) into protein (cell) in 2

      
      L increments (20 injections total).
      
    • Maintain temperature at 25°C (constant).

  • Data Analysis:

    • Fit the heat isotherm to a One-Set-of-Sites model.

    • Output:

      
       (Affinity), 
      
      
      
      (Enthalpy), and
      
      
      (Stoichiometry).
    • Calculation: Derive entropy using

      
      .
      
  • Validation Criteria:

    • The Bicyclic analog should show a less negative (or positive)

      
        compared to the monocyclic analog, confirming entropic benefit.
      
Protocol B: Kinetic Profiling via SPR

Purpose: To determine if rigidification improves Residence Time (


).
  • Immobilization:

    • Chip: CM5 (carboxymethylated dextran).

    • Method: Amine coupling of the target protein to ~2000 RU.

  • Cycle:

    • Association: Inject analyte (ligand) for 60-120 seconds at 30

      
      L/min.
      
    • Dissociation: Switch to running buffer for 300-600 seconds.

  • Regeneration:

    • Mild acid/base pulse (e.g., 10mM Glycine pH 2.5) to remove bound ligand.

  • Analysis:

    • Fit sensorgrams to a 1:1 Langmuir Binding Model .

    • Key Metric: Compare

      
       (dissociation rate). Rigid ligands often have slower 
      
      
      
      because they fit "snugly" without the thermal fluctuation that helps flexible ligands wiggle out of the pocket.
Workflow Visualization: The Validation Pipeline

ExperimentalWorkflow cluster_assays Parallel Validation Start Compound Design (Mono vs. Bicyclic) ITC ITC Assay (Thermodynamics) Start->ITC SPR SPR Assay (Kinetics) Start->SPR Analysis Data Integration ITC->Analysis Output: ΔH, ΔS SPR->Analysis Output: k_on, k_off Decision Lead Selection Analysis->Decision Go Go Decision->Go High Affinity + Low Entropy Cost No-Go No-Go Decision->No-Go Enthalpy Penalty (Steric Clash)

Caption: Integrated workflow for validating the thermodynamic and kinetic advantages of bicyclic amine analogs.

Strategic Recommendations

  • When to Switch: Transition to a bicyclic scaffold if your monocyclic lead has:

    • Good potency but poor selectivity (off-target hits).

    • High metabolic clearance at the ring carbons.

    • A "flabby" structure-activity relationship (SAR) where side-chain modifications have unpredictable effects.

  • The "Magic Methyl" First: Before synthesizing complex bicyclics, try adding a methyl group to the monocyclic ring (e.g., 2-methylpiperidine). This is a "soft" rigidification. If this improves affinity, a fully bridged bicyclic system is likely to succeed.

  • Watch the LogP: Bicyclic amines are often more lipophilic than their monocyclic counterparts (adding carbons without adding polars). Monitor Lipophilicity Efficiency (LipE) to ensure you aren't just gaining affinity by adding grease.

References

  • Komarov, I. V., et al. (2023).[4][5] Insights into Modeling Approaches in Chemistry: Assessing Ligand-Protein Binding Thermodynamics Based on Rigid-Flexible Model Molecules. The Chemical Record. Link

  • Freire, E. (2008). A Look at Ligand Binding Thermodynamics in Drug Discovery. Expert Opinion on Drug Discovery. Link (Institutional Repository)

  • Koshino, H., et al. (2020).[5] Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules. Link

  • Tosh, D. K., et al. (2022).[6] Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules. Link

  • Mykhailiuk, P. K. (2025).[5][7] Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. Angewandte Chemie International Edition. Link

Sources

Validation

Validating Stereochemistry of 3-Substituted Bicyclic Amines using NOESY

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Estimated Read Time: 12 Minutes Executive Summary: The Rigid Framework Challenge In drug discovery, 3-substituted b...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Estimated Read Time: 12 Minutes

Executive Summary: The Rigid Framework Challenge

In drug discovery, 3-substituted bicyclic amines (e.g., tropanes, 3-azabicyclo[3.1.0]hexanes) are privileged scaffolds due to their ability to position pharmacophores in precise 3D space.[1] However, this rigidity presents a unique analytical challenge: stereochemical ambiguity.

While scalar coupling constants (


) are the gold standard for flexible chains, they often fail in rigid bicyclic systems. The dihedral angles in endo and exo isomers can result in deceptively similar coupling constants (the "Karplus blind spot"), leading to misassignments that can derail SAR (Structure-Activity Relationship) studies.

This guide establishes Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive validation tool for these systems. We compare it against traditional J-coupling analysis and modern DFT predictions, providing a self-validating protocol for unambiguous stereochemical assignment.

The Analytical Landscape: NOESY vs. Alternatives

The following table summarizes why NOESY is the superior choice for determining relative stereochemistry in rigid bicyclic amines (MW < 500 Da).

FeatureNOESY (Recommended) Scalar Coupling (

)
DFT/GIAO Prediction
Physical Basis Through-space distance (

)
Through-bond dihedral angle (

)
Quantum mechanical calculation
Primary Output Spatial proximity (< 5 Å)Bond torsion geometryPredicted chemical shifts (

)
Reliability in Bicycles High. Bridge protons provide fixed internal rulers.Medium/Low. Rigid angles often yield ambiguous

values (e.g., ~4-5 Hz for both isomers).
High. Requires significant computational time and expert conformational sampling.
Sample Requirement ~2-10 mg (Degassed)~1-2 mgNone (Virtual)
Key Limitation Requires mixing time optimization; spin diffusion in viscous solvents."Karplus Blind Spots" (e.g., 90° dihedrals yielding

).
Accuracy depends on basis set/functional choice.

Technical Deep Dive: The NOESY Protocol

For small, rigid molecules like bicyclic amines, standard "protein" NOESY parameters will fail. The correlation time (


) is short, leading to positive NOEs  (opposite phase to the diagonal) that build up slowly.
Critical Experimental Parameters[2][3]
  • Pulse Sequence: noesyph (Phase-sensitive) or noesygpph (Gradient-enhanced).

    • Why: Phase sensitivity is essential to distinguish positive NOE cross-peaks (exchange/chemical) from negative NOE cross-peaks (true spatial correlation in large molecules) or vice versa. In small molecules, NOE peaks are positive (opposite sign to diagonal).[2]

  • Mixing Time (

    
    ): 600 – 800 ms .[3]
    
    • Causality: Small molecules relax slowly. A short mixing time (e.g., 200 ms, used for proteins) will yield zero signal. You must allow sufficient time for cross-relaxation to occur.

    • Warning: Do not exceed 1.0s, as

      
       relaxation will destroy the signal.
      
  • Relaxation Delay (

    
    ): 3 – 5 
    
    
    
    
    
    (typically 5–8 seconds)
    .
    • Causality: Incomplete relaxation leads to artifactual integration errors.

  • Sample Preparation: Degassing is Mandatory.

    • Protocol: Bubble Argon gas through the NMR tube for 5–10 minutes or use the freeze-pump-thaw method.

    • Why: Dissolved paramagnetic oxygen enhances

      
       relaxation, quenching the NOE signal before it can be detected.
      
The "Bridge-Anchor" Assignment Strategy

In bicyclic systems, the bridge protons serve as immutable "anchors" for stereochemical assignment.

  • Step 1: Identify the Anchor. Locate the bridgehead protons (H-1/H-5) and the bridge protons (H-6/H-7 in tropanes).

  • Step 2: The Face Check.

    • Exo-Proton (H-3): Points towards the nitrogen bridge (or major bridge).

    • Endo-Proton (H-3): Points away from the nitrogen bridge.

  • Step 3: Correlation Mapping.

    • If H-3 shows NOE to the Bridgehead (H-1/5)

      
       H-3 is Exo  (Substituent is Endo).
      
    • If H-3 shows NOE to the Remote Bridge (H-6/7)

      
       H-3 is Endo  (Substituent is Exo).
      

Note on Nomenclature: "Endo" and "Exo" definitions can flip depending on the specific ring system (e.g., norbornane vs. tropane). Always rely on the physical proximity to the bridge rather than the name.

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for assigning stereochemistry, handling potential pitfalls like spin diffusion.

StereochemAssignment Start Start: 3-Substituted Bicyclic Amine Acquire1D Acquire 1D 1H NMR (Analyze H-3 Splitting) Start->Acquire1D CheckJ Is J-coupling Unambiguous? (e.g., J > 10Hz or J ~ 0Hz) Acquire1D->CheckJ AssignJ Assign via Karplus (Caution: Rigid Ring Distortion) CheckJ->AssignJ Yes PrepNOESY Prepare NOESY Sample (Degas O2, D1 > 5s) CheckJ->PrepNOESY No / Unsure RunNOESY Acquire 2D NOESY (Mixing Time = 800ms) PrepNOESY->RunNOESY AnalyzeNOE Analyze Cross-Peaks (H-3 vs Bridge Protons) RunNOESY->AnalyzeNOE Decision Correlation Observed? AnalyzeNOE->Decision ResExo NOE: H-3 <-> Bridgehead (H-3 is Proximal to N-Bridge) Conclusion: Substituent is ENDO Decision->ResExo H-3 to Bridgehead ResEndo NOE: H-3 <-> Remote Bridge (H-3 is Distal to N-Bridge) Conclusion: Substituent is EXO Decision->ResEndo H-3 to Remote Bridge

Caption: Logical workflow for stereochemical assignment. Note the critical "Degas" step for small molecule NOESY.

Comparative Case Study: 3-Substituted Tropane

Consider a 3-hydroxytropane derivative. We need to determine if the hydroxyl group is endo (tropine) or exo (pseudotropine).

J-Coupling Analysis (The Trap)
  • Observation: H-3 appears as a triplet with

    
     Hz.
    
  • Karplus Prediction:

    • Endo-OH (H-3 exo): Dihedral angles ~30-40°. Expected

      
       Hz.
      
    • Exo-OH (H-3 endo): Dihedral angles ~60°. Expected

      
       Hz.[4]
      
  • Result: The values are too close to distinguish with confidence due to ring puckering. Method Failed.

NOESY Analysis (The Solution)
  • Experiment: 2D NOESY,

    
     ms, degassed 
    
    
    
    .
  • Observation A (Isomer 1): Strong cross-peak between H-3 (

    
     4.05) and the bridgehead H-1/H-5 (
    
    
    
    3.20).
    • Interpretation: H-3 is spatially close to the nitrogen bridge.

    • Assignment: H-3 is exo (

      
      ).[4] Therefore, the OH group is ENDO (
      
      
      
      )
      .
  • Observation B (Isomer 2): Strong cross-peak between H-3 (

    
     3.90) and the ethylene bridge H-6/H-7 (
    
    
    
    1.80).
    • Interpretation: H-3 is pointing away from the N-bridge, towards the C-bridge.

    • Assignment: H-3 is endo (

      
      ).[4] Therefore, the OH group is EXO (
      
      
      
      )
      .

Advanced Validation: DFT/GIAO

For regulatory submissions or patent protection, "experimental evidence" is sometimes bolstered by computation.

  • Method: Optimize geometries of both endo and exo isomers using DFT (e.g., B3LYP/6-31G*). Calculate NMR shielding tensors using the GIAO method.

  • Validation: Compare the predicted chemical shifts (

    
    ) with experimental data (
    
    
    
    ). The isomer with the lowest Mean Absolute Error (MAE) and highest Correlation Coefficient (
    
    
    ) is the correct structure.
  • Synergy: Use DFT to calculate inter-proton distances. If DFT predicts a distance of 2.4 Å for the exo-H/Bridgehead pair and 4.5 Å for the endo-H/Bridgehead pair, the NOESY intensity differences should be massive (since

    
    ), confirming the assignment.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Neuhaus, D., & Williamson, M. P. (2000).[5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[5]

  • Butts, C. P., et al. (2011). "High accuracy distance measurements in NOE spectroscopy." Chemical Communications.

  • Reich, H. J. (2020).[6] "Structure Determination Using Spectroscopic Methods - NOE." University of Wisconsin-Madison.

  • Lodewyk, M. W., et al. (2012). "The prediction of 1H and 13C NMR chemical shifts using GIAO DFT calculations." Chemical Reviews.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

Comprehensive Safety and Operational Guide: Handling Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate As a Senior Application Scientist, I recognize that handling conformationally restricted building blocks like Methyl 6-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate

As a Senior Application Scientist, I recognize that handling conformationally restricted building blocks like Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate requires more than a cursory review of a Safety Data Sheet (SDS); it demands a deep understanding of the chemical's physical behavior and mechanistic reactivity. This bicyclic amine is a highly valuable scaffold in medicinal chemistry, often utilized for developing novel therapeutics. However, due to its basicity and typical physical form, it presents specific handling challenges that necessitate rigorous, self-validating operational and disposal protocols.

Hazard Profile & Mechanistic Causality

Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate is typically supplied as a white powder, frequently stabilized as a tosylate or hydrochloride salt[1]. Under the Globally Harmonized System (GHS), it triggers three primary hazard statements, each grounded in its molecular structure:

  • H315 (Causes skin irritation): The lipophilic nature of the ester moiety allows the compound to interact with the stratum corneum. Simultaneously, the secondary amine functionality can cause localized pH disruptions upon contact with skin moisture, leading to 2[2].

  • H319 (Causes serious eye irritation): The inherent basicity of the azabicyclo framework makes it highly reactive with the aqueous environment of the cornea. Contact can cause rapid, 3 and potential tissue damage[3].

  • H335 (May cause respiratory irritation): Supplied as a finely milled powder, the compound is highly prone to aerosolization. Inhalation of these particulates deposits the basic amine salts directly onto the sensitive mucous membranes of the respiratory tract, triggering 4[4].

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a robust PPE system must be employed. Each piece of equipment is selected based on the specific physicochemical vulnerabilities the compound exploits.

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection ANSI Z87.1 compliant safety goggles or full face shield.Protects against H319. The basicity of the azabicyclo framework causes rapid corneal irritation upon contact; standard safety glasses leave peripheral gaps vulnerable to airborne dust.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double gloving is highly recommended.Mitigates H315. Nitrile provides an effective chemical barrier against the lipophilic ester moiety, preventing dermal absorption and localized pH burns.
Body Protection Flame-retardant laboratory coat (100% cotton or specialized synthetic) with knit cuffs.Prevents localized skin exposure and cross-contamination. Knit cuffs prevent accidental sweeping of powdered reagents across the benchtop.
Respiratory Protection Handling strictly within a certified chemical fume hood. N95/P100 respirator if hood access is compromised.Addresses H335. The compound's fine particulate nature means aerosolized dust can easily bypass the upper respiratory defenses if ambient airflow is not strictly controlled.

Operational Workflow & Handling Protocol

Standard laboratory safety practices must be strictly adhered to when handling this compound[5]. The following step-by-step methodology ensures safe dispensing and reaction setup:

  • Pre-Operation Assessment: Verify that the chemical fume hood is operating with a face velocity between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials, particularly 4[4].

  • PPE Donning: Equip nitrile gloves, ANSI-compliant safety goggles, and a fully fastened laboratory coat.

  • Anti-Static Dispensing: Bicyclic amine powders can accumulate static charge, increasing the risk of aerosolization[4]. Utilize anti-static weighing boats and grounded spatulas. Weigh the material exclusively inside the fume hood.

  • Transfer & Solubilization: Transfer the weighed compound into the reaction vessel. To minimize dust exposure during transport, solubilize the compound in an appropriate solvent (e.g., dichloromethane or methanol) before removing the sealed vessel from the fume hood.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a solvent-dampened cloth, followed by a water wipe to ensure all amine salt residues are neutralized and removed.

OperationalWorkflow Start 1. Pre-Operation Fume Hood Check PPE 2. Don PPE (Gloves, Goggles, Coat) Start->PPE Static 3. Anti-Static Weighing Setup PPE->Static Transfer 4. Transfer & Solubilize (Inside Hood) Static->Transfer Decon 5. Surface Decontamination & Tool Cleaning Transfer->Decon

Standard Operating Procedure for safe handling and dispensing of bicyclic amine powders.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate and systematic action is required to prevent systemic toxicity or severe localized tissue damage[4].

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered if the spill is contained within it.

  • Exposure Triage:

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with 3 for a minimum of 15 minutes[3].

    • Eye Contact: Flush eyes at an emergency eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation. Remove contact lenses if present[4].

    • Inhalation: Move the affected individual to fresh air and keep them in a comfortable resting position[3].

  • Spill Containment (Surface): Do not dry sweep the powder, as this will generate hazardous airborne dust[4]. Cover the spill with a damp absorbent pad or an inert material (e.g., sand or Chemizorb®) to.

  • Medical Escalation: Seek immediate medical attention for any eye or inhalation exposure, providing the attending physician with the specific SDS[4].

SpillResponse Spill Accidental Spill / Exposure Assess Assess Incident Type Spill->Assess Exposure Personnel Exposure Assess->Exposure Surface Surface Spill Assess->Surface SkinEye Skin/Eye: Flush 15 mins Inhalation: Fresh Air Exposure->SkinEye Medical Seek Medical Advice SkinEye->Medical Dampen Dampen to Prevent Dust (Do not dry sweep) Surface->Dampen Collect Collect in Sealed Hazardous Waste Bin Dampen->Collect

Emergency response decision tree for exposure incidents and surface spills.

Disposal & Waste Management Plan

Environmental stewardship is a critical component of laboratory operations. Methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate must not be allowed to enter drains or the general waste stream[4].

  • Waste Segregation: Collect all solid waste (including contaminated gloves, weighing boats, and absorbent pads) in a dedicated, heavy-duty hazardous waste bag. Liquid waste containing the solubilized compound must be segregated into a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used.

  • Labeling: Clearly label all waste containers with the chemical name, the GHS07 (Exclamation mark) pictogram, and the 1 (H315, H319, H335)[1].

  • Storage: Store sealed waste containers in a cool, dry, and well-ventilated secondary containment area, strictly isolated from strong oxidizers[4].

  • Contractor Handoff: Dispose of all contents and uncleaned original containers through a 4 in accordance with local and national environmental regulations[4].

References

  • Fisher Scientific. SAFETY DATA SHEET - H315, H319, H335 Handling. Retrieved from:[Link]

Sources

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